L-erythro-Chloramphenicol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224388 | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7384-89-6, 56-75-7 | |
| Record name | L-erythro-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-erythro-Chloramphenicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chloramphenicol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-erythro-Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol, a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism of action of its active isomer, L-erythro-Chloramphenicol. It details the antibiotic's interaction with the bacterial ribosome, its impact on the peptidyl transferase center, and the structural basis for its inhibitory activity. This document consolidates key quantitative data, presents detailed experimental protocols for studying its mechanism, and utilizes visualizations to illustrate complex molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Peptidyl Transfer
This compound functions by targeting the bacterial 70S ribosome, specifically binding to the 50S large subunit.[1][2][3] Its primary mode of action is the inhibition of the peptidyl transferase reaction, a critical step in protein elongation.[3][4] By binding within the peptidyl transferase center (PTC), chloramphenicol sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site.[5][6] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA, thereby halting protein synthesis.[2][5]
Chloramphenicol is a lipid-soluble molecule, which allows it to readily diffuse across the bacterial cell membrane.[1] Once inside the cell, it reversibly binds to the 50S ribosomal subunit.[1] While it is primarily bacteriostatic, it can be bactericidal at high concentrations or against highly susceptible organisms.[4][7]
dot
Figure 1: Overview of the inhibitory pathway of this compound.
Structural Insights into the Binding Site
High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of chloramphenicol on the 50S ribosomal subunit. It binds in a crevice within the PTC, in close proximity to key nucleotides of the 23S rRNA.[8][9] These nucleotides include A2451 and C2452, with the nitrobenzene (B124822) ring of chloramphenicol engaging in a π-stacking interaction with the base of C2452.[9] The dichloroacetyl moiety of the drug is also crucial for its binding and inhibitory activity.[10] The binding of chloramphenicol induces conformational changes in the PTC, which ultimately prevent the productive binding of the aminoacyl-tRNA.[11]
Context-Dependent Inhibition
Contrary to the initial belief that chloramphenicol is a general inhibitor of peptide bond formation, recent studies have revealed a context-dependent nature of its action.[12][13] The efficiency of translation inhibition by chloramphenicol is influenced by the amino acid sequence of the nascent polypeptide chain.[12] Inhibition is most potent when the penultimate amino acid of the growing peptide is alanine, and to a lesser extent, serine or threonine.[12][13] Conversely, the presence of glycine (B1666218) at the C-terminus of the nascent chain or on the incoming aminoacyl-tRNA can counteract the inhibitory effect of the drug.[12][13] This context-specificity highlights a functional interplay between the nascent peptide and the catalytic center of the ribosome.[12]
dot
Figure 2: Logical flow of context-dependent translational arrest by chloramphenicol.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the inhibitory activity of this compound.
| Parameter | Value | Assay Condition | Organism/System |
| Ki (Peptidyl Transferase Inhibition) | 0.7 µM | Puromycin reaction, initial competitive phase | Escherichia coli cell-free system |
| IC50 (Protein Synthesis Inhibition) | 2 µM | In vivo balanced growth | Escherichia coli |
| IC50 (Protein Synthesis Inhibition) | 9.8 µM | In vitro | Rat heart mitochondria |
| IC50 (Protein Synthesis Inhibition) | 11.8 µM | In vitro | Rat liver mitochondria |
| IC50 (In Vitro Translation) | 0.80 ± 0.09 µg/mL | In vitro transcription-translation | Prokaryotic system |
| Apparent Association Rate Constant (Kassoc) for Analogs | 0.038 - 1.42 µM-1 min-1 | Puromycin reaction with CAM analogs | Escherichia coli cell-free system |
Table 1: Inhibition Constants and IC50 Values for Chloramphenicol.[11][14][15]
| Parameter | Value | Method | Organism |
| Binding Affinity (KD1) | 2 µM | Equilibrium Dialysis | D. radiodurans ribosome |
| Binding Affinity (KD2) | 200 µM | Equilibrium Dialysis | H. marismortui ribosome |
Table 2: Ribosome Binding Affinities of Chloramphenicol.[4]
Experimental Protocols
In Vitro Ribosome Binding Assay (Equilibrium Dialysis)
This protocol is adapted from methodologies used to determine the binding affinity of chloramphenicol to ribosomes.[4]
Materials:
-
Purified 70S ribosomes from E. coli
-
[14C]-labeled this compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 150 mM NH4Cl)
-
Equilibrium dialysis cells with appropriate molecular weight cutoff membranes
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of [14C]-chloramphenicol in dialysis buffer.
-
Place a known concentration of 70S ribosomes in one chamber of the dialysis cell.
-
Fill the other chamber with the dialysis buffer containing a known concentration of [14C]-chloramphenicol.
-
Incubate the dialysis cells at 4°C with gentle agitation until equilibrium is reached (typically 18-24 hours).
-
Take aliquots from both chambers and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of bound and free chloramphenicol.
-
Plot the ratio of bound to free chloramphenicol against the concentration of bound chloramphenicol (Scatchard plot) to determine the dissociation constant (Kd) and the number of binding sites.
Toeprinting Assay for Ribosomal Stalling
This protocol is designed to identify the specific sites on an mRNA where chloramphenicol induces ribosome stalling.[5]
Materials:
-
In vitro transcription/translation-coupled system (e.g., E. coli S30 extract)
-
Linearized DNA template encoding a specific mRNA of interest
-
This compound
-
Primer complementary to a region downstream of the potential stalling site, 5'-end labeled with a fluorescent dye or radioisotope
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Set up the in vitro transcription/translation reaction with the DNA template and the coupled system.
-
Add chloramphenicol to the desired final concentration. A control reaction without the antibiotic should be run in parallel.
-
Incubate the reaction at 37°C to allow for translation and potential ribosome stalling.
-
Add the labeled primer and anneal it to the mRNA.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.
-
Terminate the reaction and purify the cDNA products.
-
Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template. The position of the "toeprint" band indicates the location of the stalled ribosome, typically 15-17 nucleotides downstream from the P-site codon.
dot
Figure 3: Workflow for a toeprinting assay to map chloramphenicol-induced ribosome stalling.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Chloramphenicol Complex
This protocol provides a general workflow for the structural determination of the ribosome in complex with chloramphenicol.
Materials:
-
Highly purified 70S ribosomes
-
This compound
-
Cryo-EM grids (e.g., copper grids with a perforated carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Transmission electron microscope (TEM) equipped with a direct electron detector
-
Image processing software (e.g., RELION, cryoSPARC)
Procedure:
-
Incubate purified 70S ribosomes with a saturating concentration of chloramphenicol to ensure complex formation.
-
Apply a small volume (3-4 µL) of the ribosome-chloramphenicol complex to a cryo-EM grid.
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Transfer the frozen grid to the TEM for data collection.
-
Collect a large dataset of images (micrographs) of the vitrified particles.
-
Process the micrographs to correct for beam-induced motion and to pick individual ribosome particles.
-
Perform 2D and 3D classification to sort the particles into homogenous classes.
-
Generate a high-resolution 3D reconstruction of the ribosome-chloramphenicol complex.
-
Build and refine an atomic model of the complex into the cryo-EM density map to visualize the interactions between chloramphenicol and the ribosome.
Conclusion
The mechanism of action of this compound is a well-characterized process centered on the inhibition of bacterial protein synthesis. Its specific binding to the peptidyl transferase center of the 50S ribosomal subunit effectively blocks the crucial step of peptide bond formation. The discovery of its context-dependent inhibition has added a layer of complexity and opened new avenues for understanding ribosome function and for the development of novel antibiotics. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this important antibiotic and to explore new strategies to combat bacterial infections.
References
- 1. In vitro and in vivo single-molecule fluorescence imaging of ribosome-catalyzed protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feilab.uchicago.edu [feilab.uchicago.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. [PDF] Cryo‐EM structure of the ribosome functional complex of the human pathogen Staphylococcus aureus at 3.2 Å resolution | Semantic Scholar [semanticscholar.org]
- 9. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 13. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 15. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol, a broad-spectrum antibiotic, possesses a unique chemical structure with two chiral centers, giving rise to four distinct stereoisomers. It is a classic example of stereoselectivity in pharmacology, where only one of these isomers, the D-(-)-threo-chloramphenicol, exhibits significant antibacterial activity. This technical guide provides an in-depth analysis of the four stereoisomers of chloramphenicol, a comparative assessment of their biological activities, the structural basis for this dramatic difference in efficacy, and detailed experimental protocols for their separation and evaluation.
The Four Stereoisomers of Chloramphenicol
Chloramphenicol's chemical structure, D-(-)-threo-1-p-nitrophenyl-2-dichloroacetamido-1,3-propanediol, contains two asymmetric carbon atoms at positions C-1 and C-2 of the propanediol (B1597323) chain. This results in the existence of four stereoisomers, which are two pairs of enantiomers (non-superimposable mirror images) and their corresponding diastereomers (stereoisomers that are not mirror images).[1][2]
The four stereoisomers are:
-
D-(-)-threo-chloramphenicol (1R, 2R configuration): The naturally occurring, biologically active isomer.[1]
-
L-(+)-threo-chloramphenicol (1S, 2S configuration): The enantiomer of the active form.
-
D-erythro-chloramphenicol (1S, 2R configuration): A diastereomer of the active form.
-
L-erythro-chloramphenicol (1R, 2S configuration): A diastereomer of the active form.
The relationship between these isomers can be visualized as follows:
Comparative Biological Activity
The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer. The other three stereoisomers are largely considered biologically inactive. This high degree of stereospecificity underscores the precise three-dimensional structure required for the drug's interaction with its bacterial target.
While comprehensive Minimum Inhibitory Concentration (MIC) data for all isomers against a wide range of bacteria is sparse due to the inactivity of three of the four forms, the relative potencies are well-documented.
| Stereoisomer | Configuration | Relative Antibacterial Activity | Notes |
| D-(-)-threo | 1R, 2R | 100% | The active, therapeutic form of chloramphenicol.[1][3] |
| L-(+)-threo | 1S, 2S | ~0.5% | Exhibits negligible activity, suggesting some minimal target binding.[4] |
| D-erythro | 1S, 2R | Inactive | Generally considered to have no significant antibacterial properties.[4][5] |
| L-erythro | 1R, 2S | Inactive | Generally considered to have no significant antibacterial properties.[4][5] |
Table 1: Summary of the relative antibacterial activity of chloramphenicol stereoisomers.
A study on secondary biosynthetic processes in Bacillus species confirmed the order of activity for growth and protein synthesis inhibition as: D(-)-threo > L(+)-erythro > D(-)-erythro.[5]
Mechanism of Stereospecific Action
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis.[2][6] The active D-(-)-threo isomer binds reversibly to the 50S subunit of the bacterial 70S ribosome. Specifically, it occupies the A-site of the Peptidyl Transferase Center (PTC).[6] This binding physically obstructs the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA), thereby preventing the formation of a peptide bond and halting polypeptide chain elongation.[6]
The stereospecificity of this interaction is critical. The D-threo configuration allows the molecule to fit precisely into a hydrophobic crevice within the PTC. This precise fit is essential for establishing the necessary interactions with key nucleotides of the 23S rRNA, which anchors the drug in its inhibitory position. The other isomers, with their different spatial arrangements of the hydroxyl and dichloroacetyl groups, cannot achieve this optimal conformation and are thus unable to bind effectively to the ribosomal target, rendering them inactive.[1]
Experimental Protocols
The analysis of chloramphenicol stereoisomers requires specialized techniques for both separation and biological evaluation.
Protocol: Chiral Separation of Stereoisomers by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating the stereoisomers of chloramphenicol.
-
Objective: To resolve and quantify the four stereoisomers of chloramphenicol from a mixture.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as an α1-acid glycoprotein (B1211001) (AGP) column or a Whelk-O1 column, is critical for separation.[7][8]
-
Mobile Phase: An isocratic mobile phase is often used to ensure reproducible retention times. A typical mobile phase might consist of a buffered aqueous solution (e.g., 10 mM ammonium (B1175870) formate) with a small percentage of an organic modifier like acetonitrile (B52724) or methanol.[7] The exact composition must be optimized for the specific column used.
-
Procedure:
-
Sample Preparation: Dissolve the chloramphenicol standard or sample in the mobile phase to a known concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Elution: Run the isocratic mobile phase at a constant flow rate (e.g., 0.4-0.5 mL/min).
-
Detection: Monitor the eluent at a wavelength where the isomers absorb strongly, typically around 278 nm.
-
Analysis: Identify the peaks corresponding to each isomer based on their retention times, as determined by running pure standards of each isomer. Quantify using the peak area.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent against a specific bacterium.
-
Objective: To determine the lowest concentration of each chloramphenicol stereoisomer that prevents visible growth of a test bacterium.
-
Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase (e.g., E. coli ATCC 25922), adjusted to a 0.5 McFarland standard and then diluted.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Stock solutions of each purified chloramphenicol stereoisomer.
-
-
Procedure:
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x concentrated stock solution of an isomer to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row, discarding the final 100 µL from the last well in the dilution series.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 µL of a 1-2 x 10^8 CFU/mL suspension) to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Leave a column without bacteria as a sterility control. Include a well with only bacteria and broth as a positive growth control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
-
Conclusion
The stereoisomers of chloramphenicol provide a definitive example of the critical role of three-dimensional molecular structure in drug activity. Only the D-(-)-threo isomer possesses the correct spatial arrangement to bind to the bacterial ribosome and inhibit protein synthesis, rendering it a potent antibiotic. The other three isomers—L-(+)-threo, D-erythro, and L-erythro—are essentially inactive. This high degree of stereoselectivity has significant implications for the chemical synthesis, purification, and quality control of chloramphenicol as a therapeutic agent. For drug development professionals, this case highlights the necessity of considering stereochemistry in the design and evaluation of new antimicrobial candidates to ensure optimal target engagement and efficacy.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
L-erythro-Chloramphenicol chemical structure and properties
This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and analytical methodologies for L-erythro-Chloramphenicol. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is one of the four stereoisomers of Chloramphenicol. Chemically, it is known as 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide.[1] The specific stereochemistry of the L-erythro isomer is crucial for its biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1] |
| CAS Number | 7384-89-6[1][2][3] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅[1][2][3] |
| Molecular Weight | 323.13 g/mol [1][2][3] |
| InChI | InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1[1][2] |
| InChIKey | WIIZWVCIJKGZOK-DTWKUNHWSA-N[1] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--NC(=O)C(Cl)Cl">C@HO)--INVALID-LINK--[O-][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 176 °C[4] |
| Boiling Point (Predicted) | 644.9 ± 55.0 °C[4] |
| Density (Predicted) | 1.547 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 11.03 ± 0.46[4] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol[4] |
| Topological Polar Surface Area | 115 Ų |
Mechanism of Action
Chloramphenicol, including its L-erythro isomer, is a broad-spectrum bacteriostatic antibiotic. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[5][6] It achieves this by binding to the 50S ribosomal subunit, specifically to the A2451 and A2452 residues of the 23S rRNA.[5] This binding obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[7]
Figure 1: Mechanism of action of Chloramphenicol.
Chemical Synthesis
The chemical synthesis of chloramphenicol is a multi-step process. One common pathway starts from 4-nitroacetophenone. The following diagram illustrates a generalized workflow for the synthesis of the D,L-threo racemic mixture, which is then resolved to obtain the desired stereoisomer.
Figure 2: Generalized workflow for the chemical synthesis of Chloramphenicol.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for Chloramphenicol
| Spectroscopic Technique | Characteristic Data |
| UV-Vis Spectroscopy | λmax: ~272-274 nm[5] |
| FT-IR Spectroscopy (cm⁻¹) | 3352-3246 (O-H and N-H stretching), 3081 (aromatic C-H stretching), 1681 (C=O stretching), 1559 (C=C stretching), 1521 (NO₂ stretching), 662 (C-Cl stretching)[5] |
| Mass Spectrometry | Precursor ion (m/z) = 321, with main product ions at m/z = 257, 194, 176, and 152 in negative ion mode.[8] |
| NMR Spectroscopy | ¹H NMR and ¹³C NMR spectra have been reported and are available in spectral databases.[2] |
Experimental Protocols: Analytical Methods
The determination of Chloramphenicol residues in various matrices is critical for food safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.
Sample Preparation and Extraction from Honey
This protocol is adapted for the analysis of Chloramphenicol in honey samples.[9]
-
Sample Weighing and Dissolution: Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube. Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute to dissolve the honey.
-
Liquid-Liquid Extraction: Add 10 mL of ethyl acetate (B1210297) to the tube and shake vigorously. Centrifuge at 4500 rpm for 5 minutes. Repeat the extraction with another 10 mL of ethyl acetate.
-
Evaporation: Combine the ethyl acetate layers and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution and Cleanup: To the dried residue, add 1 mL of Milli-Q water and 1 mL of a 1:1 mixture of n-Hexane and Carbon Tetrachloride. Vortex and centrifuge.
-
Final Preparation: Transfer the upper aqueous layer and filter it into a UPLC vial for analysis.
Sample Preparation and Extraction from Animal Tissues (e.g., Shrimp)
This protocol is a general method for the extraction of Chloramphenicol from animal tissues.
-
Homogenization and Extraction: Homogenize a 5 g sample with 5 mL of water. Add 10 mL of an acetonitrile/ethyl acetate mixture, homogenize further, and then centrifuge.
-
Solvent Evaporation and Re-dissolution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C. Re-dissolve the residue in 6 mL of 4% NaCl.
-
Hexane (B92381) Wash: Add 3 mL of hexane, shake gently, and discard the hexane layer. Repeat this washing step.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE octadecyl (C18) column with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Pass the sample solution through the conditioned SPE column.
-
Elute the Chloramphenicol with 3 mL of methanol.
-
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general workflow for the instrumental analysis of Chloramphenicol.
Figure 3: General workflow for LC-MS/MS analysis of Chloramphenicol.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and validated for specific laboratory conditions and matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vixra.org [vixra.org]
- 4. Chloramphenicol [webbook.nist.gov]
- 5. Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment [scalar.usc.edu]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. fda.gov [fda.gov]
- 8. Chloramphenicol [webbook.nist.gov]
- 9. lcms.cz [lcms.cz]
The Stereochemical Imperative: A Technical Guide to the Differential Activity of L-erythro- and D-threo-Chloramphenicol
For Immediate Release
[City, State] – December 5, 2025 – In the realm of antibacterial agents, the molecular architecture of a compound is paramount to its efficacy. This principle is starkly illustrated by the stereoisomers of chloramphenicol, a broad-spectrum antibiotic. This technical guide provides an in-depth analysis of the differential antibacterial activity between L-erythro-Chloramphenicol and the therapeutically active D-threo-Chloramphenicol. Aimed at researchers, scientists, and drug development professionals, this document elucidates the structural basis for this disparity, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction: The Significance of Chirality in Chloramphenicol's Action
Chloramphenicol possesses two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. It is a well-established fact that only the D-(-)-threo isomer exhibits significant antibacterial activity.[1][2] This stereospecificity is a direct consequence of the precise three-dimensional arrangement required for the drug to bind to its molecular target, the bacterial ribosome. The L-erythro isomer, along with the other stereoisomers, is considered biologically inactive or possesses negligible antibacterial properties.[3] This guide will dissect the evidence for this critical difference in activity.
Quantitative Analysis of Antibacterial Activity
The most common metric for quantifying the antibacterial efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While extensive data exists for the active D-threo-Chloramphenicol, quantitative data for the L-erythro isomer is scarce due to its acknowledged inactivity. However, some studies provide a qualitative or semi-quantitative comparison.
One study on the effects of chloramphenicol isomers on processes in Bacillus species established an order of activity for preventing growth and suppressing protein synthesis as: D(-)-threo > L(+)-erythro > D(-)-erythro.[4][5] This indicates that the L-erythro isomer does possess some biological effect, albeit significantly less than the D-threo isomer. Another source suggests that the L-threo isomer has less than 0.5% of the activity of the D-threo isomer, and it is widely accepted that the erythro isomers are not clinically active.[2][3]
For the active D-threo isomer, MIC values are well-characterized for a range of pathogens.
| Bacterial Strain | D-threo-Chloramphenicol MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 1.8 - 32 | > 100 (Presumed) |
| Staphylococcus aureus | 1.56 - 8 | > 100 (Presumed) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 8 (susceptible) | Not active |
Mechanism of Action: A Stereospecific Interaction with the Ribosome
The antibacterial action of D-threo-Chloramphenicol stems from its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome and obstructing the peptidyl transferase center (PTC).[1] This binding prevents the formation of peptide bonds, a critical step in protein elongation.
The stereochemistry of the D-threo isomer is perfectly complementary to its binding pocket on the 23S rRNA of the 50S subunit. This precise fit allows for the formation of key interactions that lock the drug in place and sterically hinder the incoming aminoacyl-tRNA.
In contrast, the L-erythro isomer, with its different spatial arrangement of hydroxyl and dichloroacetyl groups, is unable to fit correctly into the binding site on the ribosome. This lack of proper binding means it cannot effectively inhibit the peptidyl transferase reaction, rendering it antibacterially inert.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Stock solutions of D-threo-Chloramphenicol and this compound
-
Sterile diluent (e.g., saline or MHB)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each chloramphenicol isomer is prepared in the microtiter plate. For example, starting from a concentration of 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Ribosome Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is a robust method to quantify the binding affinity of a ligand (antibiotic) to a macromolecule (ribosome).
Materials:
-
Purified 70S bacterial ribosomes
-
Radiolabeled D-threo-Chloramphenicol and this compound (e.g., [¹⁴C]-Chloramphenicol)
-
Equilibrium dialysis cells with a semi-permeable membrane (e.g., 10 kDa molecular weight cut-off)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation counter
Procedure:
-
Setup: The dialysis cell is assembled with the membrane separating two chambers. One chamber is filled with a known concentration of purified ribosomes in binding buffer.
-
Addition of Ligand: The other chamber is filled with binding buffer containing a known concentration of radiolabeled chloramphenicol isomer.
-
Equilibration: The system is allowed to equilibrate with gentle agitation at a constant temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to allow the unbound antibiotic to diffuse across the membrane until its concentration is equal in both chambers.
-
Measurement: Aliquots are taken from both chambers, and the radioactivity is measured using a scintillation counter.
-
Calculation: The concentration of bound antibiotic is calculated from the difference in radioactivity between the ribosome-containing chamber and the buffer-only chamber. The dissociation constant (Kd) can then be determined by performing the experiment at various ligand concentrations and analyzing the data using a Scatchard plot.
Conclusion
The profound difference in antibacterial activity between this compound and D-threo-Chloramphenicol underscores the critical importance of stereochemistry in drug design and action. The D-threo isomer's specific three-dimensional structure allows it to bind with high affinity to the peptidyl transferase center of the bacterial ribosome, effectively halting protein synthesis. In contrast, the L-erythro isomer's stereochemical configuration prevents this crucial interaction, rendering it therapeutically ineffective. This technical guide provides a foundational understanding of this stereospecificity, supported by available data and detailed experimental protocols, to aid researchers in the ongoing quest for novel and effective antimicrobial agents.
References
The Pivotal Role of the Nitro Group in Chloramphenicol's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol, a broad-spectrum antibiotic first isolated in 1947 from Streptomyces venezuelae, represents a unique class of natural products characterized by a distinctive p-nitrophenyl group. Its potent bacteriostatic activity, achieved through the inhibition of protein synthesis, has rendered it a crucial therapeutic agent for a variety of serious bacterial infections. The electronic and steric properties conferred by the nitro group are fundamental to its mechanism of action, binding affinity, and unfortunately, its associated toxicities. This technical guide provides an in-depth exploration of the biological role of the nitro group in chloramphenicol, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
The Core Biological Function of the Nitro Group
The antimicrobial efficacy of chloramphenicol is intrinsically linked to its ability to bind to the 50S ribosomal subunit and obstruct the peptidyl transferase center (PTC), the ribosomal catalytic site responsible for peptide bond formation. The p-nitrophenyl moiety is a critical pharmacophore, playing a multifaceted role in this interaction.
1. Ribosomal Binding and Positioning: The nitro group is essential for the precise orientation and high-affinity binding of chloramphenicol within the A-site of the PTC. X-ray crystallography studies have revealed that the p-nitrobenzyl ring engages in a π-stacking interaction with the C2452 nucleotide of the 23S rRNA. This interaction helps to anchor the drug in a crevice formed by conserved nucleotides, including U2504 and A2451. In this position, the aromatic ring of chloramphenicol sterically overlaps with the binding site for the aminoacyl moiety of incoming aminoacyl-tRNAs, thereby physically preventing peptide bond formation.
2. Electronic Influence: The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire molecule. This electronic character is crucial for establishing productive interactions within the largely RNA-based active site of the ribosome. The oxygen atoms of the nitro group have been observed to form hydrogen bonds with the ribose hydroxyls of A76 of both the A- and P-site tRNAs, further stabilizing the drug-ribosome complex.
3. Structural Rigidity and Conformation: The presence of the nitro group contributes to the overall V-shaped conformation of chloramphenicol in its bound state. This specific three-dimensional structure is complementary to the topology of the ribosomal binding pocket. Modifications that alter this conformation, such as moving the nitro group to the ortho or meta positions, drastically reduce or abolish antibacterial activity, underscoring the stringent structural requirements for effective binding.
Structure-Activity Relationship (SAR) of the Nitro Group
The irreplaceability of the p-nitro group for potent antibacterial activity has been demonstrated through extensive structure-activity relationship studies. The general consensus is that replacement of the p-nitro group with other substituents invariably leads to a significant loss of biological activity. Reduction of the nitro group to an amino group, a common mechanism of bacterial resistance, results in the inactive metabolite, amino-chloramphenicol.
Quantitative Analysis of Chloramphenicol Analogues
The following table summarizes the available quantitative data comparing the activity of chloramphenicol with some of its analogues where the p-nitrophenyl group has been modified.
| Compound | Modification of p-Nitrophenyl Group | Test Organism(s) | MIC (µg/mL) | IC50 (µM) | Ki (µM) | Reference(s) |
| Chloramphenicol | p-NO2 (Reference) | E. coli, S. aureus, M. tuberculosis | 0.5 - 50 | ~3-5 | 1.5 - 2.8 | [1][2] |
| Amino-chloramphenicol | p-NH2 | E. coli and other bacteria | >100 (Inactive) | - | - | [3] |
| Nitroso-chloramphenicol | p-NO | E. coli and other bacteria | Less active than Chloramphenicol | - | - | [3] |
| Hydroxylamine-chloramphenicol | p-NHOH | E. coli and other bacteria | Less active than Chloramphenicol | - | - | [3] |
| Thiamphenicol | p-SO2CH3 | E. coli, S. aureus | 1 - 8 | - | - | [4] |
| (S,S)-meta-nitro-Chloramphenicol | m-NO2 | - | - | Reduced binding affinity by ~20-fold | - |
Note: Comprehensive and directly comparable MIC data for a wide range of nitro group analogues against a standardized panel of bacteria is limited in the available literature.
Mechanism of Action and Resistance
The primary mechanism of action of chloramphenicol is the inhibition of protein synthesis at the level of the ribosome. The following diagram illustrates this process.
Caption: Mechanism of action of chloramphenicol in a bacterial cell.
A significant mechanism of acquired bacterial resistance to chloramphenicol involves the enzymatic modification of the nitro group. Certain bacteria express nitroreductases, such as NfsB in Haemophilus influenzae, which catalyze the reduction of the p-nitro group to a non-functional amino group. This modification prevents the antibiotic from binding to the ribosome, thereby conferring resistance.[1][3]
The following diagram illustrates the logical relationship of this resistance mechanism.
Caption: Enzymatic inactivation of chloramphenicol via nitroreduction.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of chloramphenicol and its analogues against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)
-
Stock solutions of chloramphenicol and analogues in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Prepare Antibiotic Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of the antibiotic at 4x the highest desired final concentration. c. Add 100 µL of the working antibiotic solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.
-
Inoculation: a. Within 15 minutes of preparing the diluted inoculum, add 50 µL to each well from 1 to 11. This results in a final volume of 100 µL per well and a final bacterial concentration of ~7.5 x 10^5 CFU/mL. The antibiotic concentrations are now at their final desired values.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.
The following diagram illustrates the experimental workflow for MIC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Ribosome Binding Assay (Competitive Displacement)
This protocol describes a competitive binding assay to determine the affinity of chloramphenicol analogues for the ribosome, using a fluorescently labeled probe.
Materials:
-
Purified 70S ribosomes from E. coli
-
Fluorescently labeled antibiotic probe that binds to the PTC (e.g., BODIPY-Erythromycin)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20)
-
Chloramphenicol and test analogues
-
Fluorometer capable of measuring fluorescence polarization/anisotropy
Procedure:
-
Complex Formation: a. In a microcuvette or black microplate, mix a fixed concentration of 70S ribosomes (e.g., 25 nM) with a fixed concentration of the fluorescent probe (e.g., 4 nM). b. Incubate at 25°C for 30 minutes to allow the formation of the ribosome-probe complex.
-
Competition: a. To the pre-formed complex, add the test compound (chloramphenicol analogue) at a range of concentrations (e.g., from 0.1 µM to 1 mM). b. Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C).
-
Measurement: a. Measure the fluorescence polarization or anisotropy of each sample. The displacement of the fluorescent probe by the test compound will result in a decrease in polarization.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the competitor concentration. b. Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the analogue required to displace 50% of the fluorescent probe. c. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.
Conclusion
The p-nitro group of chloramphenicol is not merely a peripheral substituent but a cornerstone of its biological activity. Its electron-withdrawing properties and specific placement are indispensable for high-affinity binding to the ribosomal peptidyl transferase center, leading to the effective inhibition of bacterial protein synthesis. Structure-activity relationship studies consistently demonstrate that modifications to this group, particularly its reduction to an amino group, abrogate its antimicrobial efficacy. This vulnerability is exploited by bacteria as a primary mechanism of resistance. A thorough understanding of the pivotal role of the nitro group is therefore essential for the rational design of new phenicol-class antibiotics that may overcome existing resistance mechanisms and exhibit improved therapeutic profiles.
References
- 1. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antibiotic properties of chloramphenicol reduction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy (S,S)-meta-nitro-Chloramphenicol (EVT-1176130) | 138125-72-1 [evitachem.com]
L-erythro-Chloramphenicol as a Mitochondrial Protein Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloramphenicol, a broad-spectrum antibiotic, is a well-established inhibitor of bacterial protein synthesis. Its utility extends into the realm of cell biology as a potent tool to investigate mitochondrial function. Due to the endosymbiotic origin of mitochondria, their ribosomes share structural similarities with bacterial ribosomes, rendering them susceptible to inhibition by chloramphenicol. This technical guide focuses specifically on the L-erythro isomer of chloramphenicol and its role as an inhibitor of mitochondrial protein synthesis. While less potent than its D-threo counterpart, L-erythro-chloramphenicol serves as a valuable negative control and research tool for dissecting mitochondrial and cellular processes. This document provides an in-depth overview of its mechanism of action, downstream cellular consequences, and detailed experimental protocols for its application in a research setting.
Mechanism of Action: Targeting the Mitochondrial Ribosome
This compound, like its stereoisomer, exerts its inhibitory effect by targeting the 50S subunit of the mitochondrial ribosome, which is analogous to the 50S subunit of bacterial ribosomes.[1][2][3] This interaction obstructs the peptidyl transferase activity, a critical step in protein elongation, thereby halting the synthesis of mitochondrial-encoded proteins.[1][3]
Mitochondrial DNA (mtDNA) encodes 13 essential polypeptide subunits of the oxidative phosphorylation (OXPHOS) system, including components of Complex I, III, IV, and V.[4] Inhibition of their synthesis by this compound leads to a cascade of mitochondrial and cellular dysfunctions.
It is crucial to note that the inhibitory potency of chloramphenicol isomers varies significantly. D-threo-chloramphenicol is the biologically active isomer against bacteria and mitochondria. This compound is reported to be only about 2% as inhibitory as the D-threo isomer.[5] This substantial difference in activity makes the L-erythro isomer an excellent negative control in experiments designed to study the specific effects of mitochondrial protein synthesis inhibition by the D-threo isomer.
Recent studies have revealed a context-specific nature of mitochondrial ribosome inhibition by chloramphenicol. The stalling of the ribosome is not uniform but occurs preferentially when specific amino acids, such as alanine, serine, or threonine, are in the penultimate position of the nascent peptide chain.[6][7][8]
Figure 1: Mechanism of this compound action.
Cellular Consequences of Mitochondrial Protein Synthesis Inhibition
The inhibition of mitochondrial protein synthesis by chloramphenicol triggers a wide array of downstream cellular effects, impacting energy metabolism, cell viability, and signaling pathways.
Impaired Oxidative Phosphorylation and ATP Synthesis
The primary consequence of inhibiting the synthesis of essential OXPHOS subunits is a reduction in the activity of the electron transport chain complexes.[4][9] This leads to diminished oxidative phosphorylation and a subsequent decrease in cellular ATP levels.[4][10][11][12] Studies have shown that chloramphenicol treatment can lead to a dose-dependent decrease in the concentration of cytochromes.[13][14]
Altered Mitochondrial Morphology and Function
Prolonged inhibition of mitochondrial protein synthesis can lead to significant alterations in mitochondrial structure. This includes mitochondrial elongation and a decrease in the number of cristae.[15][16] These morphological changes are indicative of mitochondrial stress and dysfunction.
Induction of Apoptosis and Cell Cycle Arrest
Chloramphenicol has been shown to induce apoptosis in various cell types, including human keratinocytes and leukemia cells.[17][18][19] The apoptotic pathway can be caspase-dependent and is often associated with the production of reactive oxygen species (ROS).[18] Furthermore, chloramphenicol can cause cell cycle arrest, contributing to its anti-proliferative effects.[17]
Impact on Cellular Signaling and Other Processes
Recent evidence suggests that chloramphenicol-induced mitochondrial stress can activate specific cellular signaling pathways. For instance, it has been shown to activate c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling, leading to the phosphorylation of c-Jun and increased expression of matrix metalloproteinase-13 (MMP-13), which is associated with cancer cell invasion.[10][11] Additionally, chloramphenicol can affect iron metabolism by decreasing the expression of the transferrin receptor and ferritin synthesis.[4][12]
Figure 2: Downstream cellular effects of inhibition.
Quantitative Data Summary
The following table summarizes the concentrations of chloramphenicol used in various studies and their observed effects. It is important to note that many studies use the D-threo isomer, and the L-erythro isomer is significantly less potent.[5] The concentrations listed provide a reference range for designing experiments. The IC50 values for a compound can vary between cell lines and experimental conditions.[20][21]
| Parameter | Cell Line/System | Chloramphenicol Concentration | Observed Effect | Reference |
| Protein Synthesis Inhibition | Reticulocytes | > 10-3 M | Inhibition of protein synthesis. | [22] |
| Isolated rat-liver mitochondria | 15 µM (D-threo) | 50% inhibition of protein synthesis. | [5] | |
| Cell Growth Inhibition | K562 erythroleukemia cells | 10-40 µg/ml | Approximately 51-62% inhibition of cellular proliferation. | [4] |
| Myelogenous leukemia K562 cells | 20 µg/ml | Inhibition of cell growth. | [17] | |
| Biochemical Effects | K562 erythroleukemia cells | 10 µg/ml | Decreased cytochrome c oxidase activity and ATP levels. | [4][12] |
| Bovine aortic endothelial cells | 20 µg/ml | Decreased complex IV activity to ~30% of control. | [23] | |
| H1299 cells | 10-100 µg/ml | Decreased ATP biosynthesis. | [11] | |
| Apoptosis Induction | Myelogenous leukemia K562 cells | 20 µg/ml | Induction of apoptotic cell death. | [17] |
| Human keratinocytes | Not specified | Inhibition of proliferation and induction of apoptosis. | [18] | |
| Th2 cells | 50 µM | Induction of apoptosis. | [24] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in ethanol (B145695) (50 mg/ml) and slightly soluble in water (2.5 mg/ml).[25] For cell culture applications, a stock solution is typically prepared in 100% ethanol.[1][25]
-
Stock Concentration: Prepare a stock solution of 25-34 mg/ml in 100% ethanol.[1]
-
Sterilization: Sterilize the stock solution by filtering it through a sterile 0.22 µm syringe filter.[25][26] Do not autoclave. [1]
-
Storage: Store the sterile stock solution at -20°C.[1]
Assay for Mitochondrial Protein Synthesis Inhibition
This protocol is designed to specifically measure the synthesis of mitochondrial-encoded proteins.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibition of Cytoplasmic Protein Synthesis: Pre-incubate the cells with a cytoplasmic protein synthesis inhibitor, such as cycloheximide, to block the synthesis of nuclear-encoded proteins.
-
Treatment with this compound: Add this compound (and D-threo-chloramphenicol as a positive control) at the desired concentrations to the culture medium and incubate for the desired duration.
-
Radiolabeling: Add a radiolabeled amino acid, typically 35S-methionine, to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.[27]
-
Mitochondrial Isolation: Harvest the cells and isolate the mitochondrial fraction through differential centrifugation.
-
Protein Analysis: Resolve the mitochondrial proteins by SDS-PAGE.
-
Detection: Detect the radiolabeled, newly synthesized mitochondrial proteins by autoradiography. A decrease in the intensity of the bands in the chloramphenicol-treated samples compared to the control indicates inhibition of mitochondrial protein synthesis.[4]
Figure 3: Workflow for mitochondrial protein synthesis assay.
Measurement of Oxidative Phosphorylation Complex Activity
The activity of individual OXPHOS complexes can be measured spectrophotometrically using isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells.
-
Spectrophotometric Assays: Use specific substrates and inhibitors to measure the activity of each complex.[28] For example:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the rotenone-sensitive oxidation of NADH.
-
Complex II (Succinate:ubiquinone oxidoreductase): Measure the malonate-sensitive reduction of a substrate.
-
Complex III (Ubiquinone:cytochrome c oxidoreductase): Measure the antimycin-sensitive reduction of cytochrome c.
-
Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c.[28]
-
-
Data Analysis: Normalize the activity to the total mitochondrial protein content. Commercial kits are also available for these assays.[29]
Assessment of Cell Viability and Apoptosis
-
Cell Proliferation Assays: Use assays such as MTT, XTT, or direct cell counting to determine the effect of this compound on cell proliferation.
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.[17]
-
Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.[30]
-
Conclusion
This compound is a valuable, albeit less potent, tool for investigating the intricacies of mitochondrial protein synthesis and its impact on cellular physiology. Its primary utility lies in its role as a specific inhibitor, allowing researchers to probe the consequences of mitochondrial dysfunction in a controlled manner. When used in conjunction with its more active D-threo isomer, it serves as an essential negative control, ensuring that the observed effects are directly attributable to the inhibition of mitochondrial translation. The experimental protocols outlined in this guide provide a framework for employing this compound to elucidate the role of mitochondria in health and disease, from fundamental cell biology to drug development and toxicology.
References
- 1. khimexpert.com [khimexpert.com]
- 2. Chloramphenicol › Media›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 3. ldh.la.gov [ldh.la.gov]
- 4. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. escholarship.org [escholarship.org]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics | Semantic Scholar [semanticscholar.org]
- 9. ATPase complex and oxidative phosphorylation in chloramphenicol-induced megamitochondria from mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloramphenicol-induced mitochondrial dysfunction is associated with decreased transferrin receptor expression and ferritin synthesis in K562 cells and is unrelated to IRE-IRP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative phosphorylation in fractionated bacterial systems: effect of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in oxidative phosphorylation, adenylate energy charge, and respiratory components in chloramphenicol-treated regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THE EFFECTS OF ERYTHROMYCIN AND CHLORAMPHENICOL ON THE ULTRASTRUCTURE OF MITOCHONDRIA IN SENSITIVE AND RESISTANT STRAINS OF PARAMECIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chloramphenicol Arrests Transition of Cell Cycle and Induces Apoptotic Cell Death in Myelogenous Leukemia Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 18. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. labmart.id [labmart.id]
- 26. benchchem.com [benchchem.com]
- 27. journals.asm.org [journals.asm.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Mitochondrial assay selection guide | Abcam [abcam.com]
- 30. Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia - PMC [pmc.ncbi.nlm.nih.gov]
L-erythro-Chloramphenicol: A Technical Whitepaper on its Bacteriostatic Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the bacteriostatic effects of L-erythro-Chloramphenicol. It covers the core mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by potently inhibiting protein synthesis in susceptible bacteria. This action is primarily achieved through its specific binding to the 50S subunit of the bacterial 70S ribosome. By binding to this subunit, chloramphenicol obstructs the peptidyl transferase center (PTC), the ribosomal site responsible for the formation of peptide bonds between amino acids. This interference prevents the elongation of the growing polypeptide chain, effectively halting protein production and, consequently, bacterial growth and replication. While it is highly effective against bacterial ribosomes, chloramphenicol has a lower affinity for the 80S ribosomes found in eukaryotic cells, which accounts for its selective toxicity.
Signaling Pathway: Inhibition of Peptidyl Transferase
Caption: Mechanism of Chloramphenicol action on the bacterial ribosome.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The bacteriostatic efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of chloramphenicol against a range of clinically relevant Gram-positive and Gram-negative bacteria. The interpretation of these values is based on the Clinical and Laboratory Standards Institute (CLSI) breakpoints.[1]
CLSI Breakpoints for Chloramphenicol [1][2]
| Category | MIC (µg/mL) |
| Susceptible | ≤ 8 |
| Intermediate | 16 |
| Resistant | ≥ 32 |
MIC Values of this compound against Selected Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | 174 | ≤8 - ≥32 | - | - | [3] |
| Staphylococcus aureus | - | 4.60 | - | - | [4] |
| Streptococcus pneumoniae | 14 | 0.75 - 24 | 3 | - | [5] |
| Escherichia coli | - | 4 | - | - | [6] |
| Pseudomonas aeruginosa | 3 | 40 - 80 | - | - | [7] |
| Haemophilus influenzae | 14 | - | - | - | [5] |
| Salmonella enterica serovar Typhi | 237 | 0.75 - 8 | - | - | [8] |
| Neisseria meningitidis | 137 | 0.38 - 1.5 | - | - | [9] |
| Bacteroides fragilis group | 51 | - | - | - | [10] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the data was not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bacteriostatic properties of this compound. The following sections provide step-by-step protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Chloramphenicol Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the chloramphenicol stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a range of chloramphenicol concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of chloramphenicol at which there is no visible growth (i.e., the first clear well).
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of chloramphenicol on bacterial protein synthesis in a cell-free system.[13]
-
Preparation of Chloramphenicol Dilutions: Prepare a serial dilution of chloramphenicol in an appropriate solvent (e.g., DMSO) to cover a range of concentrations.
-
Assay Reaction Setup:
-
Use a commercial bacterial cell-free protein synthesis kit (e.g., E. coli S30 extract system).
-
On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and a DNA template encoding a reporter protein (e.g., luciferase).
-
Aliquot the master mix into the wells of a 96-well plate.
-
-
Addition of Inhibitor: Add a small volume (e.g., 1 µL) of each chloramphenicol dilution to the respective wells. Include a "no inhibitor" control (solvent only) and a "no template" control.
-
Incubation: Seal the plate and incubate at 37°C for 2-3 hours to allow for transcription and translation.
-
Detection of Reporter Protein Activity:
-
If using a luciferase reporter, add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The reduction in the luminescent signal in the presence of chloramphenicol corresponds to the inhibition of protein synthesis. Calculate the IC₅₀ value, which is the concentration of chloramphenicol that causes 50% inhibition of protein synthesis.
Chloramphenicol Acetyltransferase (CAT) Assay
This assay is used to detect and quantify the activity of chloramphenicol acetyltransferase, an enzyme responsible for a common mechanism of bacterial resistance to chloramphenicol.[1][3][14]
-
Preparation of Cell Lysate:
-
Harvest bacterial cells suspected of producing CAT.
-
Lyse the cells by sonication or enzymatic digestion to release the intracellular contents, including the CAT enzyme.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzyme.
-
-
Reaction Mixture:
-
In a reaction tube, combine the cell lysate with a reaction buffer (e.g., Tris-HCl, pH 7.8), [¹⁴C]-labeled chloramphenicol, and acetyl-CoA.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). During this time, the CAT enzyme will transfer an acetyl group from acetyl-CoA to chloramphenicol.
-
Extraction of Acetylated Chloramphenicol:
-
Stop the reaction and extract the acetylated and unacetylated forms of chloramphenicol using an organic solvent like ethyl acetate.
-
-
Separation and Detection:
-
Spot the extracted products onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol).
-
Visualize the radioactive spots corresponding to unacetylated and acetylated chloramphenicol using autoradiography or a phosphorimager.
-
-
Quantification: The amount of acetylated chloramphenicol is proportional to the CAT activity in the cell lysate. Quantify the spots to determine the percentage of chloramphenicol that was acetylated.
Conclusion
This compound remains a significant bacteriostatic agent due to its well-defined mechanism of inhibiting bacterial protein synthesis. The quantitative data presented in this whitepaper, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of its mechanism of action and the methods for its evaluation is essential for its appropriate use in research and for the development of novel antimicrobial agents.
References
- 1. fda.gov [fda.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Efficacy of Chloramphenicol Therapy for Escherichia coli by Targeting the Secondary Resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Sensitivity Pattern Of Salmonella typhi And Paratyphi A Isolates To Chloramphenicol And Other Anti-Typhoid Drugs: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Susceptibility and Characteristics of Neisseria meningitidis Isolates from the African Meningitis Belt, 2000 to 2006: Phenotypic and Genotypic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence and antibiotic susceptibility of Bacteroides fragilis group isolated from stool samples in North Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. wormsandgermsblog.com [wormsandgermsblog.com]
- 14. emro.who.int [emro.who.int]
L-erythro-Chloramphenicol Off-Target Effects in Eukaryotic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloramphenicol, a broad-spectrum antibiotic, is comprised of four stereoisomers. While the D-threo isomer is responsible for its antibacterial activity, the L-erythro isomer, along with the other isomers, is considered largely inactive against bacteria. However, L-erythro-chloramphenicol is not inert in eukaryotic systems. Its primary off-target effect is the inhibition of mitochondrial protein synthesis, a consequence of the evolutionary similarity between mitochondrial and bacterial ribosomes. This guide provides a comprehensive technical overview of the off-target effects of this compound in eukaryotic cells, focusing on the molecular mechanisms, downstream cellular consequences, and relevant experimental methodologies. The information presented is intended to assist researchers and drug development professionals in understanding and investigating the potential toxicities and unintended biological activities of this compound.
Core Off-Target Mechanism: Inhibition of Mitochondrial Protein Synthesis
The fundamental off-target mechanism of this compound in eukaryotic cells is its ability to bind to the 50S subunit of the mitochondrial ribosome, thereby inhibiting mitochondrial protein synthesis.[1] This interference disrupts the production of essential proteins encoded by mitochondrial DNA (mtDNA), which are critical components of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system.
The L-erythro isomer is notably less potent in this regard compared to the therapeutically active D-threo isomer.[2] However, at sufficient concentrations, it can still elicit significant mitochondrial dysfunction. This inhibition leads to a cascade of downstream cellular events, including impaired cellular respiration, decreased ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptotic cell death.
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data from various studies on the off-target effects of chloramphenicol in eukaryotic cells. It is important to note that much of the available literature does not distinguish between the specific isomers, and the term "chloramphenicol" is often used generically. Where available, data specific to the L-erythro isomer has been included.
Table 1: Effects on Cell Viability and Proliferation
| Cell Type | Compound | Concentration | Effect | Reference |
| K562 (human erythroleukemia) | Chloramphenicol | 10, 25, 40 µg/mL | ~54% inhibition of proliferation at day 4 | [1] |
| Human Keratinocytes | Chloramphenicol | Not specified | Significant inhibition of proliferation | [3][4] |
| Nude Mice (in vivo) | Chloramphenicol | 100 mg/kg | 39.02% decrease in liver cell viability | [1] |
| Nude Mice (in vivo) | Chloramphenicol | 100 mg/kg | 43.04% decrease in kidney cell viability | [1] |
| Nude Mice (in vivo) | Chloramphenicol | 100 mg/kg | 36.25% decrease in heart cell viability | [1] |
Table 2: Effects on Mitochondrial Function
| Cell Type/System | Compound | Concentration | Effect | Reference |
| K562 cells | Chloramphenicol | 10 µg/mL | 55% decrease in ATP levels after 4 days | [5] |
| Rat Liver Mitochondria | This compound | - | 2% as inhibitory as D-threo-chloramphenicol on protein synthesis | [2] |
| Bovine Aortic Endothelial Cells | Chloramphenicol | 20 µg/mL | ~70% inhibition of mitochondrial complex IV activity after 48h | [6] |
| Rabbit Reticulocytes | Chloramphenicol | 3 x 10⁻³ M | 15% decrease in ATP content | [7] |
| Human Neutrophils | Chloramphenicol | 4 µg/mL | 3-fold increase in superoxide (B77818) dismutase activity | [8] |
Key Signaling Pathways Affected
The mitochondrial dysfunction induced by this compound triggers a number of cellular stress signaling pathways.
Oxidative Stress and Apoptosis
Inhibition of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[3][9] This, in turn, can activate pro-apoptotic pathways.
Caption: this compound induced oxidative stress and apoptosis pathway.
PI3K/Akt and JNK Signaling
Studies have shown that chloramphenicol can activate the c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI-3K)/Akt signaling pathways.[6][10] This activation can lead to the upregulation of matrix metalloproteinase (MMP)-13, which is associated with cancer cell invasion.[6]
Caption: Chloramphenicol-induced PI3K/Akt and JNK signaling pathway.
Experimental Protocols
Assessment of Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.[1][11][12][13][14]
Materials:
-
96-well plates
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Detection of Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol outlines the use of flow cytometry to detect apoptosis induced by this compound.[4][9][15][16][17]
Materials:
-
6-well plates
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection by flow cytometry.
Measurement of Mitochondrial Complex IV Activity
This protocol describes a method to measure the activity of mitochondrial complex IV (cytochrome c oxidase) following treatment with this compound.[6][8][18][19][20]
Materials:
-
Cells of interest
-
This compound stock solution
-
Mitochondria isolation kit
-
Assay buffer (e.g., 10 mM KH2PO4, pH 7.0)
-
Reduced cytochrome c
-
Spectrophotometer
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Isolate mitochondria from treated and control cells using a commercial kit or standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparations.
-
In a cuvette, add the assay buffer and the mitochondrial sample.
-
Initiate the reaction by adding reduced cytochrome c.
-
Immediately measure the decrease in absorbance at 550 nm over time, which corresponds to the oxidation of cytochrome c.
-
Calculate the specific activity of complex IV and normalize to the protein concentration.
Conclusion
While the L-erythro isomer of chloramphenicol is not used therapeutically for its antibacterial properties, it is crucial for researchers and drug developers to recognize its potential off-target effects in eukaryotic cells. The primary mechanism of toxicity, inhibition of mitochondrial protein synthesis, can lead to a range of detrimental cellular outcomes, including energy depletion, oxidative stress, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for investigating these effects and understanding the potential liabilities of chloramphenicol isomers and related compounds in preclinical and clinical research. A thorough characterization of these off-target activities is essential for a comprehensive safety assessment of any new chemical entity that may share structural similarities or mechanisms of action with chloramphenicol.
References
- 1. iieta.org [iieta.org]
- 2. Mitochondrial stress response triggered by defects in protein synthesis quality control | Life Science Alliance [life-science-alliance.org]
- 3. Quality control of mitochondrial protein synthesis is required for membrane integrity and cell fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 6. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. cdn.hellobio.com [cdn.hellobio.com]
- 18. Chloramphenicol Mitigates Oxidative Stress by Inhibiting Translation of Mitochondrial Complex I in Dopaminergic Neurons of Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mitochondrial complex activity assays [protocols.io]
The Natural Occurrence of Chloramphenicol Isomers: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of chloramphenicol (CAP) and its isomers. It delves into the biosynthetic origins of the naturally occurring, antimicrobially active isomer, presents quantitative data on its prevalence in environmental and biological matrices, and offers detailed experimental protocols for its extraction, separation, and identification. This document is intended to serve as a critical resource for professionals in research, scientific, and drug development fields, providing the necessary technical details for a thorough understanding of this subject.
Introduction to Chloramphenicol and its Isomers
Chloramphenicol is a broad-spectrum antibiotic that was originally isolated from the soil bacterium Streptomyces venezuelae.[1][2] Due to its potential for serious side effects in humans, its use in food-producing animals is widely banned. The chloramphenicol molecule possesses two chiral centers, which gives rise to four possible stereoisomers for the para-nitro configuration: (1R,2R)-p-CAP, (1S,2S)-p-CAP, (1R,2S)-p-CAP, and (1S,2R)-p-CAP.[3][4] Additionally, four corresponding meta-nitro isomers exist, making a total of eight isomers.[5][6]
Of these, only the D-threo isomer, (1R,2R)-p-nitrophenyl-2-dichloroacetamido-1,3-propanediol (RR-p-CAP), exhibits significant antimicrobial activity.[3][4][7] Its enantiomer, the L-threo isomer (SS-p-CAP), is also known as dextramycin.[5] The natural biosynthesis by Streptomyces venezuelae exclusively produces the antimicrobially active RR-p-CAP isomer. The presence of other isomers, particularly dextramycin, in environmental or food samples is a strong indicator of contamination from synthetic chloramphenicol, where it can be present as a byproduct.[8][9]
Natural Production and Environmental Fate
The primary source of naturally occurring chloramphenicol is its biosynthesis by Streptomyces venezuelae in the soil.[6][10] This naturally produced RR-p-CAP can then be taken up by plants, including crops like wheat and maize, as well as wild grasses and herbs.[11] This has led to the detection of low levels of chloramphenicol in various plant materials, which can subsequently enter the food chain.[5][6] Studies have consistently shown that when chloramphenicol is detected in plants from environments without synthetic contamination, it is exclusively the biologically active RR-p-CAP isomer.[5][12]
Quantitative Data on Natural Occurrence
The following tables summarize the quantitative data on the detection of naturally occurring chloramphenicol (RR-p-CAP) in various matrices. It is important to note that the presence of other isomers is typically associated with anthropogenic sources.
Table 1: Concentration of Chloramphenicol in Plant and Soil Samples
| Sample Matrix | Geographic Origin | Concentration Range (µg/kg) | Reference |
| Grass and Herbs | Mongolia | up to 450 | [5][6] |
| Straw | Europe | up to 11 | [6] |
| Straw | Not Specified | up to 6.8 | [11] |
| Soil | Laboratory inoculated | up to 1,100 | [13] |
Table 2: Concentration of Chloramphenicol Isomers in Honey
| Isomer | Geographic Origin | Concentration Range (µg/kg) | Note | Reference |
| RR-p-CAP & SS-p-CAP | Not Specified | 33 - 34,400 | Found in beehive strips used against mites. | [9][11] |
| RR-p-CAP | Rapeseed Honey | 0.2 - 0.8 | [11] |
Biosynthesis of Chloramphenicol in Streptomyces venezuelae
The biosynthetic pathway of chloramphenicol in Streptomyces venezuelae begins with the shikimate pathway, a common route for the synthesis of aromatic amino acids in bacteria and plants. The key precursor from this pathway is chorismic acid.[13][14] A dedicated gene cluster in S. venezuelae, containing genes such as pabAB, aroB, and aroK, encodes the enzymes responsible for converting chorismic acid into the final chloramphenicol molecule.[6] A cluster-associated transcriptional activator, encoded by the gene Sven0913, plays a crucial role in regulating the expression of the biosynthetic genes.[5][7][14][15] The pathway involves a non-ribosomal peptide synthetase (NRPS) for one of the key steps.
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of chloramphenicol isomers from environmental matrices. These protocols are synthesized from multiple literature sources to provide a comprehensive guide.[10][16][17][18][19][20]
Sample Preparation: QuEChERS Extraction for Plant and Soil Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues and other contaminants from food and environmental samples. A representative protocol is outlined below.
Materials:
-
Homogenized sample (e.g., dried and ground plant material, sieved soil)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate)
-
Dispersive solid-phase extraction (dSPE) cleanup tubes containing primary secondary amine (PSA) sorbent and MgSO₄. For samples with high fat content, C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Internal standard solution (e.g., deuterated chloramphenicol, CAP-d5)
Procedure:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with the internal standard solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube.
-
Shake the dSPE tube for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
To separate and quantify all eight chloramphenicol isomers, chiral liquid chromatography is essential.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Chiral column (e.g., α1-acid glycoprotein (B1211001) (AGP) column, 150 mm x 2.0 mm, 5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)
-
Gradient: A slight two-step gradient may be required to achieve baseline separation of all eight isomers. Isocratic elution is also possible but may result in longer run times.[21][22] A typical starting condition would be 95% A and 5% B.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Negative ESI Mode):
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 400 °C
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 500 - 600 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
Conclusion
The natural occurrence of chloramphenicol is exclusively limited to the antimicrobially active RR-p-CAP isomer, produced by soil bacteria such as Streptomyces venezuelae. This isomer can be taken up by plants, leading to its presence in various environmental and agricultural samples. The detection of other chloramphenicol isomers, such as the SS-p-CAP enantiomer (dextramycin), is a definitive marker of contamination from synthetic sources. The analytical methods detailed in this guide, particularly QuEChERS extraction followed by chiral LC-MS/MS, provide a robust framework for the accurate identification and quantification of all chloramphenicol isomers. This distinction is critical for regulatory purposes and for understanding the environmental fate and toxicological implications of this antibiotic. This technical guide serves as a foundational resource for researchers and professionals, enabling a more nuanced and accurate assessment of chloramphenicol residues in various matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Frontiers | Stereoselective Bacterial Metabolism of Antibiotics in Environmental Bacteria – A Novel Biochemical Workflow [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 16. Stereoselective Bacterial Metabolism of Antibiotics in Environmental Bacteria – A Novel Biochemical Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QuEChERS and HPLC-MS/MS Combination for the Determination of Chloramphenicol in Twenty Two Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QuEChERS and HPLC-MS/MS Combination for the Determination of Chloramphenicol in Twenty Two Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Application Notes and Protocols: L-erythro-Chloramphenicol Mitochondrial Protein Synthesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, possess their own protein synthesis machinery, which is responsible for producing 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system. The study of mitochondrial protein synthesis is crucial for understanding mitochondrial biogenesis, cellular metabolism, and the pathophysiology of numerous diseases. Chloramphenicol, an antibiotic, is a well-known inhibitor of bacterial and mitochondrial protein synthesis. It exists as four stereoisomers, with the D-threo isomer being the most biologically active and commonly used as an antibiotic. In contrast, the L-erythro isomer is significantly less potent. This document provides a detailed protocol for assessing the inhibitory effects of L-erythro-Chloramphenicol on mitochondrial protein synthesis, a valuable tool for comparative studies and for understanding the structure-activity relationship of ribosome-targeting drugs.
Chloramphenicol exerts its inhibitory effect by binding to the 50S subunit of the 70S mitochondrial ribosome, thereby preventing the peptidyl transferase step in protein elongation.[1] Inhibition of mitochondrial protein synthesis leads to mitochondrial stress, a decrease in ATP biosynthesis, and the activation of cellular stress signaling pathways, including the c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI-3K)/Akt pathways.[1][2]
Data Presentation
The following table summarizes the inhibitory potency of D-threo-Chloramphenicol and this compound on mitochondrial protein synthesis.
| Compound | Organism/Tissue | Assay Method | IC50 | Relative Potency |
| D-threo-Chloramphenicol | Rat Heart Mitochondria | [³⁵S]methionine incorporation | 9.8 µM | 1 |
| D-threo-Chloramphenicol | Rat Liver Mitochondria | [³⁵S]methionine incorporation | 11.8 µM | ~0.83 |
| This compound | Not Specified | Not Specified | Estimated >500 µM | ~0.02 |
Note: The IC50 for this compound is estimated based on reports of it being approximately 2% as inhibitory as the D-threo isomer. Actual values may vary depending on the experimental system.
Experimental Protocols
This section outlines a protocol to measure the effect of this compound on mitochondrial protein synthesis in cultured mammalian cells using a non-radioactive, fluorescence-based method. This method is adaptable for weakly inhibitory compounds and offers a safer alternative to traditional radioisotope-based assays.
Protocol: Non-Radioactive Mitochondrial Protein Synthesis Assay Using O-propargyl-puromycin (OP-puro)
This protocol is adapted from established methods for monitoring mitochondrial translation. It involves the inhibition of cytosolic protein synthesis, followed by the incorporation of a puromycin (B1679871) analogue, OP-puro, into newly synthesized mitochondrial polypeptides. The incorporated OP-puro is then detected via a click chemistry reaction with a fluorescent azide.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cytosolic translation inhibitor (e.g., Emetine (B1671215) or Cycloheximide)
-
This compound
-
D-threo-Chloramphenicol (for positive control)
-
O-propargyl-puromycin (OP-puro)
-
Click chemistry detection reagents (e.g., fluorescent azide, copper sulfate, reducing agent)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Mitochondrial marker antibody (e.g., anti-TOM20 or anti-HSP60)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and grow to 70-80% confluency.
-
Inhibition of Cytosolic Protein Synthesis:
-
Pre-treat cells with a cytosolic translation inhibitor (e.g., 100 µg/mL emetine or 50 µg/mL cycloheximide) in complete medium for 30-60 minutes at 37°C. This step is crucial to isolate the signal from mitochondrial translation.
-
-
Treatment with Chloramphenicol Isomers:
-
Prepare a range of concentrations for this compound (e.g., 100 µM, 250 µM, 500 µM, 1 mM) and D-threo-Chloramphenicol (e.g., 10 µM, 25 µM, 50 µM, 100 µM) in the medium containing the cytosolic inhibitor.
-
Incubate the cells with the respective chloramphenicol isomer concentrations for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Labeling of Nascent Mitochondrial Proteins:
-
Add OP-puro to each well at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C to allow for incorporation into newly synthesized mitochondrial proteins.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Immunofluorescence Staining:
-
Block the cells with 3% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOM20) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the OP-puro signal within the mitochondrial network (defined by the mitochondrial marker).
-
Normalize the signal to the vehicle control and generate dose-response curves to determine the IC50 for each chloramphenicol isomer.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mitochondrial protein synthesis assay.
Signaling Pathway
Caption: Signaling pathways affected by chloramphenicol-induced mitochondrial stress.
References
- 1. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-erythro-Chloramphenicol in Bacterial Selection Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step of peptide bond formation.[1][2][3][4] Due to its efficacy, chloramphenicol has been a valuable tool in molecular biology for the selection of bacteria harboring plasmids that confer resistance, most commonly through the expression of the chloramphenicol acetyltransferase (CAT) enzyme.[1][2] The CAT enzyme inactivates chloramphenicol by acetylating it, thus preventing its interaction with the ribosome.[1]
It is critical for researchers to understand that chloramphenicol exists as four stereoisomers due to its two chiral centers. These are the D-threo, L-threo, D-erythro, and L-erythro forms. Of these, only the D-threo isomer exhibits significant antibacterial activity and is the active compound used in bacterial selection experiments.[5][6][7] The L-erythro isomer, along with the D-erythro and L-threo isomers, lacks this potent antibacterial effect. Therefore, for the purposes of bacterial selection, "chloramphenicol" implicitly refers to the D-threo isomer. This document will focus on the application of the active D-threo-chloramphenicol in bacterial selection, while noting the inactivity of the L-erythro form.
Data Presentation
Recommended Chloramphenicol Concentrations for Bacterial Selection
The optimal concentration of chloramphenicol for bacterial selection can vary depending on the bacterial strain, the copy number of the resistance plasmid, and the specific experimental goals. The following tables provide a summary of generally recommended concentrations.
| Application | Plasmid Copy Number | Typical Bacterial Strains | Recommended Concentration (µg/mL) |
| Routine Plasmid Selection | High-Copy | E. coli (e.g., DH5α, TOP10) | 25 - 34 |
| Routine Plasmid Selection | Low-Copy | E. coli | 12.5 - 25 |
| Stringent Selection | High or Low-Copy | E. coli | 34 - 50 |
| Plasmid Amplification | pMB1 origin plasmids | E. coli | 170 |
Data compiled from multiple sources providing general laboratory guidelines.[1][8]
Minimum Inhibitory Concentrations (MIC) for Various Bacteria
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a crucial parameter for determining the appropriate selection concentration.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | Various | 2 - 4 |
| Salmonella typhi | Various | ≤ 4 |
| Salmonella paratyphi A | Various | ≤ 4 |
Note: MIC values can be strain-specific and should be determined empirically for new experimental systems.[9][10]
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution
Materials:
-
Chloramphenicol (D-threo isomer) powder
-
100% Ethanol (B145695)
-
Sterile microcentrifuge tubes or glass vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
In a sterile container, weigh out the desired amount of chloramphenicol powder. For a 25 mg/mL stock solution, weigh 250 mg of chloramphenicol.
-
Add 10 mL of 100% ethanol to the chloramphenicol powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
For guaranteed sterility, filter the solution through a 0.22 µm syringe filter into a new sterile container. However, dissolving in 100% ethanol is often considered sufficient for sterilization.[1]
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the tubes with the name of the antibiotic, concentration, solvent, date, and your initials.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strain of interest (non-resistant)
-
Luria-Bertani (LB) broth
-
96-well microplate or multiple culture tubes
-
Chloramphenicol stock solution
-
Incubator with shaking capabilities
Procedure:
-
Prepare a series of dilutions of chloramphenicol in LB broth in the wells of a 96-well plate or in culture tubes. A common starting range is 0, 1, 5, 10, 20, 30, 40, 50, 75, and 100 µg/mL.[1]
-
Inoculate each dilution with an overnight culture of the non-resistant bacterial strain. The final cell density should be low (e.g., a 1:1000 dilution of the overnight culture).[1]
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the cultures at the optimal growth temperature for the bacterial strain (e.g., 37°C for E. coli) with shaking for 18-24 hours.[1]
-
Observe the cultures for turbidity (visible growth).
-
The MIC is the lowest concentration of chloramphenicol that completely inhibits visible growth.[1]
Protocol 3: Bacterial Transformation with Chloramphenicol Selection
Materials:
-
Competent bacterial cells (e.g., E. coli DH5α)
-
Plasmid DNA with a chloramphenicol resistance gene (cat)
-
SOC medium
-
LB agar (B569324) plates containing the appropriate concentration of chloramphenicol
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
Procedure:
-
Thaw a tube of competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.[11]
-
Heat-shock the cells by placing the tube in a 42°C water bath for 30-45 seconds. The exact time is critical and can vary between competent cell preparations.[8][12]
-
Immediately transfer the tube back to ice for 2 minutes.[12]
-
Add 250-950 µL of pre-warmed SOC medium to the cells.
-
Incubate the tube at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.[11][12]
-
Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing chloramphenicol.
-
Incubate the plates overnight at 37°C.[12]
-
The following day, colonies of successfully transformed bacteria should be visible on the plates.
Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of chloramphenicol action and enzymatic resistance.
Experimental Workflow for Bacterial Selection
Caption: Workflow for bacterial transformation and selection.
Logical Relationship of Chloramphenicol Stereoisomers in Antibacterial Activity
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Chloramphenicol Selection of IS10 Transposition in the cat Promoter Region of Widely Used Cloning Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. neb.com [neb.com]
- 12. static.igem.org [static.igem.org]
Application Notes: L-erythro-Chloramphenicol for Studying Mitochondrial Translation in Cancer Cells
Introduction
L-erythro-Chloramphenicol (Chloramphenicol, CAP) is a broad-spectrum antibiotic that functions by inhibiting protein synthesis. Its mechanism involves binding to the 50S ribosomal subunit and obstructing the peptidyl transferase step, which halts peptide chain elongation.[1][2] Because mammalian mitochondrial ribosomes (mitoribosomes) are structurally similar to prokaryotic ribosomes, Chloramphenicol also effectively inhibits mitochondrial protein synthesis while having a much lower affinity for eukaryotic cytoplasmic 80S ribosomes.[3][4] This selective inhibition makes Chloramphenicol an invaluable tool for researchers studying the roles of mitochondria in cancer biology.
In cancer research, Chloramphenicol is used to probe the consequences of impaired mitochondrial translation. Mitochondria encode 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[5][6] By inhibiting their synthesis, researchers can investigate the downstream effects on cancer cell metabolism, proliferation, survival, and signaling.[7] Studies have shown that Chloramphenicol treatment leads to decreased ATP biosynthesis, induces mitochondrial stress, and can trigger mitochondria-mediated apoptosis in certain cancer cells, such as multiple myeloma.[3][8] Conversely, in some solid tumors, the resulting metabolic stress has been observed to promote cancer cell invasion through the induction of matrix metalloproteinases (MMPs).[8][9] Therefore, Chloramphenicol serves as a critical agent for elucidating the reliance of different cancer types on mitochondrial function and for exploring potential therapeutic strategies that target mitochondrial metabolism.[10][11]
Mechanism of Action
Chloramphenicol reversibly binds to the 50S subunit of the 70S mitoribosome.[3][8] This binding action physically blocks the accommodation of the aminoacyl-tRNA in the A-site of the peptidyl transferase center (PTC), thereby preventing peptide bond formation and halting the synthesis of mitochondrial-encoded proteins.[1][4]
Caption: Mechanism of this compound action on mitochondrial translation.
Data Presentation: Effects of Chloramphenicol on Cancer Cells
The following tables summarize quantitative data from studies using Chloramphenicol to investigate mitochondrial function in various cancer cell lines.
Table 1: Cytotoxicity and Growth Inhibition of Chloramphenicol in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µg/mL) | Duration | Effect | Citation |
| H1299 | Non-Small Cell Lung Cancer | 10 - 100 | 24 h | No significant cytotoxicity observed via MTT assay. | [8] |
| A549 | Non-Small Cell Lung Cancer | 1 - 100 | 24 h | Viability reduced to ~89% at 100 µg/mL. | [12] |
| Multiple Myeloma (Primary) | Multiple Myeloma | ≥ 25 | 48 h | Significant inhibition of cell growth. | [3] |
| Multiple Myeloma (Lines) | Multiple Myeloma | ≥ 50 | 48 h | Significant inhibition of cell growth. | [3] |
| K562 | Erythroleukemia | 10 | 4 days | Marked decrease in cell growth. | [13] |
Table 2: Biochemical Effects of Chloramphenicol on Cancer Cells
| Cell Line | Cancer Type | Concentration (µg/mL) | Effect | Outcome | Citation | | :--- | :--- | :--- | :--- | :--- | | H1299 | Non-Small Cell Lung Cancer | 10 - 100 | Inhibition of mitochondrial translation | Dose-dependent decrease in COX I protein. |[8][14] | | H1299 | Non-Small Cell Lung Cancer | 10 - 100 | Decreased ATP Biosynthesis | Dose-dependent reduction in total cellular ATP. |[8][14] | | Multiple Myeloma | Multiple Myeloma | ≥ 25 | Decreased ATP Biosynthesis | Sharp suppression of ATP levels. |[3] | | Multiple Myeloma | Multiple Myeloma | ≥ 100 | Apoptosis Induction | Increased Cytochrome c, cleaved Caspase 9 & 3. |[3] | | H1299, A549, HepG2 | Lung, Liver Cancers | 20 | Increased MMP-13 mRNA | Time-dependent induction of MMP-13 expression. |[8] | | K562 | Erythroleukemia | 10 | Decreased ATP Biosynthesis | Significant decrease in cellular ATP levels. |[13] |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of Chloramphenicol on mitochondrial translation in cancer cells.
Protocol 1: In Vitro Labeling of Mitochondrial Translation Products
This protocol is used to specifically measure the rate of mitochondrial protein synthesis.[5][15] It employs an inhibitor of cytosolic translation (e.g., emetine (B1671215) or cycloheximide) to ensure that only mitochondrial-translated proteins incorporate the radiolabeled amino acids.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Methionine-free medium
-
Chloramphenicol (CAP) stock solution
-
Emetine or Cycloheximide (B1669411) (cytosolic translation inhibitor)
-
35S-methionine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitor cocktail
-
SDS-PAGE equipment and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture: Seed cells in culture plates and grow to 80-90% confluency.
-
Pre-treatment: Wash cells twice with warm PBS. Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Inhibition of Cytosolic Translation: Add emetine (100 µg/mL) or cycloheximide (50 µg/mL) to the methionine-free medium and incubate for 5-10 minutes. This step blocks cytoplasmic ribosomes.
-
Chloramphenicol Treatment: For the experimental group, add the desired concentration of Chloramphenicol (e.g., 50-100 µg/mL) and incubate for the desired time (e.g., 1-4 hours). The control group should be treated with vehicle (e.g., ethanol).
-
Radiolabeling: Add 35S-methionine to the medium of all plates and incubate for 1-2 hours. All 13 mitochondrial-encoded proteins will be labeled.[5][6]
-
Cell Lysis: Wash cells twice with ice-cold PBS to remove excess radiolabel. Lyse the cells on ice using lysis buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Analysis: Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized mitochondrial proteins. A significant reduction in the signal in the Chloramphenicol-treated lane compared to the control indicates inhibition of mitochondrial translation.
Protocol 2: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based bioluminescent assay to quantify total cellular ATP, providing a direct measure of the impact of mitochondrial inhibition on cellular energy status.[8][16]
Materials:
-
Treated and control cancer cells
-
PBS
-
ATP bioluminescent assay kit (containing luciferase/luciferin (B1168401) reagent and lysis buffer)
-
Luminometer
Procedure:
-
Cell Treatment: Culture and treat cells with Chloramphenicol as desired in a multi-well plate (a white-walled plate is recommended for luminescence assays).
-
Sample Preparation: At the end of the treatment period, wash the cells with PBS.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the ATP assay kit. This step releases the cellular ATP.
-
ATP Reaction: Add the luciferase/luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration in the sample.
-
Data Analysis: Normalize the luminescence readings to the number of cells or total protein content to determine the relative ATP levels. Compare the results from Chloramphenicol-treated cells to the untreated controls.
Protocol 3: Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of Chloramphenicol-induced mitochondrial stress on the invasive potential of cancer cells.[8]
Materials:
-
Transwell inserts (8-μm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium with a chemoattractant (e.g., 10% FBS)
-
Chloramphenicol-treated and control cells
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Prepare Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top surface of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C for at least 1 hour.
-
Cell Preparation: Treat cells with Chloramphenicol for a predetermined time. After treatment, harvest the cells and resuspend them in serum-free medium.
-
Seed Cells: Add the cell suspension (e.g., 5 x 104 cells) to the upper chamber of the Matrigel-coated inserts.
-
Establish Chemoattractant Gradient: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.
-
Remove Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells and Matrigel from the upper surface of the insert.
-
Fix and Stain: Fix the cells that have invaded the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random microscopic fields. The increase in the number of invaded cells in the treated group compared to the control indicates enhanced invasion.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for studying Chloramphenicol effects.
References
- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 2. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting Mitochondrial Protein Expression as a Future Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion | Semantic Scholar [semanticscholar.org]
- 10. A Review of Advances in Mitochondrial Research in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting mitochondrial metabolism for precision medicine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Role of mitochondrial translation in remodeling of energy metabolism in ER/PR(+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: Chloramphenicol Acetyltransferase (CAT) Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chloramphenicol Acetyltransferase (CAT) reporter gene assay is a widely used method in molecular biology to study the activity of a promoter or other regulatory DNA sequences. The assay relies on the expression of the bacterial cat gene, which is not present in eukaryotic cells, as a reporter for the activity of a linked regulatory element. The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to chloramphenicol, a reaction that can be quantified to determine the level of gene expression. This application note provides detailed protocols for performing CAT assays, presenting quantitative data, and troubleshooting common issues.
Principle of the CAT Assay
The principle of the CAT assay is to link a promoter or enhancer element of interest to the coding sequence of the cat gene in an expression vector. This vector is then transfected into eukaryotic cells. If the regulatory element is active under the experimental conditions, it will drive the transcription of the cat gene, leading to the production of the CAT enzyme. The enzymatic activity of CAT in cell lysates is then measured by incubating the lysate with radiolabeled chloramphenicol and acetyl-CoA. The acetylated chloramphenicol is then separated from the unacetylated form and quantified. The amount of acetylated chloramphenicol is directly proportional to the activity of the promoter being studied.[1][2]
Experimental Protocols
Cell Culture and Transfection
A critical first step in a successful reporter gene assay is the efficient transfection of the reporter plasmid into the chosen cell line.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Reporter plasmid (promoter-CAT construct)
-
Transfection reagent (e.g., Lipofectamine®, FuGENE®)
-
Multi-well culture plates (e.g., 6-well or 12-well)
Protocol:
-
Cell Seeding: The day before transfection, seed the cells in multi-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the reporter plasmid and the transfection reagent in serum-free medium in separate tubes. Then, combine the two solutions and incubate at room temperature to allow complexes to form.
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in fresh complete culture medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the CAT reporter gene.
-
Experimental Treatment: If studying the effect of a specific treatment (e.g., drug, cytokine), add the compound to the cells at the desired concentration and for the appropriate duration within the 24-48 hour incubation period.
Preparation of Cell Lysates
Materials:
-
Lysis Buffer (e.g., 0.25 M Tris-HCl, pH 7.8)
-
Protease inhibitors
-
Rubber policeman or cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors to each well. For a 6-well plate, 100-200 µL per well is typically sufficient.
-
Scraping: Scrape the cells from the surface of the plate using a rubber policeman or cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Freeze-Thaw Cycles: Lyse the cells by performing three cycles of freezing in dry ice/ethanol and thawing at 37°C.[3] This helps to ensure complete cell lysis and release of the CAT enzyme.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the CAT enzyme, to a new pre-chilled microcentrifuge tube. The lysates can be used immediately or stored at -80°C.
Radiometric CAT Assay using Thin-Layer Chromatography (TLC)
This is the traditional and highly sensitive method for quantifying CAT activity.
Materials:
-
Cell lysate
-
Reaction Buffer (contains Tris-HCl, pH 7.8)
-
[¹⁴C]Chloramphenicol
-
Acetyl-CoA
-
Ethyl acetate (B1210297)
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
TLC developing tank
-
Developing Solvent (e.g., chloroform:methanol, 95:5 v/v)
-
Phosphorimager screen or X-ray film
-
Scintillation counter (optional)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, Reaction Buffer, [¹⁴C]Chloramphenicol, and acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the expected level of CAT activity.
-
Extraction: Stop the reaction and extract the chloramphenicol and its acetylated forms by adding ethyl acetate. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Drying: Carefully transfer the upper organic phase to a new tube and evaporate the ethyl acetate to dryness in a vacuum centrifuge.
-
TLC: Resuspend the dried sample in a small volume of ethyl acetate and spot it onto the origin of a TLC plate.
-
Development: Place the TLC plate in a developing tank containing the developing solvent and allow the solvent to migrate up the plate.
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the separated unacetylated and acetylated forms of [¹⁴C]Chloramphenicol.
-
Quantify the radioactivity in the spots corresponding to the different forms. This can be done by densitometry of the autoradiogram or by excising the spots from the TLC plate and measuring the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the percentage of acetylated chloramphenicol to determine the CAT activity.
Rapid, Non-TLC Radiometric CAT Assay (Two-Phase Scintillation Assay)
This method offers a faster and higher-throughput alternative to the traditional TLC-based assay.
Materials:
-
Cell lysate or CAT enzyme standard
-
CAT Assay Buffer (e.g., 100 mM Tris buffer, pH 7.8)
-
Chloramphenicol
-
Radiolabeled Acetyl-CoA ([¹⁴C] or [³H])
-
Unlabeled Acetyl-CoA
-
Water-immiscible scintillation cocktail (e.g., Insta-Fluor Plus)
-
Glass scintillation vials (7 mL)
-
Liquid scintillation counter
Protocol:
-
Sample Addition: To a 7 mL glass scintillation vial, add 50 µL of cell extract or CAT enzyme standard in CAT Assay Buffer.[1]
-
Substrate Addition: Add 200 µL of a premix containing 1.25 mM Chloramphenicol in CAT Assay Buffer.[1]
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate. For example, a mixture containing 0.1 µCi of [¹⁴C]Acetyl-CoA or 0.5 µCi of [³H]Acetyl-CoA in a solution of unlabeled acetyl-CoA to achieve a final concentration of 0.1 mM.[1]
-
Scintillation Cocktail Overlay: Gently overlay the reaction mixture with 5 mL of a water-immiscible scintillation cocktail.[1]
-
Incubation and Counting: Close the vials and incubate at room temperature. At timed intervals, count the vials sequentially in a liquid scintillation counter for a short duration (e.g., 0.10 minutes).[1] The acetylated, radiolabeled product will diffuse into the organic scintillation cocktail.
-
Data Analysis: Plot the counts per minute (cpm) versus time for each reaction. The rate of increase in cpm is directly proportional to the CAT enzyme activity.[1]
Data Presentation
Quantitative data from CAT assays should be presented clearly to allow for easy comparison between different experimental conditions.
| Sample ID | Description | CAT Activity (cpm/min) | Fold Induction (vs. Negative Control) | Standard Deviation |
| 1 | Negative Control (Promoterless Vector) | 150 | 1.0 | ± 25 |
| 2 | Positive Control (e.g., CMV Promoter) | 15,000 | 100.0 | ± 1,200 |
| 3 | Experimental Sample 1 (e.g., Basal Promoter Activity) | 1,200 | 8.0 | ± 150 |
| 4 | Experimental Sample 2 (e.g., Promoter + Inducer) | 9,600 | 64.0 | ± 800 |
| Parameter | TLC-Based Assay | Two-Phase Scintillation Assay |
| Detection Method | Autoradiography or Scintillation Counting of TLC spots | Liquid Scintillation Counting |
| Quantification | Percent conversion of [¹⁴C]Chloramphenicol | Rate of increase in cpm/min |
| Assay Time | 4-8 hours | 1-2 hours |
| Throughput | Low to Medium | High |
| Sensitivity | High | High (linearity down to 0.0025 units of CAT)[1] |
Mandatory Visualizations
Signaling Pathway Example: NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. Its activity is often studied using reporter gene assays. A reporter construct can be created by cloning a promoter containing NF-κB binding sites upstream of the cat gene. Activation of the NF-κB pathway by stimuli such as TNF-α leads to the translocation of NF-κB to the nucleus, where it binds to the response elements in the reporter construct and drives the expression of the CAT enzyme.
Caption: NF-κB signaling pathway leading to CAT reporter gene expression.
Experimental Workflow: Radiometric CAT Assay (TLC Method)
Caption: Workflow for a radioactive CAT assay using TLC.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low CAT Activity | 1. Low transfection efficiency. | - Optimize transfection protocol (cell density, DNA:reagent ratio).- Use a positive control plasmid (e.g., CMV-CAT) to check transfection efficiency. |
| 2. Incomplete cell lysis. | - Ensure three complete freeze-thaw cycles.- Consider using a stronger lysis buffer (check for compatibility with the CAT enzyme). | |
| 3. Inactive CAT enzyme. | - Add protease inhibitors to the lysis buffer.- Store cell lysates at -80°C and avoid repeated freeze-thaw cycles.[4] | |
| 4. Problem with assay reagents. | - Check the expiration dates of acetyl-CoA and [¹⁴C]Chloramphenicol.- Prepare fresh buffers. | |
| High Background Signal | 1. Endogenous acetylating activity in cells. | - Heat-inactivate the cell lysate (e.g., 65°C for 10 minutes) before the assay.[4] |
| 2. Contamination of reagents or equipment. | - Use sterile techniques and dedicated reagents for the CAT assay. | |
| 3. Insufficient separation on TLC plate. | - Ensure the TLC plate is properly dried before development.- Optimize the developing solvent system. | |
| High Variability Between Replicates | 1. Inconsistent cell seeding or transfection. | - Ensure a homogenous cell suspension when seeding.- Prepare a master mix for transfection complexes. |
| 2. Pipetting errors. | - Calibrate pipettes regularly.- Use care when adding small volumes of reagents. | |
| 3. Incomplete mixing of reaction components. | - Gently vortex the reaction tubes after adding all components. |
Conclusion
The Chloramphenicol Acetyltransferase reporter gene assay remains a valuable tool for studying gene expression and regulation. By following standardized protocols and understanding the potential pitfalls, researchers can obtain reliable and reproducible data. The choice between the traditional TLC-based method and the more rapid two-phase scintillation assay will depend on the specific experimental needs, including throughput and available equipment. Careful data analysis and presentation are crucial for the accurate interpretation of results.
References
Application Note & Protocol: RP-HPLC Method Development for Chloramphenicol Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of microorganisms.[1] Due to its potential for serious side effects, its use in humans is now limited to specific, serious infections. However, it is still used in veterinary medicine. Regulatory bodies have set strict maximum residue limits for chloramphenicol in food products, necessitating sensitive and reliable analytical methods for its detection and quantification.
This document provides a comprehensive guide to developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of chloramphenicol. The protocol outlines the key steps in method development, validation, and sample analysis, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7]
Principle of the Method
RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Chloramphenicol, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of chloramphenicol is determined by detecting its absorbance using a UV detector, typically in the range of 270-280 nm.[1][8][9][10]
Materials and Reagents
-
Chloramphenicol reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Sodium pentanesulfonate
-
Glacial acetic acid
-
Phosphate buffer (pH 6.8)[8]
-
Orthophosphoric acid
-
Sodium hydroxide
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV or DAD detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[8]
-
Data acquisition and processing software
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of chloramphenicol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., methanol or mobile phase).[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-150 µg/mL).[2][8]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Bulk Drug and Pharmaceutical Formulations: Accurately weigh a quantity of the powdered sample equivalent to a known amount of chloramphenicol, dissolve it in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
-
For Biological Matrices (e.g., Milk, Serum): A deproteinization and/or extraction step is necessary.
-
Milk: Mix the milk sample with a deproteinizing agent like trichloroacetic acid or trifluoroacetic acid in a solvent such as acetonitrile or methanol. Vortex and centrifuge to separate the clear supernatant for injection.[8]
-
Serum: Perform a liquid-liquid extraction with a solvent like ethyl acetate.[9]
-
Chromatographic Conditions
The following are typical starting conditions for method development. Optimization will be required to achieve the desired separation and peak shape.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (150 x 4.6 mm, 5 µm) | Nucleosil C18 (100 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Phosphate Buffer (pH 6.8):Acetonitrile (20:80, v/v)[8] | Sodium pentanesulfonate solution:Acetonitrile:Glacial Acetic Acid (85:15:1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[8][10] | 2.0 mL/min[2] |
| Detection Wavelength | 270 nm[8][9][10] | 272 nm[2] or 278 nm[1] |
| Injection Volume | 10 µL[1] | 20 µL[2] |
| Column Temperature | Ambient or 25°C[2] | 30°C or 35°C[8] |
Method Validation
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4][5][6][7] The key validation parameters are:
-
System Suitability: To ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and %RSD of replicate injections.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Chromatographic Conditions from Literature
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) |
| IOSRPHR[2] | Nucleosil C18 (100x4.6mm, 5µm) | Sodium pentanesulfonate soln:Acetonitrile:Glacial Acetic Acid (85:15:1) | 2.0 | 272 | 3.551 |
| IJSDR[8] | Waters C18 (150x4.6mm, 5µm) | Phosphate Buffer (pH 6.8):Acetonitrile (20:80) | 1.0 | 270 | 3.4 ± 0.4 |
| SciSpace[1] | C18 (15cm x 4.6mm, 5µm) | Sodium pentanesulfonate soln:Acetonitrile:Glacial Acetic Acid (85:15:1) | 2.0 | 278 | Not Specified |
Table 2: Summary of Method Validation Data from Literature
| Parameter | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| IOSRPHR[2] | 50 - 150 | 0.999 | Not Specified | Not Specified |
| IJSDR[8] | 10 - 90 | 0.9158 | Not Specified | Not Specified |
| SciSpace[1] | 40 - 160 | > 0.99 | 100.0 ± 0.1 | 0.1 |
| PaasPublisher[11] | 0.2 - 500 | 0.9999 | 96.16 | < 0.2 |
Visualizations
Caption: Experimental Workflow for RP-HPLC Analysis of Chloramphenicol.
Caption: Logical Relationships in RP-HPLC Method Development.
References
- 1. scispace.com [scispace.com]
- 2. iosrphr.org [iosrphr.org]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijsdr.org [ijsdr.org]
- 9. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A Validated RP-HPLC Method for Analysis of Chloramphenicol Residue in Pasteurized Milk Sample in Bangladesh | Semantic Scholar [semanticscholar.org]
- 11. paaspublisher.com [paaspublisher.com]
L-erythro-Chloramphenicol: A Tool for Probing Ribosomal Assembly Defects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-erythro-Chloramphenicol, a stereoisomer of the broad-spectrum antibiotic chloramphenicol, serves as a valuable tool in the study of ribosomal assembly. While the D-threo isomer is the biologically active form that inhibits protein synthesis, the L-erythro isomer is largely inactive in this regard. This stereospecificity makes this compound an excellent negative control in experiments investigating the effects of chloramphenicol on ribosome biogenesis. By comparing the effects of the active D-threo isomer with the inactive L-erythro isomer, researchers can distinguish between the specific effects of protein synthesis inhibition on ribosome assembly and any potential off-target effects of the chemical scaffold.
Chloramphenicol targets the 50S ribosomal subunit, inhibiting the peptidyl transferase reaction.[1][2] This inhibition of protein synthesis leads to an imbalance in the stoichiometry of ribosomal proteins (r-proteins) and ribosomal RNA (rRNA), causing the accumulation of incomplete ribosomal precursor particles.[1][3][4] The study of these accumulated precursors provides a snapshot of the intricate and dynamic process of ribosome assembly, revealing the order of r-protein incorporation and the roles of various assembly factors.[5][6]
These application notes provide detailed protocols for utilizing this compound in conjunction with its active D-threo isomer to investigate ribosomal assembly defects in bacteria.
Data Presentation
Table 1: Comparative Effects of Chloramphenicol Isomers on Bacterial Growth and Ribosomal Assembly
| Parameter | D-threo-Chloramphenicol | This compound | Reference |
| Bacterial Growth Inhibition | High | Low / None | [7] |
| Inhibition of Protein Synthesis | Potent inhibitor | Weak to no inhibition | [7] |
| Accumulation of Ribosomal Precursor Particles | Significant accumulation of 30S and 50S precursors | No significant accumulation | [3][4] |
Table 2: Quantitative Proteomic Analysis of Ribosomal Particles from D-threo-Chloramphenicol-Treated E. coli
| Protein Type | Observation in D-threo-Chloramphenicol-treated cells | Implication for Ribosome Maturation | Reference |
| Large Subunit Proteins (e.g., uL5, bL21, uL22, uL24) | Majority Upregulated | Cellular response to overcome assembly defects | [8] |
| Small Subunit Proteins | Majority Upregulated | Cellular response to overcome assembly defects | [8] |
| Ribosome Assembly Factors | Upregulated | Indicates a stress response to impaired ribosome biogenesis | [8] |
Experimental Protocols
Protocol 1: Induction and Isolation of Ribosomal Precursor Particles using Sucrose (B13894) Gradient Centrifugation
This protocol describes the treatment of bacterial cells with D-threo-chloramphenicol to induce the accumulation of ribosomal precursor particles and their subsequent separation by sucrose density gradient centrifugation. This compound should be used as a negative control in a parallel experiment.
Materials:
-
Bacterial strain (e.g., E. coli MG1655)
-
Growth medium (e.g., 2x YT)
-
D-threo-Chloramphenicol (e.g., 7 µg/mL final concentration)[8]
-
This compound (e.g., 7 µg/mL final concentration)
-
Lysis Buffer (30 mM Tris-HCl, pH 8.0, 60 mM KCl, 60 mM NH4Cl, 10 mM MgCl2)[8]
-
DNase I
-
Sucrose solutions (20% and 40% w/v in Lysis Buffer)
-
Ultracentrifuge and rotors (e.g., SW40 rotor)
-
Gradient maker
-
Fractionation system with UV monitoring (A260 nm)
Procedure:
-
Cell Culture and Treatment:
-
Inoculate 200 mL of 2x YT medium with the bacterial strain and grow at 25°C with shaking until the A600 reaches 0.2.[8]
-
Add D-threo-chloramphenicol to a final concentration of 7 µg/mL. In a parallel culture, add this compound to the same final concentration. A third culture without any antibiotic serves as an untreated control.[8]
-
Continue to incubate the cultures for another 2 hours at 25°C.[8]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4,000 rpm for 10 minutes at 4°C.[8]
-
Resuspend the cell pellets in 1 mL of ice-cold Lysis Buffer.[8]
-
Add DNase I to a final concentration of 20 U/mL.[8]
-
Lyse the cells using a homogenizer.[8]
-
Clarify the lysate by centrifugation at 13,000 rpm for 20 minutes at 4°C to remove cell debris.[8]
-
-
Sucrose Gradient Centrifugation:
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fractionation system while continuously monitoring the absorbance at 260 nm.
-
Collect fractions of a defined volume. The resulting profile will show peaks corresponding to 30S, 50S, and 70S ribosomes, as well as precursor particles (e.g., 25S, 35S, 45S) in the D-threo-chloramphenicol-treated sample.[8]
-
Protocol 2: Analysis of Ribosomal Proteins by Mass Spectrometry
This protocol outlines the analysis of the protein content of fractions collected from the sucrose gradient to identify the protein composition of the ribosomal precursor particles.
Materials:
-
Fractions from Protocol 1
-
Trichloroacetic acid (TCA)
-
Acetone
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Precipitation:
-
Protein Digestion:
-
Mass Spectrometry Analysis:
Visualizations
Caption: Experimental workflow for studying ribosomal assembly defects.
Caption: Mechanism of D-threo-chloramphenicol-induced ribosomal assembly defects.
References
- 1. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Erythromycin- and chloramphenicol-induced ribosomal assembly defects are secondary effects of protein synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 6. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
- 11. ibib.waw.pl [ibib.waw.pl]
Application Note: High-Throughput Screening of Protein Synthesis Inhibitors Using a Cell-Free System and L-erythro-Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for rapid and efficient protein production in a controlled in vitro environment.[1] These systems, which contain the essential cellular machinery for transcription and translation, offer significant advantages over traditional cell-based methods, including speed, flexibility, and the ability to synthesize toxic proteins.[1][2] One of the key applications of CFPS is in drug discovery for the high-throughput screening (HTS) of novel antimicrobial compounds that target protein synthesis.
This application note provides a detailed protocol for a cell-free protein synthesis inhibition assay using L-erythro-Chloramphenicol as a model inhibitor. Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[3] Its primary mechanism of action involves binding to the 50S ribosomal subunit, which in turn obstructs the peptidyl transferase step of peptide bond formation.[4][5] This assay utilizes a coupled transcription-translation system, where the inhibition of the synthesis of a reporter protein, such as luciferase, is measured to determine the inhibitory potential of a compound.
Principle of the Assay
The assay is based on an E. coli S30 extract cell-free protein synthesis system. A DNA template encoding a reporter protein (e.g., firefly luciferase) is added to the cell extract, which contains all the necessary components for transcription and translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation and elongation factors.[6][7] In the presence of a suitable substrate, the newly synthesized luciferase produces a luminescent signal that is directly proportional to the amount of protein produced. When an inhibitor like this compound is introduced, it binds to the bacterial ribosomes, stalling protein synthesis and leading to a decrease in the luminescent signal. The potency of the inhibitor is quantified by determining its IC50 value, which is the concentration at which 50% of protein synthesis is inhibited.[4]
Materials and Reagents
-
E. coli S30 Cell-Free Protein Synthesis Kit (e.g., Promega S30 T7 High-Yield Protein Expression System)
-
Plasmid DNA encoding Firefly Luciferase under a T7 promoter
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Nuclease-free water
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
96-well white, flat-bottom microplates
-
Standard laboratory pipettes and nuclease-free consumables
-
Plate reader with luminescence detection capabilities
-
Incubator capable of maintaining 37°C
Experimental Protocols
Preparation of this compound Stock and Dilutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the chloramphenicol stock solution in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control containing only DMSO.
-
Prepare a "no template" control by substituting the DNA template with nuclease-free water in the reaction setup.
Cell-Free Protein Synthesis Reaction Setup
-
Thaw all components of the cell-free protein synthesis kit on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the luciferase DNA template according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a chilled 96-well plate.
-
Add 1 µL of each chloramphenicol dilution (or DMSO control) to the respective wells. Ensure the final DMSO concentration does not exceed 5% to avoid inhibition of the reaction.
-
Gently mix the contents of each well by pipetting up and down.
Incubation
-
Seal the 96-well plate to prevent evaporation.
-
Incubate the plate at 37°C for 2-3 hours. This allows for both the transcription of the DNA template into mRNA and the subsequent translation into the luciferase protein.[4]
Luminescence Measurement
-
After incubation, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
Data Presentation and Analysis
The raw luminescence data will be used to calculate the percent inhibition for each chloramphenicol concentration.
Calculation of Percent Inhibition:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_template) / (Signal_no_inhibitor - Signal_no_template))
The calculated percent inhibition values can then be plotted against the logarithm of the chloramphenicol concentration to generate a dose-response curve. A non-linear regression analysis (e.g., sigmoidal dose-response) can be used to determine the IC50 value.
Table 1: Example Data for Chloramphenicol Inhibition of Luciferase Synthesis
| Chloramphenicol (µM) | Log [Chloramphenicol] | Average Luminescence (RLU) | % Inhibition |
| 1000 | 3.00 | 150 | 98.5% |
| 333 | 2.52 | 350 | 96.5% |
| 111 | 2.04 | 1200 | 88.0% |
| 37 | 1.57 | 4500 | 55.0% |
| 12.3 | 1.09 | 7800 | 22.0% |
| 4.1 | 0.61 | 9500 | 5.0% |
| 1.37 | 0.14 | 9900 | 1.0% |
| 0.46 | -0.34 | 10000 | 0.0% |
| 0.15 | -0.82 | 10000 | 0.0% |
| 0 (DMSO) | - | 10000 | 0.0% |
| No Template | - | 100 | - |
IC50 Value: The IC50 value for this compound in a typical E. coli cell-free system is expected to be in the low micromolar range.
Visualizations
Caption: Experimental workflow for the cell-free protein synthesis inhibition assay.
Caption: Mechanism of protein synthesis inhibition by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no protein yield in the control reaction | Inactive kit components | Ensure proper storage of kit components at -80°C and minimize freeze-thaw cycles.[8] |
| Nuclease contamination | Use nuclease-free water, tips, and tubes.[8] | |
| Impure DNA template | Ensure the DNA template is of high purity and free from contaminants like ethanol (B145695) or salts.[9] | |
| High background luminescence | Autoluminescence of the test compound | Run a control with the compound in the absence of the CFPS system to measure its intrinsic luminescence. |
| Contamination of reagents | Use fresh, high-quality reagents. | |
| Inconsistent results | Pipetting errors | Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Temperature fluctuations | Maintain a stable incubation temperature. | |
| Incomplete mixing | Ensure thorough mixing of reaction components. |
Conclusion
The cell-free protein synthesis inhibition assay described in this application note provides a rapid, reliable, and high-throughput method for screening and characterizing inhibitors of bacterial protein synthesis. The use of this compound as a reference compound allows for the validation of the assay and provides a benchmark for the evaluation of novel antimicrobial candidates. This assay is a valuable tool for drug discovery and development, facilitating the identification of new leads in the fight against antibiotic resistance.
References
- 1. Cell-Free Protein Synthesis Explained | IDT [sgpages.idtdna.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 6. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloramphenicol Concentration for Bacterial Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using chloramphenicol for bacterial selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active form of chloramphenicol for bacterial selection?
A1: The biologically active isomer of chloramphenicol is the D-threo stereoisomer, also referred to as (1R,2R)-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propane-1,3-diol.[1][2] Chloramphenicol has two chiral centers, resulting in four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.[3][4] Only the D-threo isomer exhibits significant antibacterial activity by inhibiting bacterial protein synthesis.[1][2][3] The other isomers, including L-erythro-chloramphenicol, are considered inactive against bacteria and are not suitable for bacterial selection.[3] Some research suggests that while inactive against bacteria, other isomers may have some biological effects in eukaryotic systems.[3]
Q2: How does chloramphenicol work to inhibit bacterial growth?
A2: Chloramphenicol is a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them outright, although it can be bactericidal at high concentrations.[5][6] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome.[6][7] This binding action blocks the peptidyl transferase step of protein synthesis, preventing the formation of peptide bonds and the elongation of the polypeptide chain.[5][8]
Q3: What is the most common mechanism of bacterial resistance to chloramphenicol?
A3: The most prevalent mechanism of resistance is the enzymatic inactivation of chloramphenicol by the enzyme chloramphenicol acetyltransferase (CAT).[9] The cat gene, which codes for this enzyme, is often carried on plasmids.[9] The CAT enzyme transfers an acetyl group from acetyl-CoA to chloramphenicol, modifying its structure and preventing it from binding to the 50S ribosomal subunit.[9]
Troubleshooting Guides
Issue 1: No or very few colonies after transformation and plating on chloramphenicol selection plates.
-
Possible Cause 1: Incorrect Chloramphenicol Concentration.
-
Solution: The working concentration of chloramphenicol may be too high for your specific bacterial strain or plasmid. While general guidelines exist, the optimal concentration can vary. It is highly recommended to perform a kill curve (see Experimental Protocols) to determine the minimum inhibitory concentration (MIC) for your non-transformed bacterial strain. The selection concentration should be slightly above the MIC.
-
-
Possible Cause 2: Inactive Chloramphenicol.
-
Solution: Chloramphenicol solutions can degrade over time, especially if not stored properly. Ensure your stock solution is stored at -20°C and protected from light.[5] Avoid repeated freeze-thaw cycles by preparing aliquots. When preparing media, add chloramphenicol after the autoclaved agar (B569324) has cooled to approximately 50-55°C to prevent heat-induced degradation.[9]
-
-
Possible Cause 3: Issues with the Transformation Protocol.
-
Solution: Review your transformation protocol for any potential errors. Ensure competent cells are of high efficiency and have been stored correctly. Verify the quality and quantity of the plasmid DNA used for transformation.
-
Issue 2: High background of non-transformed colonies or the appearance of satellite colonies.
-
Possible Cause 1: Chloramphenicol Concentration is Too Low.
-
Solution: An insufficient concentration of chloramphenicol will not effectively suppress the growth of non-transformed bacteria. If you observe a high number of background colonies, consider increasing the chloramphenicol concentration in your plates. Performing a kill curve will help establish the minimum effective concentration.
-
-
Possible Cause 2: Satellite Colonies.
-
Solution: Satellite colonies are small, non-resistant colonies that grow in the immediate vicinity of a true resistant colony. This occurs because the resistant colony, expressing the CAT enzyme, inactivates the chloramphenicol in the surrounding medium, creating a zone where sensitive cells can grow. To mitigate this, avoid incubating plates for extended periods (typically no longer than 16-24 hours). When picking colonies, select well-isolated ones. Re-streaking a colony onto a fresh selection plate can confirm its resistance.
-
-
Possible Cause 3: Degraded Chloramphenicol.
-
Solution: As mentioned previously, degraded chloramphenicol will lead to a lower effective concentration. Prepare fresh plates with a fresh stock solution if you suspect degradation.
-
Data Presentation
Table 1: Recommended Working Concentrations of Chloramphenicol for Bacterial Selection
| Application | Plasmid Copy Number | Bacterial Strain | Recommended Concentration (µg/mL) |
| Routine Plasmid Selection | High-Copy | E. coli (e.g., DH5α, TOP10) | 25 - 34[9] |
| General Use | Not Specified | Gram-positive and Gram-negative bacteria | 10 - 20[7][8] |
| Plasmid Amplification | Low-Copy (with pMB1 origin) | E. coli | up to 170[5] |
Table 2: Preparation of Chloramphenicol Stock Solution
| Component | Amount | Final Concentration |
| Chloramphenicol Powder | 250 mg | 25 mg/mL |
| 100% Ethanol | 10 mL | - |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
-
Weigh 250 mg of D-threo-chloramphenicol powder.
-
In a sterile container, add the powder to 10 mL of 100% ethanol.[9]
-
Vortex the solution until the powder is completely dissolved.[9]
-
(Optional but recommended) Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored correctly.[5]
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) using a Kill Curve
This protocol is essential for optimizing the chloramphenicol concentration for your specific bacterial strain.
-
Prepare a range of chloramphenicol dilutions: In a 96-well plate or a series of culture tubes, prepare serial dilutions of chloramphenicol in your desired liquid growth medium (e.g., LB broth). A suggested starting range is 0, 1, 2.5, 5, 10, 15, 20, 25, 30, and 50 µg/mL.[9] The 0 µg/mL well will serve as your positive control for growth.
-
Inoculate with bacteria: Prepare an overnight culture of your non-transformed bacterial strain. Dilute this culture (e.g., 1:1000) in fresh medium to obtain a low cell density.[9] Add an equal volume of the diluted bacterial culture to each well of the 96-well plate or to each culture tube.
-
Incubate: Cover the plate or tubes and incubate at the optimal growth temperature for your bacteria (e.g., 37°C) with shaking for 18-24 hours.[9]
-
Observe and determine the MIC: After incubation, visually inspect the wells or tubes for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of chloramphenicol at which no visible growth is observed.[9]
-
Select the working concentration: For selecting transformed bacteria on solid media, it is recommended to use a concentration slightly higher than the determined MIC to ensure robust selection.
Mandatory Visualizations
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. khimexpert.com [khimexpert.com]
- 6. ldh.la.gov [ldh.la.gov]
- 7. クロラムフェニコール BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: L-erythro-Chloramphenicol Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-erythro-Chloramphenicol in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is slightly soluble in water. Its aqueous solubility is approximately 2.5 mg/mL at 25°C.[1] However, in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is significantly lower, around 0.12 mg/mL.[1] It is much more soluble in organic solvents like ethanol (B145695) (approximately 50 mg/mL).[1]
Q2: How do pH and temperature affect the solubility of this compound in aqueous solutions?
A2: Both pH and temperature significantly influence the aqueous solubility of chloramphenicol.
-
pH: The solubility of chloramphenicol can be increased by adjusting the pH of the aqueous medium. For instance, in ophthalmic formulations, adjusting the pH can allow for the preparation of solutions with concentrations as high as 5 mg/mL.[1][2] Raising the pH to 8.6 can further increase the solubility to 1% (10 mg/mL), though this may compromise the drug's stability.[2][3] Chloramphenicol is most stable in neutral to slightly acidic conditions (pH 2-7), and its degradation increases in alkaline conditions (pH > 8).
-
Temperature: Generally, the solubility of chloramphenicol in aqueous solutions increases with temperature.[1] However, it's important to note that elevated temperatures can also accelerate its degradation. Heating an aqueous solution at 115°C for 30 minutes can result in a 10% loss of the compound.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: Due to its limited water solubility, the recommended method for preparing a stock solution of this compound is to dissolve it in an organic solvent. Ethanol is the most commonly used solvent, with a solubility of approximately 50 mg/mL.[1] Stock solutions are typically prepared at a concentration of 25-50 mg/mL in 70-100% ethanol.[4] These stock solutions should be filter-sterilized and can be stored at -20°C.
Q4: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
A4: While it is possible to dissolve chloramphenicol directly in aqueous buffers, you will be limited by its low solubility (approximately 2.5 mg/mL in water and 0.12 mg/mL in PBS at pH 7.2).[1] For most experimental needs requiring higher concentrations, preparing a concentrated stock solution in ethanol and then diluting it into your aqueous buffer or medium is the preferred method. When doing so, ensure the final concentration of the organic solvent is not detrimental to your experimental system.
Q5: My this compound solution has turned yellow and/or a precipitate has formed. What should I do?
A5: A yellow discoloration and the formation of an orange-yellow precipitate are signs of photodegradation. This compound is light-sensitive, and exposure to light can cause its decomposition, which is often accompanied by a decrease in the pH of the solution. It is crucial to protect chloramphenicol solutions from light by storing them in amber vials or wrapping the container in foil. If your solution shows signs of degradation, it is recommended to discard it and prepare a fresh solution.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely in an aqueous buffer.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Check the concentration you are trying to achieve against the known solubility limits in the specific buffer system and pH you are using. If the desired concentration is too high, you may need to adjust the formulation.
-
-
Possible Cause 2: Incorrect pH of the buffer.
-
Solution: The pH of the aqueous buffer significantly impacts solubility. For higher concentrations, consider adjusting the pH of your buffer. Remember that higher pH values (e.g., above 8) can increase solubility but may decrease the stability of chloramphenicol.
-
-
Possible Cause 3: Low temperature of the solvent.
-
Solution: Gently warming the solution can help increase the solubility of chloramphenicol. However, avoid excessive heat as it can lead to degradation.
-
-
Possible Cause 4: Inefficient mixing.
-
Solution: Ensure thorough mixing by vortexing or sonicating the solution.
-
Issue 2: Precipitation occurs after adding the this compound stock solution to the aqueous buffer or cell culture medium.
-
Possible Cause 1: "Salting out" effect.
-
Solution: When a concentrated stock solution (in an organic solvent like ethanol) is added to an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate. To avoid this, add the stock solution dropwise while vigorously stirring or vortexing the buffer. You can also try preparing a more dilute stock solution.
-
-
Possible Cause 2: Interaction with components of the medium.
-
Solution: Some components in complex media, such as high concentrations of salts or proteins, can reduce the solubility of chloramphenicol. Try preparing the final solution in a simpler buffer first before adding it to the complex medium.
-
-
Possible Cause 3: Temperature shock.
-
Solution: If you are adding a cold stock solution to a warm medium, this can sometimes induce precipitation. Allow the stock solution to warm to room temperature before adding it to the medium.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 2.5 mg/mL | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.12 mg/mL | [1] |
| Propylene Glycol | 25 | 1:6 (g/mL) | [1] |
| Ethanol | Not Specified | 50 mg/mL | [1] |
| Methanol | Not Specified | Very soluble | [1] |
| Butanol | Not Specified | Very soluble | [1] |
| Ethyl Acetate | Not Specified | Very soluble | [1] |
| Acetone | Not Specified | Very soluble | [1] |
Table 2: Influence of pH on Aqueous Solubility of Chloramphenicol
| pH | Approximate Solubility | Notes | Reference |
| Neutral to slightly acidic (2-7) | Lower solubility, but higher stability | The rate of degradation is independent of pH in this range at ordinary temperatures. | |
| Adjusted for ophthalmic solutions | Up to 5 mg/mL | Boric acid/borax buffer systems can be used. | [1][2] |
| 8.6 | ~10 mg/mL (1%) | Stability may be compromised at this pH. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in Ethanol
-
Materials:
-
This compound powder
-
100% Ethanol (or 70-95% ethanol)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile syringe and 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder. For a 50 mg/mL stock solution, weigh 500 mg of the powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of ethanol. For a 50 mg/mL stock from 500 mg of powder, add 10 mL of ethanol.
-
Vortex the solution until the chloramphenicol is completely dissolved.
-
For sterile applications, draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and filter the solution into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessing the Solubility of this compound in a Specific Aqueous Buffer
-
Materials:
-
This compound powder
-
The aqueous buffer of interest (e.g., Tris-HCl, HEPES) at the desired pH
-
Small glass vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Centrifuge
-
Spectrophotometer or HPLC for concentration measurement
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a glass vial.
-
Seal the vial and place it on a magnetic stirrer or shaker.
-
Allow the solution to equilibrate for a set period (e.g., 24-48 hours) at a controlled temperature. Ensure that there is always undissolved solid at the bottom of the vial.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., ethanol) to a concentration within the linear range of your analytical method.
-
Determine the concentration of chloramphenicol in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at ~278 nm) or HPLC.
-
Calculate the original concentration in the undissolved supernatant to determine the solubility.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Signaling pathway affected by Chloramphenicol leading to increased cancer cell invasion.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-erythro-Chloramphenicol Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-erythro-Chloramphenicol stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Chloramphenicol?
A1: It is recommended to prepare a stock solution of chloramphenicol in 70-100% ethanol (B145695) at a concentration of 25-50 mg/mL.[1][2] This ethanolic stock solution should be filter-sterilized and can be stored in aliquots at -20°C for up to one year.[1] Autoclaving chloramphenicol solutions is not recommended as the antibiotic is sensitive to heat.[1]
Q2: What is the recommended working concentration of Chloramphenicol?
A2: The working concentration can vary depending on the application. For selecting transformed bacteria, a concentration of 10-170 µg/mL is commonly used.[1] To increase the yield of low-copy number plasmids, a higher concentration of up to 170 µg/mL may be necessary after the initial phase of cell growth.[1]
Q3: What are the primary factors that cause the degradation of Chloramphenicol in my stock solution?
A3: The main factors affecting the stability of chloramphenicol in solutions are:
-
pH: Chloramphenicol is most stable in neutral to slightly acidic conditions (pH 2-7).[1] Its degradation through hydrolysis significantly increases in alkaline conditions (pH > 8).[1]
-
Temperature: Elevated temperatures accelerate the degradation of chloramphenicol.[1] For instance, heating an aqueous solution at 115°C for 30 minutes can lead to a 10% loss of the antibiotic.
-
Light: Chloramphenicol is light-sensitive and can undergo photodegradation.[1] It is advisable to protect solutions containing chloramphenicol from light, for example, by using amber-colored vials or storing them in the dark.[1]
Q4: My Chloramphenicol solution has turned yellow. Can I still use it?
A4: A yellow discoloration, often accompanied by an orange-yellow precipitate and a decrease in pH, indicates photochemical decomposition of the chloramphenicol solution. This degradation can impact the antibiotic's activity. To ensure the reliability of your experiments, it is best to discard the discolored solution and prepare a fresh one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No colonies or poor growth of resistant bacteria after transformation. | The chloramphenicol in the plates may have degraded due to improper storage or prolonged incubation. | Prepare fresh agar (B569324) plates with chloramphenicol for each experiment. Ensure the stock solution has been stored correctly at -20°C and has not expired. |
| Satellite colonies are appearing around the main colonies on the plate. | Local degradation of chloramphenicol. The bacteria may be secreting enzymes that inactivate the antibiotic, or the antibiotic may be degrading over time, allowing non-resistant cells to grow near resistant colonies. | Reduce the incubation time. Pick colonies for further experiments as soon as they are large enough. If necessary, re-streak on a fresh plate. |
| Unexpected results in a long-term liquid culture experiment with chloramphenicol selection. | Degradation of chloramphenicol in the liquid media. Chloramphenicol in an aqueous solution at 37°C will degrade over time. | For long-term experiments, it may be necessary to periodically supplement the culture with fresh chloramphenicol. The frequency of supplementation will depend on the specific media and conditions. |
| The chloramphenicol-containing medium has turned yellow. | Photodegradation: Exposure to light can cause the photochemical decomposition of chloramphenicol, resulting in a yellow discoloration.[1] | Store media and stock solutions protected from light. Use amber-colored bottles or wrap containers in aluminum foil. |
Data on Chloramphenicol Stability
The stability of chloramphenicol is highly dependent on the experimental conditions. The following tables summarize available quantitative data on its degradation.
Table 1: Stability of Chloramphenicol in Aqueous Solutions
| Storage Condition | pH | Temperature | Duration | Degradation (%) |
| Unbuffered Aqueous Solution | 2-7 | 20-22°C | 290 days | ~50% |
| Borax Buffered Solution | 7.4 | 20-22°C | 290 days | ~14% |
| Aqueous Solution | Not specified | 115°C | 30 minutes | ~10% |
Data sourced from Sigma-Aldrich product information.
Table 2: Recommended Storage Conditions for Chloramphenicol Stock Solutions
| Solvent | Concentration | Storage Temperature | Storage Duration |
| Ethanol (70-100%) | 25-50 mg/mL | -20°C | Up to 1 year |
| Ethanol (stock diluted in water) | 1 mg/mL | Refrigerated | Up to 30 days |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Chloramphenicol Stock Solution in Ethanol
Materials:
-
This compound powder
-
100% Ethanol
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile conical tube, weigh out the desired amount of chloramphenicol powder. For a 10 mL stock solution at 25 mg/mL, weigh 250 mg of chloramphenicol.
-
Add the appropriate volume of 100% ethanol to the conical tube. For a 10 mL stock, add 10 mL of ethanol.
-
Vortex the solution until the chloramphenicol is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol provides a general framework for assessing the stability of a chloramphenicol solution.
Methodology:
-
Sample Preparation: Prepare your chloramphenicol solution at the desired concentration in the relevant solvent or medium.
-
Incubation: Store the solution under the conditions you wish to test (e.g., specific temperature, light exposure).
-
Sampling: At various time points, take an aliquot of the solution.
-
Sample Processing: If the sample contains particulate matter (e.g., from a culture), centrifuge the aliquot and collect the supernatant. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid or formic acid) is typically effective.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Use a UV detector set to 278 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a chloramphenicol reference standard.
-
Inject the standards and samples onto the HPLC system.
-
Determine the concentration of chloramphenicol in your samples by comparing the peak area to the standard curve.
-
Plot the concentration of chloramphenicol over time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for preparing and storing chloramphenicol stock solutions.
Caption: Major degradation pathways of chloramphenicol.
Caption: Simplified signaling pathway of chloramphenicol's mechanism of action.
References
Technical Support Center: Troubleshooting CAT Assays
Welcome to the technical support center for Chloramphenicol Acetyltransferase (CAT) assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a specific focus on high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a CAT assay?
A1: High background in a CAT assay, where you observe acetylated chloramphenicol in your negative control or unexpectedly high activity in all samples, can stem from several sources. The primary causes include:
-
Non-enzymatic acetylation: The substrate, acetyl-CoA, can non-enzymatically acetylate chloramphenicol, especially at a non-optimal pH.[1][2]
-
Contaminants in the cell lysate: Endogenous enzymes or other molecules in the cell extract may interfere with the assay.[3]
-
Issues with the thin-layer chromatography (TLC) separation: Problems during the TLC step can lead to smearing or overlapping of acetylated and unacetylated forms, making quantification difficult.[4][5][6][7][8]
-
Suboptimal reaction conditions: Incorrect incubation time, temperature, or buffer composition can contribute to higher background.
-
Radioactive probe degradation: If using a radioactive assay, degradation of the [¹⁴C]chloramphenicol can lead to spurious signals.
Q2: How can I determine if the high background is due to non-enzymatic acetylation?
A2: To test for non-enzymatic acetylation, set up a control reaction that includes all the assay components (buffer, acetyl-CoA, and [¹⁴C]chloramphenicol) but omits the cell lysate containing the CAT enzyme. If you still observe significant acetylation in this "no enzyme" control, it points to a non-enzymatic reaction.[1][2]
Q3: My spots on the TLC plate are streaking. What could be the cause and how do I fix it?
A3: Streaking on a TLC plate is a common issue that can obscure results.[4][5][6] Potential causes and their solutions are:
-
Sample overload: Applying too much of the reaction mixture to the TLC plate can cause streaking. Try diluting your sample before spotting.[4][6]
-
Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating your compounds. Adjust the ratio of your solvents (e.g., chloroform (B151607) and methanol).[4][6]
-
Contaminated silica (B1680970) plate: The TLC plate itself might be contaminated. Always handle plates by the edges and use a new, clean plate for each experiment.[8]
-
High salt concentration in the sample: Salts from the lysis buffer or reaction mixture can interfere with the migration of spots. Consider a sample clean-up step if this is suspected.
Q4: Can the cell lysis procedure affect the background of my CAT assay?
A4: Yes, the cell lysis procedure is critical. Incomplete lysis can result in lower CAT enzyme yield, while overly harsh methods can release interfering substances. It's important to use a well-established protocol and to keep samples on ice to minimize protein degradation.[9][10] Using a lysis buffer with an appropriate pH and ionic strength is also crucial for maintaining enzyme stability and minimizing non-specific reactions.
Troubleshooting Guide for High Background
This guide provides a systematic approach to identifying and resolving the root causes of high background in your CAT assay.
Problem Area 1: Reaction Components and Conditions
| Potential Cause | Recommended Action | Expected Outcome |
| Non-enzymatic Acetylation | Run a "no enzyme" control (cell lysate is replaced with lysis buffer). | If acetylation is still observed, the cause is non-enzymatic. Consider optimizing the reaction pH (typically around 7.8).[11] |
| Suboptimal Acetyl-CoA Concentration | Titrate the concentration of acetyl-CoA in your reaction. | Find the lowest concentration that gives a robust signal with your positive control but minimizes background. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure the [¹⁴C]chloramphenicol has not degraded. | Reduction in background if contaminated reagents were the issue. |
| Incorrect Incubation Time/Temperature | Optimize the incubation time and temperature. Perform a time-course experiment. | Determine the optimal conditions where the enzymatic reaction is in the linear range and background is minimal. |
Problem Area 2: Cell Lysate Quality
| Potential Cause | Recommended Action | Expected Outcome |
| Endogenous Interfering Activity | Heat-inactivate the cell lysate at 65°C for 10 minutes before adding it to the reaction. CAT is relatively heat-stable, while many interfering enzymes are not. | A decrease in background signal if it was caused by heat-labile interfering enzymes. |
| Poor Lysate Preparation | Ensure complete cell lysis and clarify the lysate by centrifugation to remove debris.[9][10][12][13] | A cleaner lysate can reduce non-specific interactions and background. |
| High Protein Concentration | Determine the total protein concentration of your lysate (e.g., using a BCA assay) and normalize the amount used in each reaction.[12] | Consistent protein levels will lead to more reproducible results and help identify if high protein concentration is contributing to the background. |
Problem Area 3: Thin-Layer Chromatography (TLC)
| Potential Cause | Recommended Action | Expected Outcome |
| Streaking or Elongated Spots | Dilute the sample before spotting on the TLC plate.[4][5][6] Ensure the spotting area is small and allowed to dry completely. | Sharper, more defined spots that are easier to quantify. |
| Poor Separation | Optimize the mobile phase (solvent system). A common starting point is a 95:5 mixture of chloroform:methanol. Adjust the ratio to achieve better separation.[4][5] | Clear separation between unacetylated and acetylated forms of chloramphenicol. |
| Uneven Solvent Front | Ensure the TLC chamber is properly saturated with the solvent vapor before placing the plate inside.[8] Make sure the plate is not touching the sides of the chamber.[6] | A straight solvent front, leading to more uniform migration of spots. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol is a general guideline for preparing cell extracts for a CAT assay.
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into 1 ml of ice-cold PBS and transfer to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C and wash the pellet with ice-cold PBS.[12]
-
Cell Lysis: Pellet the cells again and discard the supernatant. Resuspend the cell pellet in 100 µl of ice-cold 0.25 M Tris-HCl (pH 7.8).
-
Freeze-Thaw Cycles: Lyse the cells by three cycles of freezing in dry ice or a -80°C freezer, followed by thawing at 37°C.[14] This process disrupts the cell membranes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cellular proteins including CAT, to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay. This allows for equal amounts of protein to be used in each CAT assay.[12]
Protocol 2: Standard CAT Assay
This protocol describes a classic radioactive CAT assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
Cell lysate (containing 10-50 µg of protein)
-
1 M Tris-HCl (pH 7.8) to a final concentration of 0.25 M
-
[¹⁴C]Chloramphenicol (typically 0.1 µCi)
-
Acetyl-CoA solution to a final concentration of 4 mM
-
Add nuclease-free water to a final volume of 150 µl.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined experimentally.
-
Extraction: Stop the reaction by adding 1 ml of ethyl acetate (B1210297). Vortex the tube vigorously for 30 seconds to extract the chloramphenicol and its acetylated forms into the organic phase. Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for TLC: Carefully transfer the upper (organic) phase to a new tube and evaporate the ethyl acetate to dryness in a vacuum centrifuge.
-
TLC Analysis: Resuspend the dried sample in 20-30 µl of ethyl acetate and spot the entire volume onto a silica TLC plate.
-
Chromatography: Place the TLC plate in a chromatography chamber containing a chloroform:methanol (95:5) mobile phase. Allow the solvent to migrate up the plate until it is about 1-2 cm from the top.
-
Visualization and Quantification: Remove the plate from the chamber and allow it to air dry. Expose the plate to X-ray film or a phosphorimager screen to visualize the radioactive spots.[3][14][15] The unacetylated chloramphenicol will be the lower spot, while the acetylated forms will migrate further up the plate.[16] Quantify the spot intensities to determine the percentage of acetylated chloramphenicol.
Visualizations
Caption: Workflow of a standard Chloramphenicol Acetyltransferase (CAT) assay.
References
- 1. Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 10. Cell Lysate Preparation [sigmaaldrich.com]
- 11. Characterization of chloramphenicol acetyltransferase from chloramphenicol-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CAT assays [bio.davidson.edu]
- 16. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
Overcoming chloramphenicol resistance in laboratory bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with chloramphenicol resistance in laboratory bacterial strains.
Troubleshooting Guides
Issue 1: No colonies or poor growth on chloramphenicol selection plates after transformation.
Possible Cause & Solution
-
Q1: Is your chloramphenicol stock solution and working concentration correct?
-
A1: Verify the age and storage of your chloramphenicol stock solution; it should be stored at -20°C and protected from light.[1] If the stock is old or improperly stored, prepare a fresh solution. Ensure you are using the optimal concentration for your specific bacterial strain and plasmid copy number. Overly high concentrations can be toxic even to resistant cells, while concentrations that are too low will not provide effective selection.[1] It is also crucial to add chloramphenicol to the agar (B569324) when it has cooled to 50-55°C to prevent heat-induced degradation.[1][2]
-
-
Q2: Was the transformation protocol performed correctly?
-
A2: Review each step of your transformation protocol. Ensure the heat shock step was performed at the correct temperature and for the proper duration.[3][4] Use a sufficient recovery period after heat shock (typically 1 hour at 37°C) to allow for the expression of the resistance gene before plating on selective media.[5] The experimental DNA should be free of contaminants like phenol, ethanol, proteins, and detergents that can inhibit transformation.[5]
-
-
Q3: Are your competent cells of high efficiency?
Issue 2: High background of satellite colonies on chloramphenicol selection plates.
Possible Cause & Solution
-
Q1: What are satellite colonies and why do they appear?
-
Q2: How can I reduce or eliminate satellite colonies?
-
A2:
-
Optimize Chloramphenicol Concentration: Perform a kill curve to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain and use a concentration slightly above that for selection.[1][2]
-
Reduce Plating Density: Plating a lower volume of the transformation mix or diluting the culture before plating can help to physically separate the resistant colonies and reduce the satellite phenomenon.[1]
-
Limit Incubation Time: Do not incubate plates for longer than 16-24 hours, as extended incubation can promote the growth of satellite colonies.[1][3]
-
Re-streak for Purity: Pick well-isolated colonies and re-streak them on a fresh selective plate to ensure you have a pure, resistant culture.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary mechanisms of chloramphenicol resistance in bacteria?
-
A1: The most common mechanisms are:
-
Enzymatic Inactivation: The enzyme chloramphenicol acetyltransferase (CAT) acetylates chloramphenicol, preventing it from binding to the bacterial ribosome.[1][7][8][9]
-
Efflux Pumps: Bacteria can actively pump chloramphenicol out of the cell using efflux pumps, reducing its intracellular concentration.[7][10][11]
-
Target Site Modification: Mutations in the 50S ribosomal subunit can alter the binding site of chloramphenicol, reducing its efficacy.[7][11]
-
Enzymatic Hydrolysis: Some bacteria possess hydrolases that can inactivate chloramphenicol and its derivatives.[12][13]
-
Enzymatic Oxidation: A novel mechanism involving the oxidation of chloramphenicol has also been identified.[14]
-
-
-
Q2: How does plasmid copy number affect the required chloramphenicol concentration?
-
A2: Plasmids with a high copy number result in a higher expression of the resistance gene (e.g., cat), leading to increased resistance.[1] Therefore, higher concentrations of chloramphenicol may be required for effective selection with high-copy-number plasmids compared to low-copy-number plasmids.[1][2]
-
-
Q3: Can I use chloramphenicol to increase the yield of my low-copy-number plasmid?
-
A3: Yes, for plasmids with a pMB1 or ColE1 origin of replication, adding chloramphenicol (typically at 170 µg/mL) to a culture in the late exponential growth phase can amplify the plasmid copy number.[15][16][17] This is because chloramphenicol inhibits host protein synthesis and chromosomal DNA replication, while plasmid replication continues.
-
-
Q4: Are there compounds that can reverse chloramphenicol resistance?
-
A4: Yes, inhibitors of both major resistance mechanisms have been identified:
-
Efflux Pump Inhibitors (EPIs): Compounds like phenylalanine-arginine β-naphthylamide (PAβN) and some quinazoline (B50416) derivatives can inhibit efflux pumps, thereby increasing the intracellular concentration of chloramphenicol and restoring susceptibility in some strains.[18][19][20][21][22]
-
CAT Inhibitors: Certain nonionic detergents and synthetic analogs of chloramphenicol, such as 3-(Bromoacetyl)chloramphenicol, have been shown to inhibit the activity of the CAT enzyme.[23][24]
-
-
-
Q5: How can I "cure" a plasmid conferring chloramphenicol resistance from my bacterial strain?
-
A5: Plasmid curing involves eliminating a plasmid from a bacterial population. This can be achieved through methods like:
-
Elevated Temperature: Growing the bacteria at a higher, sub-lethal temperature can interfere with plasmid replication and segregation.[25][26]
-
Chemical Agents: Intercalating agents like ethidium (B1194527) bromide can disrupt plasmid replication.[25]
-
Plasmid Incompatibility: Introducing a second, incompatible plasmid can lead to the loss of the original resistance plasmid.[27]
-
-
Data Presentation
Table 1: Recommended Chloramphenicol Concentrations for Selection in E. coli
| Plasmid Copy Number | Bacterial Strain | Recommended Concentration (µg/mL) |
| High-Copy | DH5α, TOP10 | 25 - 34 |
| Low-Copy | DH5α, TOP10 | 12.5 - 25 |
| General Use | Most E. coli strains | 10 - 20 |
Data compiled from multiple sources, including Benchchem and Sigma-Aldrich product information.[2][28]
Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Chloramphenicol MIC
| Bacterial Strain | Efflux Pump Inhibitor | Fold Reduction in MIC |
| Klebsiella pneumoniae (multidrug-resistant) | Phenylalanine-arginine β-naphthylamide (PAβN) | Significant reduction |
| Klebsiella pneumoniae | 2,8-dimethyl-4-(2′-pyrrolidinoethyl)-oxyquinoline | 16-fold |
| Klebsiella pneumoniae | 4-(3-morpholinopropylamino)-quinazoline | 32-fold |
| Streptomyces coelicolor | Reserpine | 4-fold |
| Streptomyces coelicolor | Phenylalanine-arginine β-naphthylamide (PAβN) | 8-fold |
Data from studies on efflux pump inhibitors.[18][21]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"
-
Prepare a series of chloramphenicol dilutions: In sterile tubes containing liquid growth medium (e.g., LB broth), prepare a range of chloramphenicol concentrations. A suggested starting range is 0, 1, 5, 10, 20, 30, 40, 50, 75, and 100 µg/mL.[2]
-
Inoculate with non-resistant bacteria: Inoculate each tube with a small amount of an overnight culture of your non-resistant bacterial strain. The final cell density should be low (e.g., a 1:1000 dilution of the overnight culture).[2]
-
Incubate: Incubate the cultures at the optimal growth temperature (e.g., 37°C) with shaking for 18-24 hours.[2]
-
Observe for growth: The lowest concentration of chloramphenicol that prevents visible turbidity is the MIC.[2] For selection on solid media, a concentration slightly higher than the MIC is often used.[2]
Protocol 2: Plasmid Amplification using Chloramphenicol
-
Inoculate a starter culture: Inoculate a suitable volume of rich medium (e.g., Super Broth) containing the appropriate antibiotic for plasmid maintenance with your bacterial strain.[17]
-
Grow to mid-log phase: Incubate with vigorous shaking at 37°C until the culture reaches an OD600 of approximately 0.4.[17][29]
-
Add chloramphenicol: Add chloramphenicol to a final concentration of 170 µg/mL.[15][17]
-
Continue incubation: Incubate for an additional 12-16 hours at 37°C with vigorous shaking.
-
Harvest cells: Proceed with plasmid isolation using your standard protocol. The yield of the low-copy-number plasmid should be significantly increased.
Visualizations
Caption: Mechanisms of chloramphenicol resistance in bacteria.
Caption: Troubleshooting workflow for chloramphenicol selection.
Caption: Strategies to overcome chloramphenicol resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. edvotek.com [edvotek.com]
- 5. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. neb.com [neb.com]
- 7. academic.oup.com [academic.oup.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. gosset.ai [gosset.ai]
- 10. mdpi.com [mdpi.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Inactivation of chloramphenicol a... preview & related info | Mendeley [mendeley.com]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. When is chloramphenicol amplification of plasmids performed? [qiagen.com]
- 16. Growth Of Bacterial Cultures [qiagen.com]
- 17. Dr. David W. Andrews - Lab Manual [andrewslab.ca]
- 18. mdpi.com [mdpi.com]
- 19. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence | PLOS One [journals.plos.org]
- 20. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. academic.oup.com [academic.oup.com]
- 23. 3-(Bromoacetyl)chloramphenicol, an active site directed inhibitor for chloramphenicol acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition kinetics of chloramphenicol acetyltransferase by selected detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aloki.hu [aloki.hu]
- 26. academic.oup.com [academic.oup.com]
- 27. Plasmid interference for curing antibiotic resistance plasmids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Minimizing L-erythro-Chloramphenicol Toxicity in Mammalian Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxic effects of L-erythro-Chloramphenicol in mammalian cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mammalian cell culture?
Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] While the D-threo stereoisomer is the most potent antibacterial form, the term "chloramphenicol" in a cell culture context often refers to this active isomer.[2][3] It is used to control bacterial contamination in eukaryotic cell cultures.[1] However, due to the similarity between bacterial and mitochondrial ribosomes, chloramphenicol can also inhibit mitochondrial protein synthesis in mammalian cells, leading to toxicity.[1][4]
Q2: What are the primary mechanisms of Chloramphenicol toxicity in mammalian cells?
The primary mechanism of chloramphenicol toxicity is the inhibition of mitochondrial protein synthesis.[1][5] This disruption of mitochondrial function leads to:
-
Decreased ATP Production: Inhibition of the mitochondrial respiratory chain impairs cellular energy production.[2][4]
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial stress can lead to the generation of damaging free radicals.[2][6]
-
Induction of Apoptosis: Cellular stress and damage can trigger programmed cell death.[1][6]
Q3: What are the visible signs of Chloramphenicol toxicity in my cell culture?
Signs of chloramphenicol toxicity can include:[1]
-
Reduced cell proliferation or cell death.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Decreased metabolic activity.
-
Increased number of floating cells.
Q4: Is there a difference in toxicity between the stereoisomers of Chloramphenicol?
Yes, the D-(-)-threo isomer of chloramphenicol is responsible for most of its bacteriostatic activity.[2] The L-erythro isomer has significantly lower antibacterial potency.[2] However, the off-target effects on mitochondrial ribosomes are a property of the chloramphenicol molecule itself, and thus this compound can still exhibit toxicity, albeit potentially at different concentrations than the D-threo isomer. For practical purposes in cell culture, it is crucial to perform a dose-response experiment to determine the optimal concentration that balances antibacterial activity with minimal cytotoxicity, regardless of the specific isomeric composition.
Troubleshooting Guide
Issue 1: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes) after Chloramphenicol treatment.
| Possible Cause | Solution |
| Concentration is too high. | Perform a dose-response (kill curve) experiment to determine the minimum inhibitory concentration (MIC) for the contaminating bacteria and the maximum non-toxic concentration for your specific cell line.[][8][9] Start with a low concentration and gradually increase it. |
| Prolonged exposure. | Limit the duration of chloramphenicol treatment to the shortest effective period. Once the bacterial contamination is cleared, wean the cells off the antibiotic over several passages.[1] |
| Cell line is particularly sensitive. | Consider using an alternative antibiotic with a different mechanism of action.[1] You can also try co-treatment with an antioxidant to mitigate mitochondrial damage.[2][10] |
Issue 2: The bacterial contamination is not being eliminated by Chloramphenicol.
| Possible Cause | Solution |
| Incorrect antibiotic concentration. | The concentration may be too low to be effective. Cautiously increase the concentration while closely monitoring for cytotoxicity.[1] |
| Bacterial resistance. | The contaminating bacteria may be resistant to chloramphenicol. The most common resistance mechanism is the production of chloramphenicol acetyltransferase (CAT).[1] Consider using a different class of antibiotic. |
| Mycoplasma contamination. | Chloramphenicol is not effective against Mycoplasma, which lack a cell wall.[1] Use a specific Mycoplasma detection kit and appropriate anti-mycoplasma agents if necessary. |
| Degraded antibiotic. | Chloramphenicol solutions can degrade over time, especially when exposed to light or improper storage temperatures.[11] Prepare fresh stock solutions and store them properly at -20°C.[11][12] |
Data Presentation: Quantitative Information
Table 1: Recommended Concentrations and Conditions for Chloramphenicol Use
| Parameter | Value | Reference(s) |
| Working Concentration | 5 - 50 µg/mL | [][9] |
| Stock Solution Concentration | 25-34 mg/mL in 100% ethanol | [12] |
| Stock Solution Storage | -20°C | [11][12] |
Table 2: Co-treatment with Antioxidants to Mitigate Toxicity
| Antioxidant | Cell Line | Effective Concentration | Observed Effect | Reference(s) |
| Astaxanthin | HepG2 | 5–15 µM | Reduced ROS levels, restored mitochondrial gene expression, improved ATP retention. | [2] |
| Quercetin | HepG2 | 10–30 µM | Reduced ROS levels, restored mitochondrial gene expression, improved ATP retention. | [2] |
| N-acetylcysteine (NAC) | Human Keratinocytes | Not specified | Antagonized pro-apoptotic action of chloramphenicol. | [6] |
| Vitamin D | Mouse bone marrow cells | 800 IU/kg body weight (in vivo) | Reduced micronuclei formation. | [13] |
Experimental Protocols
Protocol 1: Determining Optimal Chloramphenicol Concentration using a Kill Curve Assay
This protocol helps determine the lowest concentration of chloramphenicol that is effective against bacteria while being least toxic to the mammalian cells.[14][15]
Materials:
-
Your mammalian cell line
-
Complete cell culture medium
-
Chloramphenicol stock solution
-
24-well or 96-well culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed your cells in a 24-well or 96-well plate at a density that allows them to be around 30-50% confluent the next day.
-
Prepare a series of dilutions of chloramphenicol in your complete culture medium. A typical range to test is 0, 5, 10, 20, 50, and 100 µg/mL.
-
The next day, replace the medium in the wells with the medium containing the different concentrations of chloramphenicol. Include a "no antibiotic" control.
-
Incubate the cells for your desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, assess cell viability using the Trypan Blue exclusion assay: a. Trypsinize and collect the cells from each well. b. Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution. c. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Plot the percentage of viable cells against the chloramphenicol concentration to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16][17]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After treating the cells with chloramphenicol for the desired time, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Measuring Cellular ATP Levels
This protocol measures the amount of ATP in a cell population, which is an indicator of metabolic activity and cell health.[18][19][20]
Materials:
-
Cells cultured in a 96-well plate
-
ATP measurement kit (commercially available, typically containing a cell lysis reagent, luciferase, and D-luciferin)
-
Luminometer
Procedure:
-
After chloramphenicol treatment, lyse the cells according to the kit manufacturer's instructions to release ATP.
-
Add the luciferase/D-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
A standard curve using known concentrations of ATP should be generated to quantify the ATP levels in the samples.
Protocol 4: Assessing Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential.[21][22]
Materials:
-
Cells cultured in a plate or on coverslips
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
After chloramphenicol treatment, incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS or culture medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Healthy cells with a high mitochondrial membrane potential will show red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with a low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
-
The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.
Protocol 5: Western Blot Analysis of Mitochondrial Proteins
This protocol allows for the detection and quantification of specific mitochondrial proteins to assess the impact of chloramphenicol.[23][24][25]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies against mitochondrial proteins of interest (e.g., COX IV, VDAC) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Mandatory Visualizations
Caption: Mechanism of this compound induced toxicity in mammalian cells.
Caption: Troubleshooting workflow for Chloramphenicol-induced cell toxicity.
Caption: Experimental workflow for assessing and mitigating Chloramphenicol toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating Chloramphenicol induced liver toxicity by exploring the therapeutic potential of Astaxanthin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. khimexpert.com [khimexpert.com]
- 13. researchgate.net [researchgate.net]
- 14. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. scispace.com [scispace.com]
- 23. Western Blot Protocol – Mitophenome [mitophenome.org]
- 24. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]
- 25. Mitochondrial isolation, protein extraction and western blot analysis [bio-protocol.org]
Technical Support Center: Chiral HPLC Separation of Chloramphenicol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of chloramphenicol isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of chloramphenicol important?
A1: Chloramphenicol has two chiral centers, resulting in four stereoisomers. Only the (1R,2R)-(-)-threo-chloramphenicol isomer possesses significant antibacterial activity.[1][2][3] The other isomers are considered impurities and may have different toxicological profiles. Therefore, accurate separation and quantification of each isomer are crucial for quality control in pharmaceutical formulations and for research purposes.[4]
Q2: What are the common types of chiral stationary phases (CSPs) used for separating chloramphenicol isomers?
A2: Several types of CSPs have been successfully employed for the chiral resolution of chloramphenicol and its analogs. These include:
-
Pirkle-type CSPs: Such as the (S,S)-Whelk-O1 column.[5]
-
Protein-based CSPs: For example, α1-acid glycoprotein (B1211001) (AGP) columns.[5][6]
-
Polysaccharide-based CSPs: Cellulose and amylose (B160209) derivatives like Chiralcel OD-H and Chiralpak IA are commonly used.[7]
Q3: Can I separate chloramphenicol isomers on a standard achiral column like a C18?
A3: Direct separation of enantiomers (mirror-image isomers like RR and SS) is not possible on an achiral column.[3] However, diastereomers (isomers that are not mirror images, like RR/SS and RS/SR pairs) may be separated on high-resolution reversed-phase columns.[3] To separate all enantiomers on an achiral column, a pre-column derivatization step with a chiral reagent is necessary to form diastereomeric derivatives that can then be resolved.[4]
Q4: What are typical mobile phases for chiral separation of chloramphenicol?
A4: The choice of mobile phase depends on the chiral stationary phase being used.
-
For Pirkle-type and polysaccharide-based CSPs (Normal-Phase): Mixtures of n-hexane with an alcohol modifier like ethanol, isopropanol (B130326), or tert-butanol (B103910) are common.[5]
-
For protein-based CSPs (Reversed-Phase): Aqueous buffers (e.g., phosphate (B84403) buffer) with organic modifiers like methanol (B129727) or acetonitrile (B52724) are typically used.[6]
-
For derivatized isomers on achiral C18 columns (Reversed-Phase): Methanol:water mixtures are often employed.[4]
Troubleshooting Guides
This section addresses common problems encountered during the chiral HPLC separation of chloramphenicol isomers.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of a CSP is highly dependent on the analyte's structure.
-
Recommendation: Screen different types of CSPs (Pirkle-type, polysaccharide-based, protein-based) to find the one with the best selectivity for chloramphenicol isomers.
-
-
Incorrect Mobile Phase Composition: The type and concentration of the organic modifier and any additives can significantly impact resolution.
-
Recommendation (Normal-Phase): Optimize the alcohol (e.g., ethanol, isopropanol) concentration in the n-hexane mobile phase. The type of alcohol can also affect the separation factor.[5]
-
Recommendation (Reversed-Phase): Adjust the ratio of the organic modifier (methanol or acetonitrile) to the aqueous buffer. Modifying the pH of the buffer can also improve resolution on protein-based columns.
-
-
Low Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process.
-
Recommendation: Experiment with different column temperatures. Lower temperatures sometimes enhance enantioselectivity, but can also lead to broader peaks.
-
-
High Flow Rate: A high flow rate can reduce the time for interaction between the analyte and the CSP, leading to decreased resolution.
-
Recommendation: Reduce the flow rate to allow for better equilibration and interaction.
-
Problem 2: Peak Tailing or Asymmetric Peaks
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can cause peak tailing.
-
Recommendation (Normal-Phase): Add a small amount of a polar additive, like an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine (B46881) - DEA), to the mobile phase to block active sites on the silica surface.[7]
-
Recommendation (Reversed-Phase): Ensure the mobile phase pH is appropriate to control the ionization state of chloramphenicol.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Recommendation: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Recommendation: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Problem 3: Irreproducible Retention Times
Possible Causes & Solutions:
-
Mobile Phase Instability: Changes in the mobile phase composition over time can cause retention time shifts.
-
Recommendation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. For mobile phases with multiple components, use a gradient proportioning valve for accurate mixing.
-
-
Fluctuations in Column Temperature: Inconsistent column temperature can lead to variable retention times.
-
Recommendation: Use a column oven to maintain a constant and uniform temperature.
-
-
Matrix Effects (for biological samples): Components in the sample matrix can interfere with the chromatography.[5]
-
Recommendation: Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[5]
-
Experimental Protocols
Protocol 1: Separation on a Pirkle-type CSP (Normal-Phase)
This method is adapted for the separation of chloramphenicol analogs on an (S,S)-Whelk-O1 column.[5]
-
Column: (S,S)-Whelk-O1 Chiral Stationary Phase
-
Mobile Phase: n-hexane/ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Expected Outcome: Baseline separation of the enantiomers. For thiamphenicol (B1682257), a resolution of 1.84 was achieved with this mobile phase.[5]
Protocol 2: Separation on a Protein-based CSP (Reversed-Phase)
This protocol is suitable for the separation of all eight chloramphenicol isomers.[6]
-
Column: α1-acid glycoprotein (AGP) analytical column (2.0 x 150 mm, 5 µm)
-
Mobile Phase: A slight two-step gradient with methanol/acetonitrile (1:1, v/v) and an aqueous buffer. Isocratic elution is also recommended for reproducible retention.[5]
-
Flow Rate: 0.5 mL/min
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Expected Outcome: Near baseline separation of all eight isomers.
Data Presentation
Table 1: Mobile Phase Composition and Resolution of Chloramphenicol Analogs on (S,S)-Whelk-O1 CSP [5]
| Analyte | Mobile Phase (n-hexane/alcohol) | Resolution (Rs) | Separation Factor (α) |
| Synthomycin | n-hexane/ethanol (97:3) | 1.89 | - |
| Thiamphenicol | n-hexane/ethanol (90:10) | 1.84 | - |
| Florfenicol | n-hexane/ethanol (90:10) | 3.94 | - |
Data extracted from a study on chloramphenicol analogs. The study noted that isopropanol and tert-butanol also yielded high separation factors for synthomycin and thiamphenicol.
Table 2: Chiral HPLC and SFC Method Parameters for Chloramphenicol Enantiomers
| Parameter | Chiral HPLC Method[6] | Chiral SFC Method[1] |
| Column | α1-acid glycoprotein (2.0 x 150 mm, 5 µm) | Waters Trefoil Amy1 (2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | Aqueous Buffer | CO2 |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) | 1:1:1 Methanol:Isopropanol:Ethanol with 0.1% Ammonium Hydroxide |
| Elution | Two-step gradient | Gradient: 15% B (0-1 min), 60% B (1-5 min), 60% B (5-7.5 min), 15% B (7.5-7.8 min), 15% B (7.8-9 min) |
| Flow Rate | 0.5 mL/min | Not Specified |
| Detection | MS/MS | ESI-MS/MS |
Visualizations
Caption: A typical experimental workflow for the chiral HPLC analysis of chloramphenicol.
Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.
Caption: Relationship between the four stereoisomers of chloramphenicol.
References
- 1. Stereoselective Bacterial Metabolism of Antibiotics in Environmental Bacteria – A Novel Biochemical Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Chloramphenicol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of chloramphenicol during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause chloramphenicol degradation?
A1: Chloramphenicol's stability is primarily affected by three main factors:
-
Hydrolysis: The amide bond in the chloramphenicol molecule is susceptible to hydrolysis, which is catalyzed by both acids and bases. This cleavage results in the formation of inactive products.[1][2] Hydrolysis is significantly influenced by pH and temperature.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the decomposition of chloramphenicol.[1][3] This photochemical decomposition can cause a yellowing of the solution and the formation of a precipitate.[2]
-
Enzymatic Degradation: In biological samples, enzymes can inactivate chloramphenicol. The most common mechanism is acetylation by Chloramphenicol Acetyltransferase (CAT), but other pathways include nitroreduction, hydrolysis, and oxidation.[4][5]
Q2: How should I prepare and store a chloramphenicol stock solution to ensure its stability?
A2: To ensure the stability of your chloramphenicol stock solution, it is recommended to dissolve it in 100% ethanol (B145695) at a concentration of 25-50 mg/mL.[6][7] This stock solution should not be autoclaved as chloramphenicol is heat-sensitive.[7] For long-term storage, the solution should be kept in small aliquots at -20°C for up to a year.[8] Always protect the solution from light.[2]
Q3: What is the optimal pH range for chloramphenicol stability in aqueous solutions?
A3: Chloramphenicol is most stable in neutral to slightly acidic conditions, specifically within a pH range of 2-7.[2] In this range, hydrolysis occurs slowly at ordinary temperatures.[2] Degradation via hydrolysis increases significantly in alkaline conditions (pH > 8) and also accelerates at a pH below 2.[9]
Q4: How does temperature affect the stability of chloramphenicol?
A4: Elevated temperatures accelerate the degradation of chloramphenicol.[1] For instance, heating an aqueous solution at 115°C for 30 minutes can result in a 10% loss of the active compound.[2] Storing samples on ice or at refrigerated temperatures (2-8°C) is crucial during sample preparation to minimize thermal degradation. The loss of chloramphenicol in shrimp tissue was found to increase with both higher temperatures and longer heating durations.[10]
Q5: How significant is light exposure in causing chloramphenicol degradation?
A5: Chloramphenicol is sensitive to light and can undergo photodegradation.[1] It is crucial to protect solutions containing chloramphenicol from light by using amber-colored containers or by wrapping containers in aluminum foil.[2][11] Photochemical decomposition can lead to a yellowing of the solution, the formation of an orange-yellow precipitate, and a lowering of the pH.[2]
Q6: I am working with biological samples. How can I prevent enzymatic degradation of chloramphenicol?
A6: When working with biological samples that may contain inactivating enzymes like Chloramphenicol Acetyltransferase (CAT), immediate processing and proper storage are key.[4] It is advisable to keep the samples at low temperatures (e.g., on ice) throughout the extraction process. Additionally, rapid extraction of chloramphenicol from the biological matrix into an organic solvent can help to separate it from these enzymes, thus preventing degradation. For tissues, homogenization in a suitable buffer followed by extraction with a solvent like ethyl acetate (B1210297) is a common procedure.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of chloramphenicol in my sample. | Degradation during sample processing: The sample may have been exposed to high temperatures, extreme pH, or prolonged light. | Maintain low temperatures (on ice) throughout the procedure. Ensure the pH of all solutions is within the stable range (2-7). Protect samples from light at all stages. |
| Inefficient extraction: The chosen solvent or extraction method may not be optimal for your sample matrix. | Optimize the extraction procedure. Ethyl acetate is a commonly used and effective solvent for chloramphenicol extraction from aqueous and biological samples.[12][13] Ensure thorough mixing during extraction. | |
| Inconsistent results between replicate samples. | Variable degradation: Inconsistent exposure to light, temperature, or processing time between samples can lead to varying levels of degradation. | Standardize your sample preparation workflow to ensure all samples are treated identically. Process samples in batches and minimize the time between processing steps. |
| Stock solution instability: If the stock solution has degraded, it will affect all subsequent experiments. | Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[8][14] | |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products: The additional peaks are likely degradation products of chloramphenicol. | Review your sample preparation and storage procedures to identify potential causes of degradation (pH, temperature, light). Compare the chromatogram with known degradation product standards if available.[15][16] |
| Contamination: The sample or solvent may be contaminated. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. Run a blank sample (solvent only) to check for contamination. |
Quantitative Data Summary
The following tables provide a summary of quantitative data on the stability of chloramphenicol under different conditions.
Table 1: Effect of Temperature on Chloramphenicol Degradation
| Temperature | Duration | Matrix | Degradation (%) |
| 100°C | 10 min | Shrimp Tissue | 6% |
| 100°C | 20 min | Shrimp Tissue | 12% |
| 100°C | 30 min | Shrimp Tissue | 29% |
| 121°C | 10 min | Shrimp Tissue | 9% |
| 121°C | 15 min | Shrimp Tissue | 16% |
| 115°C | 30 min | Aqueous Solution | 10% |
| 20-22°C | 290 days | Aqueous Solution | ~50% |
| 20-22°C | 290 days | Borax Buffered Solution (pH 7.4) | ~14% |
| 55°C | 2 months | Ophthalmic Solution | Significant degradation begins |
| 4°C and 25°C | 6 months | Ophthalmic Solution | No statistical difference in drug content |
Table 2: Stability of Chloramphenicol in Different Storage Conditions
| Storage Condition | Solvent/Matrix | Duration | Stability |
| -20°C | Ethanol | Up to 1 year | Stable |
| 2-8°C | Solid form | At least 3 years | Stable |
| Room Temperature (25°C) | Ophthalmic Solution | Up to 6 months | No significant effect on stability |
| Refrigerated | Stock Solution | 30 days | Suggested use within this period |
Experimental Protocols
Protocol 1: Preparation of a Stable Chloramphenicol Stock Solution
This protocol describes the preparation of a 25 mg/mL chloramphenicol stock solution in ethanol.
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Analytical balance and weighing paper/boat
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 250 mg of chloramphenicol powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of 100% ethanol to the tube.[6]
-
Vortex the tube until the chloramphenicol is completely dissolved.
-
Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 1 mL per tube).[14]
-
Label the tubes clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one year.[8] Avoid repeated freeze-thaw cycles.
Protocol 2: Extraction of Chloramphenicol from Biological Tissue
This protocol provides a general method for extracting chloramphenicol from animal tissue while minimizing degradation.
Materials:
-
Tissue sample (e.g., muscle, liver)
-
Phosphate (B84403) buffer (pH 6.8)
-
Ethyl acetate
-
Homogenizer (e.g., tissuelyser, stomacher)
-
Centrifuge and centrifuge tubes (e.g., 50 mL)
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC grade methanol (B129727) and water for reconstitution
Procedure:
-
Weigh 10 g of the tissue sample into a 50 mL centrifuge tube.[12] Keep the sample on ice.
-
Add 15 mL of cold phosphate buffer (pH 6.8).[12]
-
Homogenize the tissue in the buffer until a uniform consistency is achieved. Perform this step on ice to prevent heating of the sample.
-
Add 15 mL of ethyl acetate to the homogenate.[12]
-
Vortex vigorously for 1 minute to extract the chloramphenicol into the organic phase.
-
Centrifuge at approximately 2,000 rpm for 5 minutes to separate the layers.[12]
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at a temperature not exceeding 45°C.[18]
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol/water mixture) for HPLC analysis.[19]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[4]
Protocol 3: HPLC Analysis of Chloramphenicol Stability
This protocol outlines a method for quantifying chloramphenicol using reverse-phase HPLC to assess its stability.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Boric acid solution-acetonitrile (60:45), adjusted to pH 3[15]
-
Chloramphenicol standard for calibration curve
-
Prepared samples (from Protocol 2 or stability studies)
-
0.22 µm syringe filters
Procedure:
-
Prepare the Mobile Phase: Mix the boric acid solution and acetonitrile (B52724) in the specified ratio and adjust the pH to 3. Degas the mobile phase before use.
-
Equilibrate the System: Set up the HPLC system with the C18 column. Set the flow rate to 1.0 mL/min and the UV detection wavelength to 278 nm. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a Standard Curve: Prepare a series of chloramphenicol standards of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Analyze Samples: Filter the prepared samples through a 0.22 µm syringe filter. Inject the samples into the HPLC system and record the chromatograms.
-
Quantify Chloramphenicol: Identify the chloramphenicol peak in the sample chromatograms based on the retention time of the standard. Calculate the concentration of chloramphenicol in each sample using the calibration curve.
-
Assess Degradation: Compare the concentration of chloramphenicol in the samples to the initial concentration or to a control sample to determine the percentage of degradation.
Visual Guides
Caption: Major degradation pathways of chloramphenicol.
Caption: Workflow for sample preparation to minimize degradation.
Caption: Troubleshooting logic for low chloramphenicol recovery.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. khimexpert.com [khimexpert.com]
- 8. How to make a 25-50 mg/ml Chloramphenicol Stock Solution [protocols.io]
- 9. CN109010268B - Ophthalmic composition for improving stability of chloramphenicol and preparation method thereof - Google Patents [patents.google.com]
- 10. Stability of chloramphenicol residues in shrimp subjected to heat processing treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. laboratorynotes.com [laboratorynotes.com]
- 15. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation products of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. scispace.com [scispace.com]
- 19. Determination of chloramphenicol residues in meat, seafood, egg, honey, milk, plasma and urine with liquid chromatography-tandem mass spectrometry, and the validation of the method based on 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitochondrial Assays and L-erythro-Chloramphenicol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of L-erythro-Chloramphenicol in mitochondrial assays. Inconsistent results can arise from a variety of factors, and this guide is designed to help researchers, scientists, and drug development professionals identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of chloramphenicol on mitochondria?
A1: The biologically active isomer, D-threo-chloramphenicol, inhibits mitochondrial protein synthesis by binding to the 50S ribosomal subunit of mitochondrial ribosomes.[1][2][3] This action is context-specific, causing the stalling of ribosomes at particular amino acid sequences in the nascent peptide chain.[4][5] This inhibition leads to a decrease in the synthesis of mitochondrial-encoded proteins, which are essential components of the electron transport chain. Consequently, this can result in mitochondrial stress, reduced ATP production, and downstream cellular effects.[6][7][8]
Q2: I am using this compound in my mitochondrial protein synthesis assay and not seeing the expected inhibition. Why might this be?
A2: You are likely not observing significant inhibition because this compound is not the active isomer for inhibiting mitochondrial protein synthesis. D-threo-chloramphenicol is the potent inhibitor. This compound is approximately 2% as inhibitory as the D-threo isomer.[1] Therefore, using the L-erythro isomer will not produce the expected potent inhibition of mitochondrial translation. L-threo-chloramphenicol has been shown to have no inhibitory effect.[1]
Q3: Could the inconsistent results with this compound be due to off-target effects?
A3: While this compound has low activity against mitochondrial ribosomes, inconsistent or unexpected results could potentially arise from off-target effects, though these are not as well-characterized as the effects of the D-threo isomer. High concentrations of chloramphenicol isomers have been noted to have secondary effects.[9] If you are observing cellular effects, it is crucial to confirm that they are not due to contamination with the D-threo isomer or other impurities.
Q4: What are the expected downstream consequences of mitochondrial protein synthesis inhibition by D-threo-chloramphenicol?
A4: Inhibition of mitochondrial protein synthesis by D-threo-chloramphenicol can lead to a cascade of cellular events, including:
-
Mitochondrial Stress: Disruption of the electron transport chain and oxidative phosphorylation.[6][7][8]
-
Decreased ATP Biosynthesis: Reduced cellular energy levels.[6][7][8]
-
Activation of Signaling Pathways: This can include the PI3K/Akt and JNK pathways, which can act as a mitochondrial stress signal to the nucleus.[6][7]
-
Changes in Gene Expression: For example, increased expression of Matrix Metalloproteinase-13 (MMP-13).[6][7]
-
Induction of Apoptosis: Programmed cell death can be initiated, often measured by the activation of caspases 3 and 7.[10][11]
-
Alterations in Iron Homeostasis: Changes in the expression of proteins like the transferrin receptor and ferritin have been observed.[3]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Mitochondrial Function with this compound
| Possible Cause | Recommended Action |
| Incorrect Isomer Usage | The most common reason for a lack of effect is the use of the L-erythro isomer instead of the biologically active D-threo isomer. This compound is a very weak inhibitor of mitochondrial protein synthesis.[1] Solution: Confirm the identity and purity of your chloramphenicol stock. For inhibition of mitochondrial protein synthesis, you must use D-threo-chloramphenicol. |
| Isomer Contamination | Your this compound stock may be contaminated with a small, variable amount of the D-threo isomer, leading to inconsistent, low-level inhibition. Solution: Source your chloramphenicol isomers from a reputable supplier and obtain a certificate of analysis to confirm purity. |
| Inappropriate Assay | The assay you are using may not be sensitive to the subtle effects of the L-erythro isomer or may be measuring a parameter not directly affected by it. Solution: To observe potent inhibition of mitochondrial protein synthesis, switch to D-threo-chloramphenicol. If you are specifically investigating this compound, consider using a panel of assays to look for more subtle or off-target effects. |
| Cell Line Resistance | While less common for chloramphenicol's direct mitochondrial effects, some cell lines may exhibit inherent resistance to mitochondrial toxins. Solution: Test a well-characterized positive control for mitochondrial dysfunction in your chosen cell line to ensure the assay is performing as expected. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variability in any cell-based assay. Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to variability. Solution: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Inconsistent Drug Treatment | Errors in serial dilutions or inconsistent timing of drug application can introduce significant variability. Solution: Prepare fresh drug dilutions for each experiment. Ensure precise and consistent timing for all treatment steps. |
| Fluctuations in Incubation Conditions | Variations in temperature or CO2 levels can impact cell health and mitochondrial function. Solution: Use a calibrated and well-maintained incubator. Avoid opening the incubator door frequently during critical incubation periods. |
Experimental Protocols
Mitochondrial Viability Assay (Resazurin-based)
This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells, which is indicative of mitochondrial function.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Allow cells to adhere overnight. Include wells with medium only for background control.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., D-threo-chloramphenicol or another known mitochondrial toxin). Add the compounds to the respective wells and incubate for the desired time (e.g., 24-48 hours).
-
Resazurin (B115843) Addition: Prepare a 2X solution of the resazurin reagent in culture medium. Add 100 µL of this solution to each well (final volume 200 µL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Read the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[12][13]
-
Data Analysis: Subtract the background fluorescence (media only wells) from all other readings. Express the results as a percentage of the vehicle-treated control cells.
Caspase-3/7 Activation Assay (Apoptosis)
This protocol outlines the measurement of apoptosis induction via the activity of effector caspases 3 and 7.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Mitochondrial Viability Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]
-
Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as fold-change in luminescence relative to the vehicle-treated control.
Mitochondrial Protein Synthesis Assay
This protocol is a conceptual outline for measuring the synthesis of mitochondrial-encoded proteins.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with an inhibitor of cytosolic protein synthesis (e.g., emetine (B1671215) or cycloheximide) for 30-60 minutes. Treat the cells with different concentrations of this compound or D-threo-chloramphenicol for the desired duration.
-
Metabolic Labeling: Add a labeling medium containing [³⁵S]-methionine and [³⁵S]-cysteine to the cells and incubate for 1-2 hours to label newly synthesized proteins.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them in a suitable buffer. Determine the total protein concentration of each lysate.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled mitochondrial proteins.
-
Data Analysis: Quantify the intensity of the bands corresponding to the mitochondrial-encoded proteins. Normalize the intensity to the total protein concentration.
Visualizations
Signaling Pathways and Workflows
Caption: Mitochondrial stress signaling induced by D-threo-Chloramphenicol.
Caption: Workflow for troubleshooting inconsistent mitochondrial assay results.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. brainly.com [brainly.com]
- 3. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics | Semantic Scholar [semanticscholar.org]
- 6. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloramphenicol-induced mitochondrial stress increases p21 expression and prevents cell apoptosis through a p21-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. abcam.com [abcam.com]
- 13. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Dealing with satellite colonies in chloramphenicol selection plates
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the emergence of satellite colonies on chloramphenicol selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem in chloramphenicol selection?
A1: Satellite colonies are small bacterial colonies that grow around a larger, genuinely resistant colony on an antibiotic selection plate.[1][2] These smaller colonies have not taken up the plasmid containing the antibiotic resistance gene and are therefore not the cells you want to select.[1][3] They pose a significant problem because their presence can lead to the accidental selection of non-transformed cells for downstream applications, resulting in experimental failure. Picking these satellite colonies can lead to a mixed culture and incorrect results in subsequent steps like plasmid preps or protein expression.[3]
Q2: How do satellite colonies form on chloramphenicol selection plates?
A2: The formation of satellite colonies is a phenomenon known as indirect resistance.[4] A bacterium that is genuinely resistant to chloramphenicol carries a plasmid with a resistance gene, most commonly the cat (chloramphenicol acetyltransferase) gene.[5] This gene produces the CAT enzyme, which inactivates chloramphenicol by transferring an acetyl group to the antibiotic molecule.[6] The resistant cell can secrete this enzyme into the surrounding medium.[6][7] This action degrades the chloramphenicol in the immediate vicinity of the resistant colony, creating a localized zone with a lower, non-inhibitory concentration of the antibiotic.[1][6] Non-resistant bacteria within this "safe zone" can then begin to grow, forming satellite colonies.[4][6]
Q3: What are the most common causes of satellite colony formation?
A3: Several factors can contribute to the appearance of satellite colonies:
-
Incorrect Antibiotic Concentration: Using a chloramphenicol concentration that is too low will not effectively inhibit the growth of non-transformed cells.[1][6]
-
Degraded Chloramphenicol: The antibiotic can lose potency if the stock solution is old, stored improperly (it should be at -20°C and protected from light), or added to agar (B569324) medium that is too hot (above 55°C).[1][5][6]
-
Prolonged Incubation: Incubating plates for longer than the recommended 16-24 hours gives the resistance enzyme more time to break down the antibiotic in the medium, allowing satellite colonies to emerge.[3][6][8]
-
High Plating Density: Plating too many cells increases the likelihood of a high local concentration of the resistance enzyme, which accelerates the breakdown of the antibiotic.[6]
-
Plasmid Copy Number: Plasmids with a high copy number lead to greater expression of the resistance gene, resulting in more robust resistance and potentially faster antibiotic degradation. This may require adjusting the chloramphenicol concentration upwards.[5][6]
Q4: How can I prevent or minimize the formation of satellite colonies?
A4: To prevent satellite colonies, you should:
-
Use Fresh, Properly Prepared Plates: Always use freshly prepared selection plates. Ensure your chloramphenicol stock is not expired and has been stored correctly.[1][6] When making plates, allow the autoclaved agar to cool to 50-55°C before adding the antibiotic to prevent heat-induced degradation.[3][5]
-
Optimize Chloramphenicol Concentration: The ideal concentration can vary by bacterial strain and plasmid.[6] If you frequently encounter satellites, perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your specific strain.[5][6]
-
Limit Incubation Time: Do not incubate your plates for more than 16-24 hours.[8] This is often the most critical factor in preventing satellites.[3]
-
Reduce Plating Density: If you observe a lawn of bacteria or dense colonies, try plating a smaller volume or a more diluted solution of your transformation culture.[6][8]
Q5: I already have plates with satellite colonies. What should I do?
A5: If your plates have satellite colonies, you can still salvage the experiment.
-
Pick the Right Colony: Carefully select a large, well-isolated colony that is as far away from any satellite colonies as possible.[6][8] Do not pick any of the small, surrounding satellites.[1]
-
Re-streak for Purity: To ensure you have a pure culture, re-streak the selected colony onto a fresh chloramphenicol selection plate.[6] A true resistant colony will grow when re-streaked, while satellite colonies will not.[6] This step is crucial to verify the purity of your clone before proceeding with liquid cultures or other downstream applications.
Visualizing the Mechanism and Solution
Caption: Mechanism of satellite colony formation via antibiotic inactivation.
Troubleshooting Guide
If you are consistently observing satellite colonies, follow this systematic workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting satellite colonies.
Data & Protocols
Quantitative Data Summary
For effective selection, the concentration of chloramphenicol must be optimized for the specific bacterial strain and plasmid copy number.
Table 1: Recommended Starting Concentrations for Chloramphenicol Selection
| E. coli Strain | Plasmid Copy Number | Recommended Concentration (µg/mL) |
|---|---|---|
| DH5α, TOP10, etc. | High-Copy | 25 - 34 |
| DH5α, TOP10, etc. | Low-Copy | 12.5 - 25 |
| BL21(DE3) | High-Copy | 34 |
| BL21(DE3) | Low-Copy | 25 |
Data adapted from publicly available guidelines.[5]
Table 2: Quick Troubleshooting Reference
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Satellite Colonies | Antibiotic degradation | Use fresh plates; limit incubation to <24h.[6][8] |
| Concentration too low | Increase chloramphenicol concentration; perform a kill curve.[1][6] | |
| Plating density too high | Dilute culture before plating.[6] | |
| No Colonies | Antibiotic concentration too high | Reduce chloramphenicol concentration.[6] |
| Inefficient transformation | Check competent cell efficiency.[9] | |
| Incorrect antibiotic used | Verify plasmid resistance marker.[9] | |
| Bacterial Lawn | Antibiotic concentration too low | Use higher chloramphenicol concentration.[9] |
| | Plating density too high | Plate a smaller volume of cells.[6] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Chloramphenicol Stock Solution
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile, light-blocking microcentrifuge tubes or glass vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, but recommended)
Methodology:
-
Weigh out 250 mg of chloramphenicol powder.
-
In a sterile container, dissolve the powder in 10 mL of 100% ethanol.[5]
-
Vortex thoroughly until the chloramphenicol is completely dissolved.[5]
-
For guaranteed sterility, filter the solution through a 0.22 µm syringe filter into a new sterile, light-blocking container.[5]
-
Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[6]
Protocol 2: Determining Optimal Chloramphenicol Concentration (Kill Curve)
This protocol determines the minimum concentration of chloramphenicol required to inhibit the growth of your specific non-transformed bacterial strain. The optimal concentration for selection plates is typically at or slightly above this value.
Materials:
-
Overnight culture of your non-transformed competent cells
-
LB agar plates
-
Chloramphenicol stock solution
-
Sterile culture tubes and spreader
-
Incubator
Methodology:
-
Prepare a Series of Plates: Create a set of LB agar plates with a range of chloramphenicol concentrations. A recommended starting range is 0 µg/mL (as a positive control for growth), 5 µg/mL, 10 µg/mL, 15 µg/mL, 20 µg/mL, 25 µg/mL, and 30 µg/mL.[6]
-
Prepare Bacterial Suspension: Inoculate a small amount of your non-transformed competent cells into liquid LB medium and grow to an OD600 of approximately 0.4-0.6.[6]
-
Plate the Bacteria: Spread a consistent volume (e.g., 100 µL) of the bacterial culture onto each of the prepared plates.[6]
-
Incubate: Incubate all plates at 37°C for 16-24 hours.[6]
-
Analyze Results: Observe the growth on each plate. The lowest concentration of chloramphenicol that completely inhibits bacterial growth is the minimum inhibitory concentration (MIC) to use for your selection experiments.[6]
References
- 1. goldbio.com [goldbio.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Analysis of Chloramphenicol Isomers' Efficacy Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of the four stereoisomers of chloramphenicol against Escherichia coli. The information presented is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to Chloramphenicol and its Stereoisomers
Chloramphenicol is a broad-spectrum antibiotic that has been historically significant in treating a wide range of bacterial infections. Its molecular structure contains two chiral centers, resulting in four distinct stereoisomers: D-(-)-threo, L-(+)-threo, D-(-)-erythro, and L-(+)-erythro. It is well-established that only one of these isomers, the naturally occurring D-(-)-threo form, possesses significant antibacterial activity.[1] This guide delves into the comparative efficacy of these isomers against the common Gram-negative bacterium, Escherichia coli.
Mechanism of Action: Inhibition of Protein Synthesis
The primary antibacterial action of chloramphenicol is the inhibition of protein synthesis in bacteria.[2] The active D-(-)-threo isomer binds to the 50S subunit of the bacterial 70S ribosome.[2] Specifically, it targets the peptidyl transferase center, obstructing the binding of aminoacyl-tRNA to the A-site.[1] This blockage prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[2]
References
A Comparative Guide to the Validation of an HPLC Method for L-erythro-Chloramphenicol Quantification
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of L-erythro-Chloramphenicol. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data.
Experimental Protocol: A Validated RP-HPLC Method
This section details a representative Reverse Phase (RP)-HPLC method for the quantification of Chloramphenicol, synthesized from established methodologies.[1][2][3][4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, a UV/VIS detector, and a manual or auto-sampler injector.[3]
-
Column: A C18 column (e.g., Nucleosil-C18, 100mm x 4.6mm, 5µm) is commonly used.[1][5]
-
Mobile Phase: An isocratic mobile phase is typically prepared by mixing a sodium pentanesulfonate solution, acetonitrile (B52724), and glacial acetic acid in a ratio of 85:15:1.[4][5] Another common mobile phase consists of a phosphate (B84403) buffer (pH 6.8) and acetonitrile (20:80).[2][3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1][3]
-
Flow Rate: A flow rate of 1.0 mL/minute or 2.0 mL/minute is generally applied.[2][4]
-
Detection Wavelength: The UV detector is set to a wavelength of 270 nm or 272 nm for monitoring Chloramphenicol.[2][4][6]
-
Injection Volume: A 10 µL injection volume is typical.[3]
2. Preparation of Standard and Sample Solutions:
-
Stock Solution: A standard stock solution of Chloramphenicol (e.g., 100 µg/mL) is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent like acetonitrile.[3]
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to achieve a desired concentration range (e.g., 10-90 µg/mL or 50-150 µg/mL) to construct a calibration curve.[3][4]
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For pharmaceutical formulations like eye drops, a simple dilution may be sufficient.[1] For more complex matrices like milk or biological tissues, a deproteinization or extraction step is necessary.[2][3][7] A common technique involves mixing the sample with a protein precipitating agent like trichloroacetic acid or acetonitrile, followed by centrifugation to obtain a clear supernatant for injection.[2][3]
3. Method Validation Parameters:
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][4] The key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions at different concentrations and determining the correlation coefficient (R²) of the calibration curve.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Performance Comparison of Analytical Methods
The following table summarizes the performance of the validated HPLC method in comparison to other analytical techniques used for Chloramphenicol quantification.
| Parameter | Validated HPLC Method | LC-MS/MS Method | Spectrophotometric Method |
| Principle | Separation based on polarity, followed by UV detection. | Separation by liquid chromatography coupled with mass spectrometric detection for high specificity and sensitivity. | Measurement of light absorption of a colored product formed after a chemical reaction.[9] |
| Linearity (R²) | >0.999[4] | >0.999[10] | Typically >0.98[11] |
| Accuracy (% Recovery) | 94% - 100%[10] | 92.1% - 107.1%[12] | Not always reported, can be lower than chromatographic methods. |
| Precision (%RSD) | < 2% | < 15% (within-laboratory reproducibility)[12] | Generally higher than chromatographic methods. |
| LOD | 0.2 ± 0.1 µg/kg[8] | 0.29 µg/kg[10] | 1.680 µg/Sample[11] |
| LOQ | 0.5 ± 0.1 µg/kg[8] | 0.32 µg/kg[10] | Not always reported. |
| Specificity | Good, can separate from some impurities.[13] | Excellent, highly specific due to mass detection. | Lower, prone to interference from other absorbing compounds. |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A Validated RP-HPLC Method for Analysis of Chloramphenicol Residue in Pasteurized Milk Sample in Bangladesh | Semantic Scholar [semanticscholar.org]
- 3. ijsdr.org [ijsdr.org]
- 4. iosrphr.org [iosrphr.org]
- 5. RP HPLC METHOD DEVELOPMENT AND VALIDATION OF CHLORAMPHENICOL EYE AND EAR DROPS | Semantic Scholar [semanticscholar.org]
- 6. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Performance Liquid Chromatographic Assay of Chloramphenicol in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paaspublisher.com [paaspublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 11. ijsr.net [ijsr.net]
- 12. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of L-erythro-Chloramphenicol and Thiamphenicol for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and safety profiles of two broad-spectrum antibiotics, supported by experimental data.
This guide provides a detailed comparative analysis of L-erythro-Chloramphenicol (chloramphenicol) and its structural analog, thiamphenicol (B1682257). Both are potent, broad-spectrum antibiotics that inhibit bacterial protein synthesis. However, key structural differences lead to significant variations in their clinical safety profiles, particularly concerning hematological toxicity. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antimicrobial research and therapeutic applications.
Executive Summary
Chloramphenicol and thiamphenicol share a similar mechanism of action and antibacterial spectrum.[1] The critical distinction lies in their chemical structures: thiamphenicol has a methylsulfonyl group in place of the p-nitro group on the chloramphenicol molecule.[2] This modification is believed to be responsible for thiamphenicol's significantly lower risk of inducing irreversible aplastic anemia, a rare but often fatal side effect associated with chloramphenicol.[1][3] While both drugs can cause a dose-related and reversible bone marrow suppression, thiamphenicol has not been associated with the idiosyncratic, irreversible form.[4][5]
Pharmacokinetically, thiamphenicol exhibits differences in metabolism and excretion compared to chloramphenicol.[1][5] While chloramphenicol is primarily metabolized in the liver through glucuronidation, thiamphenicol is largely excreted unchanged by the kidneys.[5][6] This can influence dosing regimens, especially in patients with impaired renal or hepatic function. In terms of antibacterial potency, chloramphenicol is generally considered more potent against a wide range of organisms, although thiamphenicol demonstrates equal or greater activity against specific pathogens like Haemophilus influenzae and Neisseria meningitidis.[7][8][9]
Mechanism of Action
Both chloramphenicol and thiamphenicol are bacteriostatic antibiotics that act by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and arresting bacterial growth.[1][10][11][12]
Comparative Antibacterial Spectrum
Both antibiotics are effective against a broad range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1] However, in vitro studies have revealed differences in their activity against specific bacterial strains.
Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Species | Chloramphenicol MIC (µg/mL) | Thiamphenicol MIC (µg/mL) | Reference(s) |
| Haemophilus influenzae | 0.1 - 1.56 | 0.1 - 1.56 | [13][14] |
| Neisseria meningitidis | Equal to or less than Thiamphenicol | Equal to or greater than Chloramphenicol | [7][8][9] |
| Bacteroides fragilis | Most strains inhibited by 12.5 | Most strains inhibited by 12.5 | [13][14] |
| Enterobacteriaceae | Generally lower | 2-16 times higher than Chloramphenicol | [13][14] |
| Streptococcus pyogenes | Equal activity | Equal activity | [7] |
| Streptococcus pneumoniae | Equal activity | Equal activity | [7] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic Properties
The pharmacokinetic profiles of chloramphenicol and thiamphenicol show notable differences, primarily in their metabolism and excretion pathways.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Thiamphenicol | Reference(s) |
| Metabolism | Primarily metabolized in the liver via glucuronide conjugation. | Largely resistant to liver metabolism; minimal metabolism. | [1][5][12] |
| Excretion | Excreted in urine, mainly as inactive metabolites. | Predominantly excreted unchanged in the urine. | [3][5][6] |
| Oral Bioavailability | ~45% in turkeys | ~69% in turkeys | [15][16] |
| Half-life | Variable, affected by liver function. | Generally longer retention in the body. | [1] |
Safety and Toxicity Profile
The most significant difference between the two compounds lies in their hematological toxicity.
-
Chloramphenicol: Associated with two types of bone marrow suppression:
-
Reversible, dose-dependent suppression: This is a common side effect and is related to the inhibition of mitochondrial protein synthesis in bone marrow cells.[4][17]
-
Irreversible, idiosyncratic aplastic anemia: A rare but often fatal condition that is not dose-related and can occur after therapy has ceased.[1][17] This is thought to be linked to the p-nitro group in its structure.[2][3]
-
-
Thiamphenicol: Also causes a dose-dependent and reversible bone marrow suppression.[4][5] However, due to the replacement of the p-nitro group with a methylsulfonyl group, it has not been associated with the development of irreversible aplastic anemia, making it a safer alternative in this regard.[1][2][3][5][6]
Mechanisms of Resistance
Bacterial resistance to both chloramphenicol and thiamphenicol can occur through several mechanisms:
-
Enzymatic Inactivation: The most common mechanism is through the action of chloramphenicol acetyltransferases (CATs), which acetylate the drug, rendering it inactive. Thiamphenicol is generally a poorer substrate for CAT enzymes compared to chloramphenicol. A novel oxidase, CmO, has also been identified that can inactivate both antibiotics through oxidation.[18][19][20][21]
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell is another significant resistance mechanism. The floR and cmlA genes encode for efflux pumps that can confer resistance to both compounds.[19]
-
Target Site Modification: Mutations in the 50S ribosomal subunit can reduce the binding affinity of the antibiotics, leading to resistance.[19]
Cross-resistance between chloramphenicol and thiamphenicol is common due to these shared resistance mechanisms.[3][19]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh a suitable amount of chloramphenicol and thiamphenicol analytical standard.
-
Dissolve in a minimal amount of an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute with cation-adjusted Mueller-Hinton Broth (CAMHB) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired range of antibiotic concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[19]
-
Conclusion
This compound and thiamphenicol are both valuable broad-spectrum antibiotics with a well-defined mechanism of action. While chloramphenicol may exhibit slightly greater potency against some bacteria, its association with irreversible aplastic anemia is a significant clinical limitation. Thiamphenicol offers a comparable antibacterial spectrum with a markedly improved safety profile, making it a preferable alternative in many clinical and veterinary applications.[1][2][11] The choice between these two antibiotics should be guided by susceptibility testing, the specific clinical context, and a thorough risk-benefit assessment. For drug development professionals, the structural modification of thiamphenicol serves as a compelling example of how targeted chemical changes can enhance the safety of a potent therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. An assessment of chloramphenicol and thiamphenicol in the induction of aplastic anaemia in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Blood damage due to chloramphenicol and thiamphenicol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 7. karger.com [karger.com]
- 8. karger.com [karger.com]
- 9. Thiamphenicol and chloramphenicol: an in vitro comparison with particular reference to bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is Thiamphenicol used for? [synapse.patsnap.com]
- 12. ldh.la.gov [ldh.la.gov]
- 13. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Pharmacokinetics of florfenicol, thiamphenicol, and chloramphenicol in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
Unraveling the Web of Resistance: A Comparative Guide to Cross-Resistance Between L-erythro-Chloramphenicol and Other Antibiotics
For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of cross-resistance patterns between L-erythro-Chloramphenicol and other classes of antibiotics, supported by experimental data and detailed methodologies.
This compound, a broad-spectrum antibiotic that inhibits bacterial protein synthesis, has seen its efficacy diminished by the rise of resistance. Critically, the mechanisms conferring resistance to chloramphenicol can also render bacteria insensitive to other, structurally unrelated antibiotics. This phenomenon, known as cross-resistance, poses a significant challenge to effective antimicrobial therapy. The primary drivers of this multifaceted resistance are enzymatic inactivation and the overexpression of multidrug efflux pumps.[1][2][3][4][5]
Mechanisms of Cross-Resistance
The two predominant mechanisms responsible for chloramphenicol resistance and subsequent cross-resistance are:
-
Enzymatic Inactivation: The most common form of resistance is the enzymatic modification of chloramphenicol by chloramphenicol acetyltransferases (CATs).[1][6][7][8][9] These enzymes catalyze the acetylation of the antibiotic, preventing it from binding to the bacterial ribosome. While CAT enzymes are specific to chloramphenicol and its derivatives, the genes encoding them are often located on mobile genetic elements like plasmids and transposons, which can also carry resistance genes for other antibiotics, leading to a multi-drug resistant phenotype.[10]
-
Efflux Pumps: Bacteria can actively expel chloramphenicol from the cell using efflux pumps, which are transport proteins located in the cell membrane.[1][2][3][4][11] Several families of efflux pumps contribute to chloramphenicol resistance, with the Resistance-Nodulation-Division (RND) family, including the AcrAB-TolC system in Escherichia coli, being a major contributor to multidrug resistance.[2][3][4][11] These pumps have a broad substrate portfolio and can extrude a wide range of antibiotics, including tetracyclines, fluoroquinolones, and some β-lactams, leading to extensive cross-resistance.[2][3][5] Specific efflux pumps like CmlA and FloR also confer resistance to chloramphenicol and its analogue florfenicol (B1672845).[12][13][14][15][16][17]
Quantitative Analysis of Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, demonstrating the impact of chloramphenicol resistance on the susceptibility to other antibiotics in various bacterial species. The data illustrates that strains selected for chloramphenicol resistance often exhibit significantly increased MICs for other drug classes.
| Bacterial Strain | Resistance Mechanism | Antibiotic | MIC (µg/mL) Wild-Type | MIC (µg/mL) Resistant | Fold Increase | Reference |
| Escherichia coli | Mar Mutant (Efflux Pump Overexpression) | Chloramphenicol | 2 | 32 | 16 | [18] |
| Tetracycline (B611298) | 1 | 8 | 8 | [18] | ||
| Norfloxacin | 0.06 | 1 | 16.7 | [18] | ||
| Burkholderia thailandensis | Efflux Pump Overexpression | Chloramphenicol | 8-16 | 128-512 | 16-32 | [5] |
| Nalidixic Acid | 32 | 256-512 | 8-16 | [5] | ||
| Ciprofloxacin | 4 | 16-32 | 4-8 | [5] | ||
| Tetracycline | 6 | 12-24 | 2-4 | [5] | ||
| Trimethoprim | 2 | 8-24 | 4-12 | [5] | ||
| Escherichia coli (Swine Isolate) | cmlA (Efflux Pump) | Chloramphenicol | - | 32-256 | - | [19] |
| Florfenicol | - | 8-256 | - | [19] |
Experimental Protocols
Accurate determination of cross-resistance relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of antibiotics
-
Sterile multichannel pipette and tips
-
Incubator (35°C ± 2°C)
-
ELISA reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations. Typically, a 2-fold dilution series is prepared.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, which corresponds to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined visually or with an ELISA reader.[20][21][22][23]
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (B569324) plates
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Antibiotic-impregnated disks
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Placement: Using sterile forceps, place the antibiotic disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition around each disk in millimeters. Interpret the results as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[24][25][26][27][28]
Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to antibiotic resistance by measuring the MIC of an antibiotic in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI indicates that efflux is a major mechanism of resistance.
Materials:
-
Same as for Broth Microdilution
-
Efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)
Procedure:
-
MIC Determination with EPI: Perform the broth microdilution assay as described above, but with the addition of a fixed, sub-inhibitory concentration of the EPI to all wells.
-
Comparison: Compare the MIC values obtained with and without the EPI. A four-fold or greater decrease in the MIC in the presence of the EPI is generally considered significant and indicative of efflux pump activity.[29][30]
Visualizing Resistance Mechanisms and Experimental Workflow
To further clarify the complex processes involved in cross-resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Mechanisms of Chloramphenicol Cross-Resistance.
Experimental Workflow for Assessing Cross-Resistance.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of the RND-Type Multidrug Efflux Pumps AcrB and AcrD of Escherichia coli Is Determined Predominately by Two Large Periplasmic Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. Structural and functional characterization of three Type B and C chloramphenicol acetyltransferases from Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Efflux-mediated resistance to florfenicol and/or chloramphenicol in Bordetella bronchiseptica: identification of a novel chloramphenicol exporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria [frontiersin.org]
- 17. Interplay between Efflux Pumps May Provide Either Additive or Multiplicative Effects on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-resistance to fluoroquinolones in multiple-antibiotic-resistant (Mar) Escherichia coli selected by tetracycline or chloramphenicol: decreased drug accumulation associated with membrane changes in addition to OmpF reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biosyn.com [biosyn.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. MIC determination by broth microdilution. [bio-protocol.org]
- 24. asm.org [asm.org]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. microbenotes.com [microbenotes.com]
- 27. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 28. bio.libretexts.org [bio.libretexts.org]
- 29. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 30. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
L-erythro-Chloramphenicol's Inhibitory Effect on Mitochondrial Complex IV: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data confirms the stereospecific nature of chloramphenicol's impact on mitochondrial function, revealing the negligible inhibitory effect of the L-erythro isomer on mitochondrial complex IV (cytochrome c oxidase). This guide provides a comparative analysis of L-erythro-Chloramphenicol with its biologically active counterpart, D-threo-Chloramphenicol, and other known complex IV inhibitors, offering valuable insights for researchers in mitochondrial biology and drug development.
The primary mechanism of chloramphenicol's toxicity to mitochondria stems from its inhibition of mitochondrial protein synthesis. By binding to the 50S subunit of the mitochondrial ribosome, it impedes the translation of essential proteins encoded by mitochondrial DNA, including several subunits of the electron transport chain complexes.[1][2] This disruption of mitochondrial protein synthesis ultimately leads to impaired cellular respiration.
Experimental evidence strongly indicates that this inhibitory action is highly stereospecific. The D-threo isomer of chloramphenicol is the biologically active form responsible for inhibiting mitochondrial protein synthesis, which in turn prevents the formation of a functional cytochrome c oxidase (Complex IV).[3][4] Conversely, the L-threo and L-erythro isomers exhibit significantly reduced or no activity. Specifically, studies have shown that this compound is approximately 98% less effective than D-threo-Chloramphenicol at inhibiting mitochondrial protein synthesis, rendering its impact on Complex IV activity minimal.[3][4]
This guide presents a quantitative comparison of the inhibitory activities of various compounds on mitochondrial complex IV, highlighting the inactivity of this compound. The data is intended to assist researchers in selecting appropriate controls and interpreting experimental results related to mitochondrial function.
Comparative Inhibitory Effects on Mitochondrial Complex IV
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant compounds on mitochondrial complex IV activity. It is important to note that the inhibitory effect of chloramphenicol isomers on Complex IV is a secondary consequence of their primary action on mitochondrial protein synthesis.
| Compound | Target | IC50 | Notes |
| This compound | Mitochondrial Protein Synthesis | >1000 µM (estimated) | Indirectly affects Complex IV. Stated to be 2% as inhibitory as D-threo-Chloramphenicol on mitochondrial protein synthesis.[3][4] |
| D-threo-Chloramphenicol | Mitochondrial Protein Synthesis | ~15 µM | Indirectly affects Complex IV by inhibiting its synthesis.[4] |
| Sodium Azide (B81097) (NaN₃) | Mitochondrial Complex IV | ~1.3 mM | Direct inhibitor of cytochrome c oxidase.[5] |
| Potassium Cyanide (KCN) | Mitochondrial Complex IV | ~100 µM - 1 mM | Potent, direct inhibitor of cytochrome c oxidase. The IC50 can vary depending on experimental conditions.[6] |
Experimental Protocols
A detailed methodology for assessing the activity of mitochondrial complex IV is crucial for obtaining reliable and reproducible data. The following is a standard protocol for the in vitro measurement of cytochrome c oxidase activity.
Protocol: Spectrophotometric Assay of Mitochondrial Complex IV (Cytochrome c Oxidase) Activity
Principle:
This assay measures the activity of Complex IV by monitoring the oxidation of reduced cytochrome c at 550 nm. Cytochrome c oxidase catalyzes the transfer of electrons from cytochrome c to molecular oxygen. The rate of decrease in absorbance at 550 nm is directly proportional to the enzyme's activity.
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer: 10 mM potassium phosphate (B84403) buffer, pH 7.0
-
Reduced cytochrome c solution (e.g., 50 µM in assay buffer)
-
Inhibitors (e.g., this compound, D-threo-Chloramphenicol, Sodium Azide, Potassium Cyanide) dissolved in an appropriate solvent.
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reduced Cytochrome c: If not already reduced, cytochrome c can be reduced by adding a minimal amount of a reducing agent like sodium dithionite, followed by purification to remove excess dithionite.
-
Reaction Setup: In a cuvette, add the assay buffer and the mitochondrial sample.
-
Inhibitor Incubation (if applicable): Add the desired concentration of the inhibitor to the cuvette and incubate for a specified period to allow for interaction with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the reduced cytochrome c solution to the cuvette.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 550 nm over time using the spectrophotometer. Record readings at regular intervals (e.g., every 15-30 seconds) for a few minutes.
-
Data Analysis: Calculate the rate of cytochrome c oxidation from the linear portion of the absorbance versus time plot. The activity is typically expressed as nmol of cytochrome c oxidized per minute per mg of protein.
Visualizing the Experimental Workflow and Underlying Mechanism
To further clarify the experimental process and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for assessing mitochondrial complex IV inhibition.
Caption: Signaling pathway illustrating the indirect vs. direct inhibition of Complex IV.
References
- 1. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. [Effect of sodium azide on mitochondrial membrane potential in SH-SY5Y human neuroblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial complex IV leads to secondary loss complex II-III activity: implications for the pathogenesis and treatment of mitochondrial encephalomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: L-erythro-Chloramphenicol vs. Florfenicol in Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of veterinary antimicrobial therapy, the phenicol class of antibiotics has long been a cornerstone for treating a variety of bacterial infections. Among these, L-erythro-Chloramphenicol (chloramphenicol) and its synthetic derivative, florfenicol (B1672845), are two of the most prominent. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their performance, mechanisms, and experimental evaluation in veterinary research.
At a Glance: Key Differences and Structural Comparison
Chloramphenicol, a natural product of Streptomyces venezuelae, has been a mainstay in veterinary medicine for decades. However, concerns over its potential for inducing aplastic anemia in humans have led to restrictions on its use in food-producing animals in many countries.[1][2] This spurred the development of florfenicol, a fluorinated synthetic analog of thiamphenicol.
The key structural differences between chloramphenicol and florfenicol are twofold. Firstly, the p-nitro group on the benzene (B151609) ring of chloramphenicol is replaced by a methylsulfonyl group in florfenicol.[1][3] This change is crucial as the nitro group is implicated in the idiosyncratic aplastic anemia associated with chloramphenicol.[3] Secondly, a fluorine atom replaces the hydroxyl group at the C-3 position.[1][3] This modification enhances the drug's activity against some bacteria and, importantly, prevents inactivation by chloramphenicol acetyltransferase (CAT), a common bacterial resistance enzyme.[2][4]
Mechanism of Action: A Shared Pathway
Both chloramphenicol and florfenicol exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial 70S ribosome, specifically targeting the peptidyl transferase center.[1][4][5][6] This binding action obstructs the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth. While primarily bacteriostatic, at high concentrations, they can exhibit bactericidal activity against certain susceptible pathogens.[2]
Performance Comparison: Efficacy, Pharmacokinetics, and Safety
The performance of chloramphenicol and florfenicol can be evaluated across several key parameters: antimicrobial efficacy, pharmacokinetic properties, and safety profile.
Antimicrobial Efficacy
Both drugs possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some atypical pathogens.[7] However, due to its structural modifications, florfenicol often demonstrates superior in vitro activity, particularly against bacteria that have developed resistance to chloramphenicol via CAT production.[2][4]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Chloramphenicol and Florfenicol against Veterinary Pathogens
| Bacterial Species | Animal Host | Chloramphenicol MIC90 (µg/mL) | Florfenicol MIC90 (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Cattle | - | ≤2 | [8] |
| Pasteurella multocida | Cattle | - | ≤2 | [8] |
| Actinobacillus pleuropneumoniae | Swine | - | ≤2 | [8] |
| Streptococcus suis | Swine | - | ≤2 | [8] |
| Staphylococcus pseudintermedius (MRSP) | Dog | 32 | 4 | [9][10] |
| Escherichia coli (ESBL-producing) | Dog | 8 | 8 | [9][10] |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Pharmacokinetics
Pharmacokinetic parameters vary significantly between species. Generally, florfenicol exhibits a longer elimination half-life and better oral bioavailability in some species compared to chloramphenicol.
Table 2: Comparative Pharmacokinetic Parameters of Chloramphenicol and Florfenicol in Different Animal Species
| Animal Species | Drug | Dosage | Route | Half-life (t½) (hours) | Bioavailability (%) | Reference(s) |
| Turkeys | Chloramphenicol | 30 mg/kg | IV | 2.12 | - | [11][12] |
| Florfenicol | 30 mg/kg | IV | 3.37 | - | [11][12] | |
| Chloramphenicol | 30 mg/kg | Oral | - | 45 | [11][12] | |
| Florfenicol | 30 mg/kg | Oral | - | 82 | [11][12] | |
| Camels | Chloramphenicol | 5 mg/kg | IV | 1.67 | - | [13][14] |
| Florfenicol | 5 mg/kg | IV | 2.3 | - | [13][14] | |
| Dogs | Florfenicol | 30 mg/kg | IV | 3.09 | - | [7] |
| Florfenicol | 30 mg/kg | IM | - | 44.70 | [7] |
Safety and Toxicity
The primary safety concern with chloramphenicol is its association with dose-dependent, reversible bone marrow suppression and, more seriously, idiosyncratic, irreversible aplastic anemia in humans.[2][5] This has led to its prohibition in food-producing animals in many regions.[2] While florfenicol is considered safer due to the absence of the p-nitro group, it is not without potential side effects.[3] Dose-dependent and reversible bone marrow suppression can still occur, particularly at high doses or with prolonged use.[1] Some studies in mice have suggested that florfenicol may induce more severe hemotoxicity and immunotoxicity than equal doses of chloramphenicol.[15][16]
Bacterial Resistance
The most common mechanism of resistance to chloramphenicol is the enzymatic inactivation of the drug by chloramphenicol acetyltransferases (CATs), which are often encoded by plasmids.[5] Florfenicol's structural design, specifically the fluorine atom at the C-3 position, makes it a poor substrate for CATs, thus overcoming this resistance mechanism.[2] However, resistance to florfenicol can still emerge through other mechanisms, such as the expression of efflux pumps (encoded by genes like floR) or mutations in the ribosomal binding site.[9]
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing antimicrobial agents. The following are standardized protocols for key in vitro susceptibility tests.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Detailed Steps:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an 18-24 hour agar (B569324) plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of chloramphenicol and florfenicol in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or with the aid of a microplate reader.
Agar Disk Diffusion (Kirby-Bauer) Test
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of chloramphenicol and florfenicol onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. Compare the zone diameter to established interpretive criteria (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant.
Conclusion
Florfenicol represents a significant advancement over chloramphenicol in veterinary medicine, primarily due to its enhanced safety profile and its efficacy against many chloramphenicol-resistant bacteria. Its structural modifications have successfully addressed the critical issue of aplastic anemia associated with chloramphenicol, making it a suitable option for use in food-producing animals. While florfenicol is generally a more potent and safer alternative, researchers and clinicians must remain vigilant about the potential for dose-dependent toxicities and the emergence of resistance. The choice between these two antibiotics, where legally permissible, should be guided by susceptibility testing, species-specific pharmacokinetic data, and a thorough risk-benefit assessment.
References
- 1. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 2. img.antpedia.com [img.antpedia.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 5. VET09 | Understanding Susceptibility Test Data as a Component of Antimicrobial Stewardship in Veterinary Settings [clsi.org]
- 6. Pharmacokinetics of florfenicol, thiamphenicol, and chloramphenicol in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. wormsandgermsblog.com [wormsandgermsblog.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. camelsandcamelids.com [camelsandcamelids.com]
- 15. youtube.com [youtube.com]
- 16. apec.org [apec.org]
Comparative Efficacy of Chloramphenicol Analogs: A Quantitative Analysis of Minimum Inhibitory Concentration (MIC) Values
A detailed guide for researchers and drug development professionals on the in vitro activity of chloramphenicol and its key analogs—thiamphenicol, florfenicol (B1672845), and azidamfenicol (B1666258)—against common bacterial pathogens. This report provides a quantitative comparison of their Minimum Inhibitory Concentration (MIC) values, detailed experimental protocols for MIC determination, and an overview of their mechanisms of action and resistance.
Chloramphenicol, a broad-spectrum antibiotic, has seen its clinical use curtailed due to concerns over toxicity. This has spurred the development of synthetic analogs, such as thiamphenicol, florfenicol, and azidamfenicol, which aim to retain or improve antibacterial efficacy while offering a better safety profile. This guide presents a comparative analysis of the in vitro potency of these compounds against Gram-positive and Gram-negative bacteria, providing essential data for research and development in infectious diseases.
Quantitative Comparison of MIC Values
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values for chloramphenicol and its analogs against key bacterial species: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It is important to note that MIC values can vary depending on the bacterial strain and the specific experimental conditions.
| Antibiotic | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| Chloramphenicol | ≥32[1] | ≥32[1] | ≥64[1] |
| Thiamphenicol | Data not available | Data not available | Data not available |
| Florfenicol | ≥16[1] | Data not available | Data not available |
| Azidamfenicol | Data not available | Data not available | Data not available |
Note: Data for thiamphenicol, florfenicol (against S. aureus and P. aeruginosa), and azidamfenicol against these specific strains were not available in the reviewed literature under directly comparable conditions.
Mechanism of Action and Resistance
Chloramphenicol and its analogs exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds.
Mechanism of Action of Chloramphenicol Analogs.
Bacterial resistance to chloramphenicol is most commonly due to enzymatic inactivation by chloramphenicol acetyltransferase (CAT), an enzyme that acetylates the drug, preventing it from binding to the ribosome.
Experimental Protocols
The determination of MIC values is crucial for assessing the efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Experimental Workflow for Broth Microdilution MIC Assay.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in the logarithmic growth phase
-
The antibiotic to be tested
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared at a known concentration.
-
Serial two-fold dilutions of the antibiotic are made in MHB directly in the wells of the microtiter plate. A row of wells without the antibiotic is included as a positive control for bacterial growth, and a well with uninoculated broth serves as a negative control.
-
-
Preparation of Bacterial Inoculum:
-
A suspension of the test bacterium is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
This standardized suspension is then diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the diluted bacterial suspension.
-
The plate is covered and incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, the plate is examined for visible turbidity in the wells.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Conclusion
This guide provides a framework for the comparative analysis of chloramphenicol and its analogs. While data for a direct, comprehensive comparison of MIC values across all four analogs against the specified bacteria is currently limited in publicly available literature, the provided information on their mechanism of action and the detailed experimental protocol for MIC determination will aid researchers in designing and conducting their own comparative studies. Further research is warranted to generate a complete and directly comparable dataset to better elucidate the relative in vitro potencies of these important antibiotics.
References
Differentiating L-erythro-Chloramphenicol from its Biotransformation Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of L-erythro-Chloramphenicol, a critical aspect of analysis lies in the precise differentiation and quantification of the parent drug from its various biotransformation products. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to facilitate robust and accurate characterization of chloramphenicol metabolism.
The biotransformation of this compound in biological systems is a complex process primarily involving glucuronidation, oxidation, and isomerization. These metabolic alterations result in a variety of products with distinct chemical structures and pharmacological activities. Accurate identification and quantification of these metabolites are paramount for understanding the drug's pharmacokinetics, efficacy, and potential toxicity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the cornerstone analytical technique for these investigations, offering high sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary tool for the definitive structural elucidation of isolated metabolites.
Quantitative Data Comparison
The following tables summarize key analytical parameters for this compound and its major biotransformation products, aiding in their differentiation.
Table 1: LC-MS/MS Parameters for the Differentiation of this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) | Limit of Detection (LOD) |
| This compound (Parent Drug) | 321 | 152 (Quantifier), 194, 257[1] | 3.5 - 6.47[1][2] | 0.05 - 0.1 ng/g[1] |
| Chloramphenicol-3-O-glucuronide | 497 | 321, 175 | Varies (typically earlier than parent)[1] | Not widely reported |
| Chloramphenicol-1-O-glucuronide | 497 | 321, 175 | Varies (typically earlier than parent)[3] | Not widely reported |
| Oxidized Chloramphenicol (at C3-OH) | 319 | Varies | Varies | Not widely reported |
| Isomerized Chloramphenicol (at C2) | 321 | Varies | Varies | Not widely reported |
| Acetylated Chloramphenicol (at C3-OH) | 363 | Varies | Varies | Not widely reported |
Note: Retention times and limits of detection are highly dependent on the specific chromatographic conditions, matrix, and instrumentation used.
Table 2: NMR Chemical Shifts (δ, ppm) for Structural Elucidation
| Compound | Selected ¹H NMR Signals | Selected ¹³C NMR Signals |
| This compound | Specific signals for aromatic, methine, and methylene (B1212753) protons. | Specific signals for aromatic, carbonyl, and aliphatic carbons. |
| Chloramphenicol-3-O-glucuronide | Shift in the signals of the protons at and near the C3 position. Appearance of signals corresponding to the glucuronic acid moiety. | Shift in the signals of the carbons at and near the C3 position. Appearance of signals corresponding to the glucuronic acid moiety. |
| Chloramphenicol-1-O-glucuronide | Shift in the signals of the protons at and near the C1 position. Appearance of signals corresponding to the glucuronic acid moiety.[3] | Shift in the signals of the carbons at and near the C1 position. Appearance of signals corresponding to the glucuronic acid moiety.[3] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Biological Matrices
This protocol outlines a general procedure for the extraction of chloramphenicol and its metabolites from biological samples such as plasma, urine, or tissue homogenates.
-
Sample Pre-treatment: Acidify the biological sample (e.g., with formic acid) to a pH of approximately 3-4. This protonates the analytes, making them suitable for retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by deionized water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering polar compounds.
-
Elution: Elute the retained chloramphenicol and its metabolites with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides a robust approach for the separation and quantification of chloramphenicol and its biotransformation products.
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is generally preferred for chloramphenicol and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte are monitored (see Table 1).
Visualizations
The following diagrams illustrate the key biotransformation pathways of this compound and a typical experimental workflow for its analysis.
Caption: Major biotransformation pathways of this compound.
Caption: Experimental workflow for differentiating chloramphenicol and its metabolites.
References
Validating the Specificity of L-erythro-Chloramphenicol in Inhibiting Bacterial Ribosomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-erythro-Chloramphenicol and its clinically relevant alternatives, Thiamphenicol and Florfenicol, focusing on their specificity in inhibiting bacterial protein synthesis. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Introduction: The Enduring Relevance of Ribosome-Targeting Antibiotics
This compound is a broad-spectrum antibiotic that has been a cornerstone in treating various bacterial infections. Its efficacy stems from its ability to selectively inhibit protein synthesis in bacteria by targeting their ribosomes.[1] This specificity is crucial for its therapeutic window, minimizing off-target effects on eukaryotic host cells. However, the emergence of bacterial resistance and concerns about potential side effects have driven the development of derivatives like Thiamphenicol and Florfenicol. This guide delves into the comparative performance of these compounds, offering a clear perspective on their specificity and potency.
Mechanism of Action: A Shared Target with Nuanced Interactions
This compound and its analogs, Thiamphenicol and Florfenicol, exert their bacteriostatic effects by binding to the 50S subunit of the bacterial 70S ribosome.[2][3] Specifically, they target the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for peptide bond formation. By occupying the A-site within the PTC, these antibiotics sterically hinder the binding of aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[2]
The specificity of these antibiotics for bacterial ribosomes over eukaryotic 80S ribosomes is attributed to structural differences in the PTC.[4] Eukaryotic ribosomes possess a 60S large subunit with a 28S rRNA, which has a distinct architecture at the antibiotic-binding site compared to the 23S rRNA of bacterial ribosomes. This structural divergence leads to a significantly lower binding affinity for eukaryotic ribosomes, forming the basis of their selective toxicity.
dot
Caption: Mechanism of phenicol antibiotics targeting the bacterial ribosome.
Quantitative Comparison of Ribosomal Inhibition
The following table summarizes the available quantitative data on the interaction of this compound, Thiamphenicol, and Florfenicol with bacterial ribosomes. Direct comparative IC50 values against eukaryotic ribosomes are limited in the literature; however, their high selectivity is well-established.
| Antibiotic | Ribosomal Target | Dissociation Constant (Kd) (µM) | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Key Features |
| This compound | E. coli 70S Ribosomes | 4.6[4] | Varies widely by species | Broad-spectrum activity; use limited by potential toxicity.[5] |
| Thiamphenicol | E. coli 70S Ribosomes | 6.8[4] | Generally higher than Florfenicol | Methyl-sulfonyl group replaces the p-nitro group, reducing the risk of aplastic anemia.[6] |
| Florfenicol | Bacterial 50S Subunit | Data not readily available | Generally lower than Thiamphenicol | Fluorine atom enhances potency and reduces susceptibility to bacterial resistance mechanisms.[6] |
Note: MIC values are dependent on the bacterial species and strain being tested. The provided information indicates relative potency.
Experimental Protocols for Validating Specificity
To empirically validate the specificity of these antibiotics, researchers can employ several key experiments. Detailed methodologies for two such assays are provided below.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the inhibition of protein synthesis in a cell-free system, allowing for a direct comparison between bacterial and eukaryotic ribosomes.
Objective: To determine the IC50 value of the antibiotic against bacterial and eukaryotic protein synthesis.
Materials:
-
Bacterial IVTT System: E. coli S30 extract system
-
Eukaryotic IVTT System: Rabbit reticulocyte lysate or human cell-free expression system
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Test antibiotics (this compound, Thiamphenicol, Florfenicol) dissolved in a suitable solvent
-
Amino acid mixture (including a radiolabeled amino acid like [³⁵S]-Methionine or a non-radioactive detection system)
-
Reaction buffer and energy source (ATP, GTP)
-
Trichloroacetic acid (TCA)
-
Scintillation counter or luminometer/fluorometer
Protocol:
-
Reaction Setup: Prepare reaction mixtures for both bacterial and eukaryotic systems in separate tubes. Each reaction should contain the cell extract, reaction buffer, amino acid mixture, and reporter plasmid DNA.
-
Antibiotic Addition: Add varying concentrations of the test antibiotic to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at the optimal temperature for each system (typically 37°C for bacterial and 30°C for eukaryotic) for a set period (e.g., 60-90 minutes) to allow for transcription and translation.
-
Quantification of Protein Synthesis:
-
Radiolabeled Method: Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Collect the precipitates on filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: If using a luciferase or fluorescent protein reporter, measure the luminescence or fluorescence of the reaction mixture.
-
-
Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
dot
Caption: Workflow for the IVTT inhibition assay.
Ribosome Binding Assay
This assay directly measures the binding affinity of the antibiotic to isolated bacterial and eukaryotic ribosomes.
Objective: To determine the dissociation constant (Kd) of the antibiotic for bacterial and eukaryotic ribosomes.
Materials:
-
Purified bacterial (70S) and eukaryotic (80S) ribosomes
-
Radiolabeled antibiotic (e.g., [¹⁴C]-Chloramphenicol) or a fluorescently labeled analog
-
Non-radiolabeled ("cold") antibiotic for competition assays
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and KCl)
-
Filtration apparatus with appropriate filters (e.g., nitrocellulose)
-
Scintillation counter or fluorescence polarization instrument
Protocol:
-
Reaction Setup: In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of the radiolabeled antibiotic. For competition assays, incubate a fixed concentration of ribosomes and radiolabeled antibiotic with increasing concentrations of the cold antibiotic.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at an appropriate temperature (e.g., 37°C) for a specific time.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Quantification: Measure the amount of radioactivity or fluorescence on the filter.
-
Data Analysis:
-
Direct Binding: Plot the amount of bound antibiotic against the concentration of free antibiotic and fit the data to a saturation binding curve to determine the Kd.
-
Competition Binding: Plot the percentage of radiolabeled antibiotic bound against the concentration of the cold competitor to determine the Ki (inhibition constant), which is related to the Kd.
-
dot
Caption: Workflow for the ribosome binding assay.
Conclusion
This compound and its derivatives, Thiamphenicol and Florfenicol, are potent inhibitors of bacterial protein synthesis with a high degree of specificity for prokaryotic ribosomes. This selectivity is a cornerstone of their clinical utility. While all three share a common mechanism of action, structural modifications in Thiamphenicol and Florfenicol have led to an improved safety profile and enhanced potency, respectively. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate and quantify the specificity of these and other novel ribosome-targeting antibiotics, contributing to the development of more effective and safer antibacterial therapies.
References
- 1. The antibiotic chloramphenicol binds the 50S ribosome. From this informat.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloramphenicol binds to the 50S portion of a ribosome, which wil... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of L-erythro-Chloramphenicol
Essential guidelines for the safe and compliant management of L-erythro-Chloramphenicol waste in research and development settings.
This compound is a potent, heat-stable antibiotic widely used in research. However, its classification as a hazardous substance, a suspected carcinogen, and a reproductive toxin necessitates stringent disposal protocols to protect both laboratory personnel and the environment.[1] Due to its stability, standard laboratory sterilization methods like autoclaving or boiling are ineffective for inactivating chloramphenicol.[1][2] The required method of disposal for all chloramphenicol-contaminated waste is incineration by a licensed hazardous waste management service.[1][3][4][5]
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes solid compound, solutions, contaminated labware, and personal protective equipment (PPE).[1][6] Segregation of this waste at the point of use is a critical first step in proper disposal.[1]
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to have the appropriate safety measures in place.
Engineering Controls:
-
Always handle solid chloramphenicol and prepare solutions in a certified chemical fume hood.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1][7]
Personal Protective Equipment (PPE):
-
A lab coat, nitrile or chloroprene (B89495) gloves, and ANSI-approved safety glasses or goggles are mandatory.[1][6]
-
When handling the powder form, a respirator may be necessary.[1]
Hygiene:
-
Thoroughly wash hands with soap and water after handling, even when gloves have been worn.[1][6]
-
Contaminated work clothing should not be taken out of the laboratory.[1]
Data Presentation: Chloramphenicol Waste Disposal Summary
The following table provides a summary of the proper disposal streams for various types of waste contaminated with this compound.
| Waste Type | Classification | Container | Disposal Method |
| Unused or Expired Solid Compound | Hazardous Chemical Waste | Original, tightly sealed container within secondary containment. Labeled as "Hazardous Waste" with "Chloramphenicol" listed. | Collection by a licensed hazardous waste vendor for incineration.[1][3] |
| Stock Solutions & Concentrated Liquids | Hazardous Chemical Waste | Leak-proof, compatible chemical waste container. Clearly labeled. | Collection by a licensed hazardous waste vendor for incineration.[2] |
| Contaminated Media (Liquid & Solid) | Hazardous Chemical Waste (Heat-stable) | Leak-proof container or biohazard bag marked for "Chemical Incineration - Do Not Autoclave". | Collection by a licensed hazardous waste vendor for incineration.[1] |
| Contaminated Disposables & PPE (Gloves, pipette tips, tubes, bench paper) | Hazardous Chemical Waste | Designated, labeled hazardous waste container (e.g., a purple-lidded bin or bag may be required by some institutions for cytotoxic/cytostatic waste).[1][8] | Collection by a licensed hazardous waste vendor for incineration.[1] |
| Contaminated Sharps (Needles, syringes, glass) | Hazardous Chemical Waste, Sharps Hazard | Puncture-proof sharps container specifically designated for chemically contaminated sharps. | Collection by a licensed hazardous waste vendor for incineration.[1] |
| Spill Cleanup Materials | Hazardous Chemical Waste | Sealable, labeled hazardous waste container. | Collection by a licensed hazardous waste vendor for incineration.[1] |
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
For Solid Spills:
-
Gently cover the spill with absorbent paper to prevent the powder from becoming airborne.[1]
-
Using appropriate PPE, carefully sweep the material into a dustpan or use a vacuum with a HEPA filter.[1]
-
Place all spilled material and cleaning supplies into a designated hazardous waste container.[1]
For Liquid Spills:
-
Cover the spill with an appropriate absorbent material, such as chemical spill pads or vermiculite.[1]
-
Collect all contaminated absorbent materials and place them into a designated hazardous waste container.[1]
Decontamination:
-
Following the removal of the spilled material, decontaminate the area thoroughly with soap and copious amounts of water.[1][6] All cleaning materials used in the decontamination process must also be disposed of as hazardous waste.[1][6]
Experimental Protocols for Degradation (Environmental Remediation Context)
While chemical degradation is not a standard procedure for routine laboratory disposal, research has explored methods for environmental remediation of chloramphenicol-contaminated water. These methods are complex and not intended for in-lab waste management but are noted here for informational purposes.
One such experimental method involves an ultrasound-enhanced Fenton-like sponge iron system. In this process, a study demonstrated that under acidic conditions (pH = 3), the combination of sponge iron and hydrogen peroxide, enhanced by ultrasound, could achieve a degradation efficiency of up to 99.97% for chloramphenicol.[9] The sponge iron acts as a catalyst in the Fenton-like reaction to break down the antibiotic.[9] Other research has investigated adsorption techniques and photocatalysis for removing chloramphenicol from wastewater.[10][11] These are advanced, large-scale processes and are not a substitute for the required incineration of laboratory waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. americanbio.com [americanbio.com]
- 4. image.indotrading.com [image.indotrading.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. fishersci.com [fishersci.com]
- 8. initial.co.uk [initial.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Occurrence, toxicity and adsorptive removal of the chloramphenicol antibiotic in water: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling L--erythro-Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of L-erythro-Chloramphenicol, a potent antibiotic recognized as a hazardous substance. Adherence to these procedures is essential to ensure personal safety and environmental compliance. This compound is a suspected carcinogen and reproductive toxin, and it is not inactivated by standard autoclaving or boiling.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. Engineering controls, such as a chemical fume hood, should be the primary means of exposure control.[2]
| Protection Type | Equipment | Specification |
| Eye/Face | Safety glasses or goggles | ANSI-approved[1] |
| Hand | Chemical-resistant gloves | Nitrile or chloroprene (B89495) gloves are recommended.[1] Examine for wear and degradation before use.[3] |
| Body | Lab coat or disposable gown | To be worn at all times when handling the compound.[4] |
| Respiratory | NIOSH-approved respirator | Required when handling powders outside of a fume hood or when engineering controls are insufficient.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from preparation to disposal.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
This compound and all contaminated materials are considered hazardous chemical waste and must be disposed of accordingly. The required method of disposal is incineration by a licensed hazardous waste management service.[1]
| Waste Type | Disposal Container | Procedure |
| Unused/Expired Solid Compound | Original, tightly sealed container labeled "Hazardous Waste: Chloramphenicol" | Segregate from other waste streams.[1] |
| Contaminated Media (Liquid & Solid) | Leak-proof container or biohazard bag clearly marked for chemical incineration | Do not autoclave.[1] Collect for incineration.[1] |
| Contaminated Disposables & PPE | Designated, labeled hazardous waste container (e.g., purple-lidded bin or bag) | Segregate at the point of use.[1] |
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Respiratory protection equipments C11H12Cl2N2O5 (chloramphenicol), CAS number 56-75-7 [en.gazfinder.com]
- 7. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 8. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
